Flecainide
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBNUMBKLMJRSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54143-56-5 (monoacetate) | |
| Record name | Flecainide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023054 | |
| Record name | Flecainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Flecainide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.24e-02 g/L | |
| Record name | Flecainide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01195 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flecainide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54143-55-4 | |
| Record name | Flecainide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54143-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flecainide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flecainide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01195 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | flecainide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Flecainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.211.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLECAINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K94FTS1806 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Flecainide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228-229 | |
| Record name | Flecainide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01195 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Flecainide's Mechanism of Action on Cardiac Sodium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flecainide is a potent Class Ic antiarrhythmic agent that primarily exerts its effects by blocking the cardiac sodium channel, Nav1.5. Its mechanism of action is characterized by a pronounced state-dependent and use-dependent block, preferentially targeting the open state of the channel. This high-affinity binding to the open channel, coupled with slow dissociation kinetics, leads to a significant reduction in the fast inward sodium current responsible for the depolarization phase of the cardiac action potential. This guide provides a detailed examination of the molecular interactions, quantitative biophysical parameters, and experimental methodologies that define this compound's engagement with cardiac sodium channels.
State-Dependent Blockade of Nav1.5
This compound's interaction with the Nav1.5 channel is highly dependent on the conformational state of the channel (resting, open, or inactivated). The drug exhibits a low affinity for the channel in its resting state.[1][2] However, its affinity dramatically increases when the channel is in the open state, which occurs during the upstroke of the action potential.[1][2][3] This preferential binding to the open state is a hallmark of its mechanism.[1][2][4]
Some studies suggest that this compound does not directly bind to the inactivated state, but rather becomes trapped within the channel pore when the channel transitions from the open to the inactivated or closed state.[1][2][5] This trapping phenomenon contributes to its slow unbinding kinetics and the pronounced use-dependent effect, where the block becomes more significant at higher heart rates.[1][6]
Signaling Pathway of State-Dependent Block
The following diagram illustrates the state-dependent binding of this compound to the Nav1.5 channel.
References
- 1. State-dependent trapping of this compound in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. State-dependent trapping of this compound in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | The Antiarrhythmic Mechanisms of this compound in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]
- 5. Multiple targets for this compound action: implications for cardiac arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flecainide is a class Ic antiarrhythmic agent primarily known for its potent, use-dependent blockade of the cardiac fast sodium channel, Nav1.5. This action slows the upstroke of the cardiac action potential, thereby decreasing conduction velocity. While this is its principal antiarrhythmic mechanism, a growing body of evidence reveals that this compound's pharmacological profile is more complex, involving interactions with several other key molecular targets within the cardiomyocyte. Understanding these "off-target" effects is crucial for a comprehensive appreciation of its therapeutic efficacy, particularly in channelopathies like Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT), as well as for anticipating potential proarrhythmic risks. This technical guide provides a detailed overview of the molecular targets of this compound beyond Nav1.5, presenting quantitative data, in-depth experimental methodologies, and visual representations of the involved signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's interaction with its known molecular targets beyond Nav1.5. These values provide a basis for comparing its potency across different ion channels.
| Target Channel | Species/Expression System | Parameter | Value | Reference(s) |
| Ryanodine Receptor 2 (RyR2) | Sheep Heart | IC50 (Diastolic Cytosolic [Ca2+]) | 15.9 µM | [1] |
| Sheep Heart | IC50 (High Cytosolic [Ca2+]) | 88 µM | [1] | |
| N/A | EC50 (Tris+ countercurrent) | 1.8 - 13 µM | [2] | |
| hERG (IKr) | HEK293 Cells | IC50 | 1.49 µM | [3][4] |
| HEK293 Cells | IC50 | 3.91 µM | [5] | |
| Kv1.5 (IKur) | N/A | IC50 | 38.14 µM | [6] |
| ATP-sensitive K+ Channel (KATP) | Guinea Pig Ventricular Cells | IC50 (outward current) | 17.3 µM | [7] |
| Pig Urethra | Ki (outward current) | 51 µM | [8] | |
| Pig Urethra | Ki (inward current) | 126 µM | [9] | |
| L-type Calcium Channel | N/A | IC50 | ~20 µM | [3] |
Key Molecular Targets Beyond Nav1.5
Ryanodine Receptor 2 (RyR2)
This compound's interaction with the cardiac ryanodine receptor (RyR2), the primary calcium release channel of the sarcoplasmic reticulum (SR), is of significant interest, particularly for its efficacy in treating CPVT. Unlike its straightforward blocking action on Nav1.5, this compound's effect on RyR2 is multifaceted, involving both inhibition and paradoxical activation depending on the channel's activity state.[10]
This compound is proposed to have multiple binding sites on the RyR2 channel, leading to complex modulatory effects.[11] It can inhibit RyR2 by an open-state block mechanism, which is more pronounced at higher channel activities.[12] This is thought to contribute to its antiarrhythmic effect in CPVT by reducing spontaneous diastolic Ca2+ release from the SR. Additionally, this compound has been shown to block the monovalent cation countercurrent through the RyR2 pore, which may indirectly limit Ca2+ efflux.[2]
This compound's modulatory effect on RyR2-mediated Ca2+ release.
Potassium Channels
This compound exhibits inhibitory effects on several types of potassium channels, which can contribute to its electrophysiological profile, including alterations in action potential duration.
This compound blocks the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene, at clinically relevant concentrations.[3][4][13] This blockade is believed to occur from the intracellular side of the channel and is dependent on the channel's gating state.[4] Inhibition of IKr can lead to prolongation of the action potential duration, which may contribute to both antiarrhythmic and proarrhythmic effects.
Intracellular blockade of the hERG potassium channel by this compound.
This compound also inhibits the ultra-rapid delayed rectifier potassium current (IKur), carried by Kv1.5 channels, and the ATP-sensitive potassium channel (KATP).[6][7][9] The block of IKur is less potent than that of IKr.[6] The inhibition of KATP channels by this compound is voltage-dependent, primarily affecting the outward current.[7]
Detailed Experimental Protocols
Single-Channel Recording of RyR2 in Lipid Bilayers
This method allows for the direct observation of this compound's effects on the gating properties of individual RyR2 channels.
Methodology:
-
Vesicle Preparation: Sarcoplasmic reticulum vesicles containing RyR2 are isolated from cardiac tissue (e.g., sheep heart).
-
Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans), mimicking the sarcoplasmic reticulum membrane.
-
Vesicle Fusion: SR vesicles are added to the cis (cytosolic) chamber, and fusion of a single vesicle into the bilayer incorporates an RyR2 channel.
-
Solutions: The cis chamber contains a solution mimicking the cytosol (e.g., 250 mM CsCl, 10 mM TES, pH 7.4, and varying concentrations of Ca2+ and ATP). The trans (luminal) chamber contains a solution mimicking the SR lumen (e.g., 50 mM CsCl, 10 mM TES, pH 7.4).
-
Data Acquisition: A voltage clamp is applied across the bilayer, and single-channel currents are recorded using an amplifier and digitizer.
-
This compound Application: this compound is added to the cis chamber at various concentrations to assess its effect on channel open probability, open and closed times, and conductance.
Workflow for single-channel recording of RyR2.
Whole-Cell Patch-Clamp Analysis of hERG Channels
This technique is used to measure the effect of this compound on the macroscopic current flowing through a population of hERG channels in a whole cell.
Methodology:
-
Cell Culture: A cell line stably expressing hERG channels (e.g., HEK293) is cultured.
-
Pipette Preparation: Glass micropipettes are pulled and filled with an intracellular solution (e.g., containing KCl, MgCl2, EGTA, HEPES, and ATP).
-
Seal Formation: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured to gain electrical access to the entire cell.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.
-
This compound Application: this compound is applied to the extracellular solution at various concentrations.
-
Data Analysis: The inhibition of the hERG current (typically the tail current) is measured, and an IC50 value is determined by fitting the concentration-response data to the Hill equation.
Workflow for whole-cell patch-clamp analysis of hERG channels.
Confocal Microscopy for Ca2+ Spark Measurement
This imaging technique is used to visualize and quantify elementary Ca2+ release events (Ca2+ sparks) from the SR in isolated cardiomyocytes.
Methodology:
-
Cardiomyocyte Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat or mouse).
-
Dye Loading: The isolated myocytes are loaded with a fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Cell Perfusion: Cells are placed in a chamber on a confocal microscope and perfused with a physiological salt solution.
-
Image Acquisition: Line-scan images are acquired at a high temporal resolution to capture the rapid kinetics of Ca2+ sparks.
-
This compound Application: this compound is added to the perfusion solution to assess its effect on spark frequency, amplitude, and duration.
-
Data Analysis: Ca2+ sparks are detected and analyzed using specialized software to quantify their properties.
Conclusion
This compound's pharmacological actions extend beyond its well-characterized blockade of Nav1.5. Its interactions with RyR2 and various potassium channels are critical to its overall clinical profile. The modulation of RyR2 is particularly relevant to its efficacy in CPVT, while its effects on potassium channels can influence action potential duration and contribute to both its anti- and proarrhythmic properties. A thorough understanding of these non-Nav1.5 targets is essential for the rational use of this compound in current clinical practice and for the development of future antiarrhythmic therapies with improved efficacy and safety profiles. This guide provides a foundational overview for researchers and drug development professionals to delve deeper into the complex pharmacology of this important antiarrhythmic agent.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound Specifically Targets the Monovalent Countercurrent Through the Cardiac Ryanodine Receptor, While a Dominant Opposing Ca2+/Ba2+ Current Is Present - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the current of heterologously expressed HERG potassium channels by this compound and comparison with quinidine, propafenone and lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Voltage dependent inhibition of ATP sensitive potassium channels by this compound in guinea pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of this compound on ATP-sensitive K(+) channels in pig urethral myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of this compound on ATP-sensitive K+ channels in pig urethral myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How does this compound impact RyR2 channel function? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Channel Activity of Cardiac Ryanodine Receptors (RyR2) Determines Potency and Efficacy of this compound and R-Propafenone against Arrhythmogenic Calcium Waves in Ventricular Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
Flecainide's Impact on Cardiac Action Potential Duration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flecainide is a potent Class Ic antiarrhythmic agent that primarily exerts its effects by blocking cardiac sodium channels (Nav1.5), thereby altering the cardiac action potential.[1][2][3] This guide provides a comprehensive technical overview of this compound's mechanism of action on the cardiac action potential duration (APD), supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying pathways and experimental workflows. Its primary action is a marked, use-dependent depression of the maximal upstroke velocity (Vmax) of the action potential, with more pronounced effects at higher heart rates.[4][5] this compound's impact on APD is complex and tissue-specific: it generally prolongs APD in ventricular and atrial muscle while shortening it in Purkinje fibers.[1][6][7] This differential effect, coupled with its influence on other ion channels such as the delayed rectifier potassium current (IKr) and the ryanodine receptor 2 (RyR2), contributes to both its antiarrhythmic efficacy and its proarrhythmic potential.[2][3][7]
Mechanism of Action
This compound's principal mechanism of action is the blockade of the fast inward sodium current (INa) responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[2][3] It exhibits slow binding and unbinding kinetics to the Na+ channel, a characteristic of Class Ic antiarrhythmics.[7] This results in a significant, rate-dependent reduction in Vmax, the maximum rate of rise of the action potential.[5]
Beyond its primary effect on sodium channels, this compound also demonstrates effects on other key ion channels and calcium handling proteins:
-
Potassium Channels (IKr): this compound can inhibit the rapid component of the delayed rectifier potassium current (IKr), which contributes to its effect of prolonging the action potential duration in ventricular and atrial muscle fibers.[3][7][8]
-
Ryanodine Receptor 2 (RyR2): this compound inhibits RyR2, a critical component of sarcoplasmic reticulum calcium release, which can reduce the likelihood of arrhythmogenic calcium waves.[2][7]
The following diagram illustrates the signaling pathway of this compound's action on a cardiac myocyte.
Caption: this compound's primary targets and their effects on cardiac myocyte electrophysiology.
Quantitative Impact on Action Potential Duration
The effect of this compound on cardiac action potential duration is highly dependent on the tissue type, drug concentration, and the heart rate (pacing cycle length). The following tables summarize quantitative data from various studies.
Table 1: Effect of this compound on Ventricular Myocardium Action Potential Duration (APD)
| Concentration (µg/mL) | Change in APD | Species | Reference |
| 0.1 - 10.0 | Progressive Increase | Canine (Adult) | [1] |
| 1.0 | Lengthened | Canine/Rabbit | [6] |
| 10.0 | Lengthened | Canine/Rabbit | [6] |
| Up to 10 µmol/L | Increased APD30 & APD90 | Guinea Pig | [5] |
| 30 µmol/L | Shortened | Guinea Pig | [5] |
Table 2: Effect of this compound on Purkinje Fiber Action Potential Duration (APD)
| Concentration (µg/mL) | Change in APD | Species | Reference |
| 0.1 - 10.0 | Progressive Decrease | Canine (Adult) | [1] |
| 1.0 | Shortened | Canine/Rabbit | [6] |
| 10.0 | Shortened | Canine/Rabbit | [6] |
| 1 µmol/L | Shortened APD95 by 30-32% | Canine | [9] |
| 4.0 | Decreased range of premature APD by 61.4% | Canine | [4] |
Table 3: Rate-Dependent Effect of this compound on Human Atrial Action Potential Duration (APD95)
| Pacing Cycle Length (ms) | % Increase in APD95 (mean ± SD) | Reference |
| 1000 | 6 ± 3% | [10] |
| 300 | 27 ± 12% | [10] |
| Shortest 1:1 | 35 ± 8% | [10] |
Experimental Protocols
The investigation of this compound's effects on cardiac action potential relies on established electrophysiological techniques. Below are detailed methodologies for two key experimental approaches.
Intracellular Microelectrode Recording
This technique is used to record action potentials from isolated cardiac tissues.
Experimental Workflow:
Caption: Workflow for intracellular microelectrode recording to assess this compound's effects.
Detailed Steps:
-
Tissue Dissection and Preparation:
-
Excise the heart from the animal model (e.g., canine, rabbit, guinea pig) and place it in cold, oxygenated Tyrode's solution.
-
Dissect the desired cardiac tissue, such as a ventricular papillary muscle or a free-running Purkinje fiber strand.
-
Mount the tissue in a perfusion chamber with one end fixed and the other attached to a force transducer if contractile force is also to be measured.
-
-
Superfusion and Pacing:
-
Continuously superfuse the tissue with Tyrode's solution (composition in mM: NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.5, NaHCO3 12, glucose 5.5) bubbled with 95% O2 and 5% CO2 to maintain a pH of 7.4.
-
Maintain the temperature at 36-37°C.
-
Stimulate the preparation at a basal cycle length (e.g., 1000 ms) using bipolar platinum electrodes.
-
-
Microelectrode Impalement and Recording:
-
Pull glass microelectrodes to a fine tip (resistance of 10-20 MΩ) and fill with 3 M KCl.
-
Using a micromanipulator, impale a superficial cell of the preparation. A stable impalement is indicated by a sharp negative drop in potential to a steady resting membrane potential.
-
Record baseline action potentials using a high-input impedance amplifier.
-
-
Drug Application and Data Acquisition:
-
After recording stable baseline action potentials, switch the superfusion to a solution containing the desired concentration of this compound.
-
Allow for an equilibration period (e.g., 30 minutes) before recording the effects of the drug.
-
Record action potentials at various pacing frequencies to assess use-dependency.
-
-
Data Analysis:
-
Digitize and analyze the recorded action potentials to determine parameters such as resting membrane potential, action potential amplitude, Vmax (differentiated from the upstroke), and APD at 50% and 90% repolarization (APD50 and APD90).
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the study of specific ion currents in isolated single cardiac myocytes.
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp electrophysiology to study this compound's effects.
Detailed Steps:
-
Cell Isolation:
-
Isolate single ventricular or atrial myocytes from animal hearts using enzymatic digestion with collagenase and protease.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Pipette Solution (in mM): 120 K-aspartate, 20 KCl, 10 NaCl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.
-
-
Patch-Clamp Recording:
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.
-
Place a coverslip with adherent myocytes in a recording chamber on an inverted microscope.
-
Approach a single myocyte with the patch pipette and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
In voltage-clamp mode, apply specific voltage protocols to elicit and measure individual ion currents (e.g., INa, IKr).
-
In current-clamp mode, inject current to elicit and record action potentials.
-
Record baseline data before perfusing the chamber with the external solution containing this compound at the desired concentration.
-
After drug application and stabilization, repeat the voltage or current-clamp protocols.
-
-
Data Analysis:
-
Analyze the recorded currents to determine changes in current amplitude, voltage-dependence of activation and inactivation, and channel kinetics.
-
Analyze action potentials for changes in APD, Vmax, and other parameters.
-
Logical Relationships in this compound's Action
The clinical effects of this compound, both therapeutic and adverse, are a direct consequence of its impact on the cardiac action potential. The following diagram illustrates the logical flow from molecular action to clinical outcome.
Caption: Logical flow from this compound's molecular action to its clinical effects.
Conclusion
This compound's impact on cardiac action potential duration is a multifaceted process driven by its potent blockade of sodium channels and its interactions with other ion channels. The resulting alterations in Vmax and APD are tissue-specific and rate-dependent, underpinning both its therapeutic utility in suppressing certain arrhythmias and its potential for proarrhythmic adverse effects. A thorough understanding of these electrophysiological effects, quantified through rigorous experimental protocols, is essential for the safe and effective use of this compound in clinical practice and for the development of novel antiarrhythmic therapies.
References
- 1. Effects of this compound on the cellular electrophysiology of neonatal and adult cardiac fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effect of antiarrhythmic drugs on the premature action potential duration in canine cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on the electrophysiologic properties of isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Electrophysiological effects of this compound enantiomers in canine Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
The Role of Flecainide in Cellular Electrophysiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flecainide acetate is a potent class Ic antiarrhythmic agent that has been a subject of extensive research in cellular electrophysiology for decades.[1][2] Initially synthesized in 1972, it is a cornerstone for studying cardiac ion channel function and dysfunction.[1] This guide provides a comprehensive overview of this compound's mechanisms of action, its application in cellular electrophysiology studies, detailed experimental protocols, and a summary of its quantitative effects on various ion channels.
This compound's primary mechanism of action is the blockade of fast-inward sodium channels (Nav1.5) in a use-dependent manner, meaning its efficacy increases with higher heart rates.[3] It exhibits high affinity for the open state of these channels and slow unbinding kinetics, leading to a prolonged refractory period.[1][4][5] Beyond its effects on sodium channels, this compound also modulates potassium channels and the ryanodine receptor 2 (RyR2), making it a valuable tool for dissecting the complex interplay of ion channels in cardiac myocytes.[1][2][6] Its role in managing conditions like catecholaminergic polymorphic ventricular tachycardia (CPVT) and atrial fibrillation has further fueled research into its cellular effects.[1][6][7][8][9]
Core Mechanisms of Action
This compound's multifaceted effects on cardiac cellular electrophysiology stem from its interaction with several key ion channels and transporters.
Sodium Channel Blockade
This compound is a potent blocker of the cardiac sodium channel Nav1.5.[10] It preferentially binds to the open state of the channel from the intracellular side, physically obstructing the pore and inhibiting sodium influx.[10][11] This action slows the upstroke of the cardiac action potential (AP), prolongs the QRS duration on an electrocardiogram, and reduces conduction velocity in a frequency-dependent manner.[12]
Ryanodine Receptor (RyR2) Inhibition
A significant area of research focuses on this compound's ability to inhibit RyR2, the primary calcium release channel in the sarcoplasmic reticulum of cardiomyocytes.[6][13] This inhibition is crucial for its efficacy in treating CPVT, a genetic disorder characterized by excessive RyR2-mediated calcium release.[7][9][14] this compound has been shown to directly block the open state of the RyR2 channel, reducing the frequency and amplitude of spontaneous calcium sparks and waves, which are the cellular basis of arrhythmias in CPVT.[14][15][16] The exact mechanism of RyR2 inhibition is complex, with evidence suggesting multiple binding sites and modes of action, including a fast block of the open channel and a slow, closed-channel block.[17][18]
Potassium Channel Modulation
This compound also exerts effects on several types of potassium channels. It is known to inhibit the rapid component of the delayed rectifier potassium current (IKr), which is carried by hERG channels, and the transient outward potassium current (Ito).[1][2][19] This inhibition can prolong the action potential duration (APD) in atrial and ventricular muscle fibers.[1][5] However, in Purkinje fibers, the dominant effect of sodium channel blockade leads to APD shortening.[1][5]
Quantitative Data on this compound's Effects
The following table summarizes the quantitative effects of this compound on various ion channels as reported in the literature.
| Target Ion Channel | Species/Cell Type | IC50 | Key Findings | Reference(s) |
| Nav1.5 (Sodium Channel) | Xenopus oocytes expressing Nav1.5 | Low affinity (resting): 345 µM | Use-dependent block; affinity increases with stimulation frequency. | [4][10][20] |
| High affinity (use-dependent): 7.4 µM | [4][10][20] | |||
| RyR2 (Ryanodine Receptor) | Sheep cardiac RyR2 in lipid bilayers | 55 ± 8.1 µM | Inhibits open probability and duration of channel openings. | [6] |
| Ito (Transient Outward K+ Current) | Adult rat ventricular myocytes | 3.7 µM | Potent inhibitor; produces use-dependent block. | [19] |
| IK (Maintained Outward K+ Current) | Adult rat ventricular myocytes | 15 µM | Less potent inhibitor compared to Ito. | [19] |
| hERG (IKr) | Mammalian expression systems | 1.49 µM | Exhibits voltage-dependent inhibition. | [20][21] |
| Kv1.5 (IKur) | Not specified | 38.14 ± 1.06 µM | Blocks the ultrarapid delayed rectifier current. | [20] |
Experimental Protocols
Detailed methodologies are crucial for reproducible cellular electrophysiology studies involving this compound. Below are protocols for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record ionic currents from isolated cardiomyocytes.
1. Cell Preparation:
-
Isolate ventricular or atrial myocytes from animal models (e.g., rat, rabbit, guinea pig) via enzymatic digestion.[19]
-
Alternatively, use human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs).[22][23][24]
-
Plate cells on glass coverslips and allow them to adhere.
2. Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
3. Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (for K+ currents): (in mM) 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 0.1 Na-GTP; pH adjusted to 7.2 with KOH.
-
Internal Solution (for Na+ currents): (in mM) 120 CsF, 20 CsCl, 10 HEPES, 5 EGTA, 5 MgATP; pH adjusted to 7.2 with CsOH.
4. This compound Application:
-
Prepare stock solutions of this compound in deionized water or DMSO.
-
Dilute to the final desired concentration in the external solution.
-
Apply this compound via a perfusion system to the recording chamber.
5. Voltage-Clamp Protocols:
-
For INa: Hold the cell at a negative potential (e.g., -120 mV) to ensure channel availability. Apply brief depolarizing pulses (e.g., to -20 mV for 50 ms).
-
For IK: Hold the cell at a depolarized potential (e.g., -40 mV) to inactivate Na+ channels. Apply depolarizing steps to various potentials (e.g., from -30 mV to +60 mV).
-
For Ito: Use a prepulse to a depolarized potential to inactivate Na+ and Ca2+ channels before the test pulse.
Single-Channel Recording in Lipid Bilayers
This method allows for the direct observation of this compound's effect on individual RyR2 channels.
1. Channel Preparation:
-
Isolate sarcoplasmic reticulum vesicles from cardiac tissue (e.g., sheep heart).[17][18]
-
Incorporate the vesicles into a planar lipid bilayer separating two chambers (cis/cytoplasmic and trans/luminal).
2. Recording Setup:
-
Use a sensitive current amplifier to measure the small currents passing through the single channel.
-
Apply a voltage across the bilayer to drive ion flow.
3. Solutions:
-
Cis (Cytoplasmic) Solution: (in mM) 250 HEPES, 125 Tris, with Ca2+ buffered to desired concentrations (e.g., 100 nM).
-
Trans (Luminal) Solution: (in mM) 250 HEPES, 50 Ca(OH)2.
-
Add ATP to the cis chamber to modulate RyR2 activity.[17][18]
4. This compound Application:
-
Add this compound directly to the cis or trans chamber to study its effects from either side of the channel.[17][18]
5. Data Analysis:
-
Analyze single-channel recordings to determine open probability (Po), mean open time, and mean closed time.
Calcium Imaging in Intact Cardiomyocytes
This technique is used to visualize intracellular calcium dynamics, such as calcium sparks and waves.
1. Cell Preparation and Loading:
-
Isolate cardiomyocytes as described for patch-clamping.
-
Incubate cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).[24]
2. Imaging Setup:
-
Use a confocal microscope equipped with a laser for excitation of the calcium indicator.
-
Acquire images in line-scan mode for high temporal resolution of calcium sparks.
3. Experimental Protocol:
-
Perfuse cells with Tyrode's solution.
-
Stimulate cells electrically to elicit calcium transients.
-
To induce spontaneous calcium release, perfuse with a solution containing a β-adrenergic agonist (e.g., isoproterenol) or high extracellular calcium.
-
Apply this compound via the perfusion system and observe changes in calcium spark frequency, amplitude, and the incidence of calcium waves.[25]
Visualizations of Signaling Pathways and Workflows
This compound's Multi-target Action on Cardiomyocyte Ion Channels
Caption: this compound's primary targets and their cellular electrophysiological consequences.
Experimental Workflow for Assessing this compound's Effect on Calcium Sparks
Caption: A typical workflow for studying the impact of this compound on calcium sparks.
Proposed Signaling Pathway for this compound's Anti-arrhythmic Effect in CPVT
Caption: this compound's mechanism of action in preventing arrhythmias in CPVT.
Conclusion
This compound remains an indispensable pharmacological tool in cellular electrophysiology research. Its well-characterized, yet complex, interactions with key cardiac ion channels provide a powerful means to investigate the fundamental mechanisms of cardiac excitability and arrhythmogenesis. The detailed understanding of its effects, from the single-channel to the whole-cell level, continues to inform the development of novel antiarrhythmic therapies and our understanding of inherited arrhythmia syndromes. This guide serves as a foundational resource for researchers utilizing this compound in their studies, providing both the theoretical background and practical methodologies necessary for rigorous and impactful research.
References
- 1. This compound: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 4. State-dependent trapping of this compound in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Frontiers | The Antiarrhythmic Mechanisms of this compound in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]
- 7. Insights on the mechanism of this compound in catecholaminergic polymorphic ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of this compound for patients with catecholaminergic polymorphic ventricular tachycardia: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of this compound in the Management of Catecholaminergic Polymorphic Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiple targets for this compound action: implications for cardiac arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Sodium channel-blocking properties of this compound, a class IC antiarrhythmic drug, in guinea-pig papillary muscles. An open channel blocker or an inactivated channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How does this compound impact RyR2 channel function? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. This compound inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Multiple modes of ryanodine receptor 2 inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. K+ channel blocking actions of this compound compared with those of propafenone and quinidine in adult rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. This compound ameliorates arrhythmogenicity through NCX flux in Andersen-Tawil syndrome-iPS cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound ameliorates arrhythmogenicity through NCX flux in Andersen-Tawil syndrome-iPS cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Flecainide and its Interaction with Potassium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flecainide is a class Ic antiarrhythmic agent primarily known for its potent blockade of cardiac sodium channels. However, its interaction with various potassium channels contributes significantly to its overall electrophysiological profile, including both its therapeutic and proarrhythmic effects. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with key cardiac potassium channels, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.
Data Presentation: Quantitative Analysis of this compound's Potassium Channel Blockade
The inhibitory effects of this compound on several major cardiac potassium channels have been quantified, primarily through electrophysiological studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the potency of this blockade. The following tables summarize the available quantitative data for this compound's interaction with various potassium channels.
| Channel Subtype | Experimental Model | IC50 (µM) | Key Findings | Reference(s) |
| hERG (IKr) | hERG expressing cells | 1.49 | Inhibition was not significantly altered by the direction of K+ flux or external K+ concentration. The charged form of this compound accesses the channel from the cell interior. | [1] |
| hERG expressing cells | 3.91 | Voltage-dependent inhibition, associated with a ~ -5 mV shift in the activation curve. | ||
| Attenuated-inactivation mutants (N588K, S631A) | 4-5 fold higher than WT | Suggests that while inactivation is not essential for the block, it can influence the binding of this compound. | [1] | |
| Pore-helix/selectivity filter mutants (V625A, F656A) | 27-fold and 142-fold higher than WT, respectively | Highlights the importance of these residues in the binding of this compound. | [1] |
Table 1: this compound's Interaction with hERG (IKr) Potassium Channels
| Channel Subtype | Experimental Model | IC50 (µM) | Key Findings | Reference(s) |
| KATP | Guinea pig ventricular myocytes (inside-out patch) | 17.3 (pH 7.3) | Voltage-dependent block of the outward current. No effect on the inward current. | |
| Guinea pig ventricular myocytes (inside-out patch) | 27.3 (pH 6.8) | Potency decreased with lower pH. | ||
| Guinea pig ventricular myocytes (inside-out patch) | 47.0 (with 0.1 mM ADP) | Potency decreased in the presence of ADP. | ||
| Pig urethral myocytes | 51 (outward current) | Suppressed both inward and outward currents with little rectification. |
Table 2: this compound's Interaction with ATP-Sensitive Potassium (KATP) Channels
| Channel Subtype | Experimental Model | IC50 (µM) | Key Findings | Reference(s) |
| Kv4.3 (Ito) | Adult rat ventricular myocytes | 3.7 | Potent inhibitor of the transient outward current. | |
| Kv4.3 expressing CHO cells | 7.8 (pH 7.4) | Extracellular acidosis attenuated the block. | ||
| Kv4.3 expressing CHO cells | 125.1 (pH 6.0) | Significantly reduced potency at lower pH. | ||
| Kv1.5 (IKur) | Adult rat ventricular myocytes | 15 | Less potent inhibitor compared to its effect on Ito. |
Table 3: this compound's Interaction with Voltage-Gated Potassium Channels (Kv)
| Channel Subtype | Experimental Model | Effect | Key Findings | Reference(s) |
| Kir2.1 (IK1) | Kir2.1 expressing cells | Increases outward current | Decreases affinity for intracellular polyamines, reducing inward rectification. Interacts with Cys311. |
Table 4: this compound's Interaction with Inwardly Rectifying Potassium (Kir) Channels
Experimental Protocols
The investigation of this compound's effects on potassium channels predominantly relies on patch-clamp electrophysiology. Below are detailed methodologies for the key experimental setups used in the cited studies.
Whole-Cell Patch-Clamp Protocol for hERG Channels
This protocol is designed to measure the effect of this compound on the hERG current (IKr) in a heterologous expression system (e.g., HEK293 cells stably expressing hERG channels).
1. Cell Preparation:
-
Culture hERG-expressing HEK293 cells in appropriate media and conditions.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.
2. Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water) and dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution at a constant rate.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Compensate for pipette and whole-cell capacitance.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, a depolarizing step to +20 mV for 1-2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current, which is characteristic of hERG.
-
After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of this compound until a steady-state block is achieved.
-
Perform a washout with the control external solution to assess the reversibility of the block.
4. Data Analysis:
-
Measure the peak tail current amplitude at -50 mV in the absence and presence of this compound.
-
Calculate the percentage of current inhibition for each this compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient.
Inside-Out Patch-Clamp Protocol for KATP Channels
This protocol is used to study the direct interaction of this compound with the intracellular side of KATP channels in isolated membrane patches from cells like guinea pig ventricular myocytes.
1. Cell Preparation:
-
Isolate ventricular myocytes from guinea pig hearts using enzymatic digestion.
-
Store the isolated cells in a high-K+ solution until use.
2. Solutions:
-
Pipette (External) Solution (in mM): 140 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES; pH adjusted to 7.4 with KOH.
-
Bath (Internal) Solution (in mM): 140 KCl, 2 EGTA, 10 HEPES; pH adjusted to 7.3 with KOH. This is an ATP-free solution to maximize KATP channel opening.
-
This compound Application: this compound is added directly to the bath solution to access the intracellular side of the channel.
3. Electrophysiological Recording:
-
Form a giga-ohm seal on a single myocyte in the cell-attached configuration.
-
Retract the pipette from the cell to excise a patch of membrane, resulting in the inside-out configuration where the intracellular side of the membrane is exposed to the bath solution.
-
Apply a constant holding potential (e.g., +40 mV) to record outward KATP channel currents.
-
After observing stable channel activity, introduce this compound into the bath solution at various concentrations.
-
Record the channel activity until a steady-state effect is observed.
-
To study voltage dependence, the holding potential can be switched to a negative potential (e.g., -40 mV) to record inward currents.
4. Data Analysis:
-
Measure the channel open probability (NPo) or the total current in the absence and presence of this compound.
-
Calculate the percentage of inhibition.
-
Generate concentration-response curves to determine the IC50 value.
Signaling Pathways, Experimental Workflows, and Logical Relationships
While the primary mechanism of this compound's action on potassium channels is considered to be direct channel blockade, the potential for modulation by intracellular signaling pathways exists. However, direct evidence specifically linking common signaling cascades like PKA and PKC to the modulation of this compound's binding to potassium channels is currently limited in the scientific literature. This represents an important area for future investigation.
The following diagrams, created using the DOT language, illustrate the experimental workflows and the direct interaction of this compound with potassium channels.
Caption: Workflow for Whole-Cell Patch-Clamp Experiments.
Caption: Direct Blockade of Potassium Channels by this compound.
Conclusion
This compound exhibits complex interactions with a variety of cardiac potassium channels, contributing to its multifaceted electrophysiological profile. Its inhibitory effects on hERG, KATP, Kv4.3, and Kv1.5 channels, along with its unique interaction with Kir2.1, underscore the importance of considering its full range of ion channel targets in drug development and clinical application. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers investigating the molecular pharmacology of this compound and other antiarrhythmic drugs. Further research is warranted to elucidate the potential modulation of these interactions by intracellular signaling pathways, which could provide deeper insights into the mechanisms underlying this compound's therapeutic and adverse effects.
References
Understanding the Pharmacokinetics of Flecainide in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flecainide is a Class Ic antiarrhythmic agent utilized in the management of a variety of cardiac arrhythmias. A thorough understanding of its pharmacokinetic profile in preclinical models is paramount for the accurate interpretation of toxicology data, the design of efficacious clinical trials, and the overall success of drug development programs. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in key preclinical species, including rats and dogs. The document details experimental methodologies, presents quantitative pharmacokinetic parameters in a comparative format, and visualizes key processes to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound. While data in non-human primates is limited in the public domain, this guide synthesizes the available information to offer a cross-species perspective.
Data Presentation: Comparative Pharmacokinetics of this compound
A critical aspect of preclinical drug development is the comparative analysis of pharmacokinetic parameters across different species. This allows for the selection of the most appropriate animal model for safety and efficacy studies and aids in the allometric scaling to predict human pharmacokinetics. The following tables summarize the key pharmacokinetic parameters of this compound in rats and dogs.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Dosage | Reference |
| Half-life (t½) | ~4 hours (plasma and most tissues), 9.8 hours (brain) | Intravenous | 4 mg/kg | [1] |
| Tissue-to-Plasma Ratio (T/P) | Myocardium: 9.11, Kidney: 13.8, Liver: 14.37, Skeletal Muscle: 6.31, Brain: 10.0 | Intravenous | 4 mg/kg | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Value | Route of Administration | Dosage | Reference |
| Dosing Regimen | 1.0 or 2.0 mg/kg loading dose followed by 1.0 mg/kg/h maintenance infusion | Intravenous | As specified | [1] |
| Dosing Regimen | 100, 150, and 200 mg | Oral | As specified | [2] |
| Pharmacokinetic Model | One-compartment oral model | Oral | N/A | [2] |
Note: Comprehensive quantitative pharmacokinetic parameters such as Volume of Distribution (Vd), Clearance (CL), and Bioavailability (F) for dogs were not explicitly available in the reviewed literature in a consolidated format. The provided information reflects dosing regimens used in electrophysiology and pharmacokinetic-pharmacodynamic modeling studies.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the pharmacokinetic evaluation of this compound.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the plasma and tissue distribution of this compound following intravenous administration.
Animal Model: Male Wistar rats.
Drug Administration:
-
This compound was administered as a single intravenous (i.v.) bolus dose of 4 mg/kg.[1]
Sample Collection:
-
Blood samples were collected at various time points post-administration.
-
Tissues (myocardium, kidney, liver, skeletal muscle, brain, and adipose tissue) were collected at the termination of the study.[1]
Bioanalysis:
-
This compound concentrations in plasma and tissue homogenates were determined using a specific and accurate High-Performance Liquid Chromatography (HPLC) method.[1]
Data Analysis:
-
Plasma and tissue concentration-time data were used to calculate pharmacokinetic parameters, including half-life and tissue-to-plasma ratios.[1]
Pharmacokinetic-Pharmacodynamic (PK/PD) Study in Dogs
Objective: To model the relationship between this compound plasma concentrations and its effect on the QRS interval.
Animal Model: Male telemetered beagle dogs.[2]
Drug Administration:
-
Dogs were administered single oral doses of this compound (100, 150, and 200 mg) in a Latin square design.[2]
-
A placebo control was included.
Data Collection:
-
Continuous electrocardiogram (ECG) recordings were taken to measure the QRS interval and heart rate.[2]
-
Blood samples were collected at predetermined time points for the analysis of this compound plasma concentrations.[2]
Bioanalysis:
-
Plasma concentrations of this compound were quantified using a validated analytical method.
Data Analysis:
-
Plasma concentration-time data were fitted to a one-compartment oral pharmacokinetic model.[2]
-
The relationship between the interpolated plasma concentrations and the observed changes in the QRS interval was characterized using a PK/PD model.[2]
Mandatory Visualizations
This compound Metabolism Pathway
This compound is primarily metabolized in the liver by the cytochrome P450 enzyme system. The major metabolic pathway involves O-dealkylation, predominantly mediated by the CYP2D6 isoenzyme, with a minor contribution from CYP1A2. This process leads to the formation of meta-O-dealkylated this compound (MODF) and the subsequent formation of the meta-O-dealkylated lactam of this compound (MODLF).
Caption: Metabolic pathway of this compound.
Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of a compound like this compound.
Caption: A typical preclinical pharmacokinetic study workflow.
Conclusion
The preclinical pharmacokinetic profile of this compound is characterized by species-dependent differences in its disposition. In rats, this compound exhibits a relatively short half-life and wide tissue distribution, with notable accumulation in the brain. In dogs, pharmacokinetic-pharmacodynamic models have been successfully applied to describe the relationship between plasma concentrations and electrophysiological effects. The primary route of metabolism across species involves hepatic oxidation via CYP2D6. A significant data gap exists for the pharmacokinetic parameters of this compound in non-human primates, which warrants further investigation for a more complete interspecies comparison. The experimental protocols and workflows detailed in this guide provide a framework for conducting robust preclinical pharmacokinetic studies, which are essential for the informed progression of new chemical entities through the drug development pipeline.
References
- 1. Effects of this compound acetate on ventricular tachyarrhythmia and fibrillation in dogs with recent myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic-pharmacodynamic modeling of QRS-prolongation by this compound: heart rate-dependent effects during sinus rhythm in conscious telemetered dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Class IC Antiarrhythmic: A Technical Guide to the Historical Development and Discovery of Flecainide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flecainide, a potent class IC antiarrhythmic agent, has a rich history of development that transitioned from a quest for novel anesthetics to a targeted therapy for cardiac arrhythmias. This technical guide provides an in-depth exploration of the historical milestones, key experimental findings, and pivotal clinical trials that have defined our understanding of this compound. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to offer a comprehensive resource for researchers in cardiovascular pharmacology and drug development.
Historical Development and Discovery
The journey of this compound's discovery began in 1966, rooted in a broad initiative to investigate the pharmacological effects of incorporating fluorine atoms into potential drug molecules.[1] The initial goal of this research program was the synthesis of new fluorinated organic agents with potential local anesthetic properties.[2]
The synthesis of this compound was first achieved in 1972.[2][3][4][5] Subsequent pharmacological evaluations, however, revealed its potent effects on cardiac conduction, leading to a strategic shift in focus from anesthesiology to cardiology.[1] This pivot was largely influenced by the advisement of pharmacologists who recognized its potential as an antiarrhythmic agent.[1] Following extensive preclinical and clinical development, this compound acetate received FDA approval on October 31, 1985, for the suppression and prevention of ventricular arrhythmias.[2][3][4][5]
Chemical Synthesis
The synthesis of this compound involves the formal condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with piperidin-2-ylmethylamine.[4] Several synthetic routes have been described in the literature. A common approach is outlined below.
Experimental Protocol: Synthesis of this compound
-
Preparation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid: This key intermediate can be prepared from 2,5-dihydroxybenzoic acid through trifluoroethylation.
-
Amide Formation: The 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is then converted to its acid chloride. This acid chloride is reacted with 2-(aminomethyl)piperidine to form the amide bond, yielding this compound. To improve selectivity and yield, alternative methods utilize activated esters of the benzoic acid derivative, which react selectively with the primary amino group of 2-(aminomethyl)piperidine.
-
Purification: The resulting this compound free base is then purified, often through recrystallization, to yield a white solid.
-
Salt Formation: For pharmaceutical use, the this compound free base is typically converted to its acetate salt by reacting it with glacial acetic acid in a suitable solvent like isopropanol, followed by precipitation and drying.
Mechanism of Action and Electrophysiological Properties
This compound is a potent blocker of the cardiac fast inward sodium channel, NaV1.5, which is responsible for the rapid depolarization (phase 0) of the cardiac action potential.[6] This blockade is characterized by slow association and dissociation kinetics, leading to a "use-dependent" or "rate-dependent" effect, where the channel-blocking effect is more pronounced at faster heart rates.[6]
In addition to its primary action on sodium channels, this compound has been shown to inhibit the ryanodine receptor 2 (RyR2), a calcium release channel in the sarcoplasmic reticulum.[6] This action is thought to contribute to its efficacy in certain genetic arrhythmia syndromes like catecholaminergic polymorphic ventricular tachycardia (CPVT).[2]
Key Electrophysiological Effects
The electrophysiological effects of this compound have been extensively studied in various cardiac tissues. These effects are concentration-dependent and vary between different types of cardiac cells.
Table 1: Quantitative Electrophysiological Effects of this compound on Cardiac Tissues
| Parameter | Tissue | Species | This compound Concentration | Effect | Citation |
| Vmax (Phase 0 upstroke velocity) | Ventricular Muscle | Canine | 1 µg/mL | ↓ 52.5% | [1] |
| 10 µg/mL | ↓ 79.8% | [1] | |||
| Purkinje Fibers | Canine | 1 µg/mL | ↓ 18.6% | [1] | |
| 10 µg/mL | ↓ 70.8% | [1] | |||
| Action Potential Duration (APD) | Ventricular Muscle | Canine | 0.1 - 10.0 µg/mL | ↑ | [1][2] |
| Purkinje Fibers | Canine | 0.1 - 10.0 µg/mL | ↓ | [1][2] | |
| Atrial Muscle | Human | equimolar to therapeutic | ↑ (rate-dependent) | [7] | |
| Effective Refractory Period (ERP) | Ventricular Muscle | Canine | 0.1 - 10.0 µg/mL | ↑ | [1][2] |
| Purkinje Fibers | Canine | 0.1 - 1.0 µg/mL | ↓ | [2] | |
| 10.0 µg/mL | → (returned to control) | [2] |
Note: ↓ indicates a decrease, ↑ indicates an increase, and → indicates no significant change.
Signaling Pathway
The primary mechanism of action of this compound involves the blockade of NaV1.5 channels, leading to a reduction in the fast inward sodium current (INa). This slows conduction velocity in the atria, ventricles, and His-Purkinje system. Its interaction with RyR2 channels modulates intracellular calcium handling.
Caption: this compound's dual mechanism of action on NaV1.5 and RyR2 channels.
Key Preclinical and Clinical Investigations
In Vitro Electrophysiology Studies
The fundamental electrophysiological properties of this compound were elucidated through in vitro studies on isolated cardiac tissues.
Experimental Protocol: In Vitro Cardiac Electrophysiology
-
Tissue Preparation: Hearts are excised from animal models (e.g., canine, rabbit, guinea pig). Specific tissues such as ventricular papillary muscles, Purkinje fibers, or atrial trabeculae are dissected and mounted in a tissue bath.
-
Superfusion: The tissue is superfused with a temperature-controlled, oxygenated Tyrode's solution.
-
Electrophysiological Recording: Standard glass microelectrodes filled with 3 M KCl are used to impale cardiac cells and record transmembrane action potentials.
-
Stimulation: The tissue is stimulated at varying frequencies using bipolar electrodes to assess rate-dependent effects.
-
Drug Application: this compound is added to the superfusate at various concentrations to determine its effects on action potential parameters (Vmax, amplitude, duration, resting membrane potential) and refractory periods.
Caption: Workflow for in vitro cardiac electrophysiology experiments.
Animal Models of Arrhythmia
Canine models have been instrumental in evaluating the antiarrhythmic and proarrhythmic potential of this compound.
Experimental Protocol: Canine Ventricular Arrhythmia Model
-
Model Creation: Ventricular arrhythmias are induced in dogs, often through methods like two-stage coronary ligation to create a myocardial infarction model, which serves as a substrate for re-entrant arrhythmias.
-
Electrophysiological Study: In vivo electrophysiological studies are performed using programmed electrical stimulation to induce and characterize ventricular tachycardia.
-
This compound Administration: this compound is administered intravenously, and its effects on the inducibility, rate, and morphology of ventricular arrhythmias are assessed.
-
Epicardial Mapping: Multielectrode arrays are used for epicardial mapping to study changes in conduction velocity and patterns of activation during arrhythmias.
The Cardiac Arrhythmia Suppression Trial (CAST)
The CAST was a landmark clinical trial that profoundly impacted the clinical use of this compound and other class I antiarrhythmic drugs.
Experimental Protocol: The Cardiac Arrhythmia Suppression Trial (CAST)
-
Objective: To test the hypothesis that suppressing asymptomatic or mildly symptomatic ventricular premature complexes (PVCs) with encainide, this compound, or moricizine after a myocardial infarction (MI) would reduce mortality.[8]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[9]
-
Patient Population: Patients who had a myocardial infarction between 6 days and 2 years prior to enrollment and had frequent PVCs (≥6 per hour).[8]
-
Procedure:
-
Open-Label Titration: Patients underwent an open-label dose-titration phase to identify an effective and tolerated dose of one of the active drugs.
-
Randomization: Patients who responded to treatment (≥80% reduction in PVCs) were randomized to receive either the active drug or a placebo.[10]
-
-
Primary Endpoint: Death from arrhythmia.[8]
-
Results: The trial was prematurely terminated for the encainide and this compound arms due to a statistically significant increase in mortality from arrhythmia and all-cause mortality in the active treatment groups compared to placebo.[9]
Table 2: Key Quantitative Outcomes of the CAST (Encainide and this compound Arms)
| Outcome | This compound/Encainide Group | Placebo Group | Relative Risk |
| Death from Arrhythmia | 33 of 730 patients (4.5%) | 12 of 725 patients (1.7%) | 2.64 |
| All-Cause Mortality | 56 of 730 patients (7.7%) | 22 of 725 patients (3.0%) | 2.53 |
Data adapted from the final report of the Cardiac Arrhythmia Suppression Trial.
Conclusion
The development of this compound represents a significant chapter in cardiovascular pharmacology. From its origins in fluorine chemistry to its establishment as a potent antiarrhythmic agent, the journey of this compound has been shaped by rigorous preclinical and clinical investigation. While its efficacy in suppressing a range of arrhythmias is well-documented, the findings of the CAST trial underscored the critical importance of patient selection and highlighted the potential for proarrhythmic effects in the setting of structural heart disease. The continued study of this compound's dual mechanism of action on both sodium and calcium channels offers ongoing insights into the complex electrophysiology of the heart and the nuanced management of cardiac arrhythmias. This guide provides a foundational technical overview for professionals dedicated to advancing the field of cardiovascular drug discovery and development.
References
- 1. Effects of this compound on the electrophysiologic properties of isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on the cellular electrophysiology of neonatal and adult cardiac fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on contractile force and electrophysiological parameters in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. This compound-induced arrhythmia in canine ventricular epicardium. Phase 2 reentry? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proarrhythmic actions of this compound in an isolated tissue model of ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. The Cardiac Arrhythmia Suppression Trial - American College of Cardiology [acc.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. BioLINCC: Cardiac Arrhythmia Suppression Trial (CAST) [biolincc.nhlbi.nih.gov]
Flecainide's Differential Effects on Atrial and Ventricular Myocardium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flecainide, a Class Ic antiarrhythmic agent, is a cornerstone in the management of atrial fibrillation in patients without structural heart disease. Its efficacy is largely attributed to its potent and use-dependent blockade of cardiac sodium channels (I_Na), which exhibits a notable preference for atrial over ventricular tissue. This atrial selectivity is crucial to its clinical utility, as it allows for the suppression of atrial arrhythmias with a lower risk of proarrhythmic events in the ventricles, a significant concern with many antiarrhythmic drugs. This technical guide provides an in-depth exploration of the basic research elucidating the differential effects of this compound on atrial and ventricular tissues, focusing on its interactions with key ion channels, the resulting electrophysiological consequences, and the experimental methodologies used to uncover these mechanisms.
Mechanism of Action: A Tale of Two Tissues
This compound's primary mechanism of action is the blockade of the fast inward sodium current (I_Na), which is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[1][2] The drug exhibits a high affinity for the open or activated state of the Na_v1.5 channel, the predominant sodium channel isoform in the heart.[1][2] This interaction is characterized by slow binding and unbinding kinetics, leading to a "use-dependent" or "rate-dependent" block. This means that this compound's blocking effect is more pronounced at faster heart rates, a key feature in its effectiveness against tachyarrhythmias like atrial fibrillation.[3][4]
The atrial selectivity of this compound arises from intrinsic differences in the electrophysiological properties of atrial and ventricular myocytes. Atrial cells have a more depolarized resting membrane potential compared to ventricular cells, which leads to a greater proportion of sodium channels being in a state that is more susceptible to this compound blockade.[5]
Beyond its prominent effect on sodium channels, this compound also interacts with other ion channels, contributing to its overall electrophysiological profile:
-
Potassium Channels: this compound inhibits the rapid component of the delayed rectifier potassium current (I_Kr) and the transient outward potassium current (I_to).[3][6] This can lead to a prolongation of the action potential duration (APD) in both atrial and ventricular muscle fibers.[3]
-
Calcium Handling: this compound has been shown to inhibit ryanodine receptor (RyR2) channels, which are responsible for calcium release from the sarcoplasmic reticulum.[1][7][8][9] This effect is particularly relevant in the context of catecholaminergic polymorphic ventricular tachycardia (CPVT), where it is thought to be the principal antiarrhythmic mechanism.[7][9] However, there is ongoing debate about whether this is a direct effect on RyR2 or an indirect consequence of sodium channel blockade leading to altered intracellular sodium and calcium concentrations.[3]
Quantitative Electrophysiological Effects: Atrial vs. Ventricular Tissue
The differential impact of this compound on atrial and ventricular myocardium is most evident in the quantitative analysis of its effects on ion currents and action potential parameters. The following tables summarize key findings from various experimental studies.
| Parameter | Atrial Myocytes | Ventricular Myocytes | Species | Key Findings | Reference |
| Sodium Current (I_Na) Inhibition | |||||
| Tonic Block (1 µM) | ~48% inhibition | ~38% inhibition | Murine | Greater tonic block in atrial myocytes at a holding potential of -100 mV. | [5] |
| Use-Dependent Block (IC50) | Not specified | 7.4 µM (high frequency) | Human (HEK cells) | Significant increase in affinity with higher stimulation frequency. | [10] |
| Potassium Current Inhibition | |||||
| I_Kr Block (IC50) | Not specified | 1.49 µM | hERG (HEK cells) | Potent blockade of the rapid delayed rectifier potassium current. | |
| I_to Block (IC50) | Not specified | 3.7 µM | Rat | Potent inhibition of the transient outward potassium current. | |
| I_K Block (IC50) | Not specified | 15 µM | Rat | Less potent inhibition of the sustained potassium current compared to I_to. |
Table 1: Comparative Effects of this compound on Cardiac Ion Channels. This table highlights the differential sensitivity of atrial and ventricular sodium channels to this compound and provides IC50 values for its effects on key potassium channels.
| Parameter | Pacing Cycle Length (ms) | Atrial APD95 (% Change) | Ventricular APD (% Change) | Species | Key Findings | Reference |
| Action Potential Duration (APD) | 1000 | +6 ± 3% | Not specified | Human | Modest APD prolongation at slow heart rates. | [4][11] |
| 300 | +27 ± 12% | Not specified | Human | Significant APD prolongation at fast heart rates, demonstrating positive use-dependence. | [4][11] | |
| Shortest 1:1 | +35 ± 8% | Not specified | Human | Enhanced effect at the highest stable pacing rates. | [4][11] | |
| Conduction Velocity | Baseline | Slower than ventricle | Faster than atrium | Murine | Atrial tissue inherently has a slower conduction velocity. | [5] |
| With this compound (1 µM) | 59.6 ± 7.2% of baseline | 73.7 ± 4.7% of baseline (not significant) | Murine | Significant conduction slowing in the atrium, with a lesser effect in the ventricle. | [5] |
Table 2: Rate-Dependent Effects of this compound on Action Potential Duration and Conduction. This table illustrates the characteristic positive use-dependence of this compound on atrial APD and its more pronounced effect on atrial conduction compared to ventricular conduction.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of this compound's actions.
Whole-Cell Patch-Clamp Recordings
Objective: To measure ionic currents (e.g., I_Na, I_Kr, I_to) and action potentials in isolated atrial and ventricular cardiomyocytes.
Methodology:
-
Cell Isolation: Cardiomyocytes are enzymatically isolated from atrial and ventricular tissue of the species of interest (e.g., mouse, rabbit, guinea pig).
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 1-3 MΩ when filled with internal solution.
-
Internal Solution: The composition of the internal solution is designed to mimic the intracellular environment and typically contains (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, and 0.1 Na-GTP, with the pH adjusted to 7.2 with KOH.
-
External Solution: The external (bath) solution is a Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. For recording specific currents, pharmacological blockers are added to inhibit other currents (e.g., nifedipine to block L-type Ca2+ channels when measuring I_Na).
-
Seal Formation and Whole-Cell Configuration: A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration, allowing for electrical access to the cell's interior.
-
Voltage-Clamp Protocols: To study specific ion channels, a series of voltage steps are applied to the cell membrane, and the resulting currents are recorded. For example, to measure I_Na, the cell is held at a negative potential (e.g., -120 mV) and then depolarized to various test potentials (e.g., -80 to +40 mV).
-
Current-Clamp Protocols: To record action potentials, the cell is stimulated with a brief current injection, and the resulting changes in membrane potential are recorded. To study rate-dependence, cells are paced at different frequencies.
-
Data Acquisition and Analysis: Data is acquired using an amplifier and digitizer and analyzed using specialized software to measure parameters such as peak current amplitude, current-voltage relationships, and action potential duration at 50% and 90% repolarization (APD50 and APD90).
Optical Mapping of Cardiac Preparations
Objective: To visualize the spatiotemporal patterns of action potential propagation and repolarization across the epicardial surface of the heart.
Methodology:
-
Heart Preparation: The heart is excised and Langendorff-perfused with a cardioplegic solution to arrest contractions.
-
Dye Loading: The heart is stained with a voltage-sensitive dye (e.g., di-4-ANEPPS) and an excitation-contraction uncoupler (e.g., blebbistatin) to prevent motion artifacts.[8]
-
Experimental Setup: The heart is placed in a chamber and illuminated with an appropriate excitation light source. The emitted fluorescence is passed through a filter and captured by a high-speed, high-resolution camera (e.g., CMOS or EMCCD camera).[5][7][8]
-
Pacing Protocol: The heart is paced at various cycle lengths using a bipolar stimulating electrode.
-
Data Acquisition: A series of images is captured at a high frame rate (e.g., 1000 frames per second).
-
Signal Processing: The raw optical signals are processed to improve the signal-to-noise ratio. This includes spatial and temporal filtering and baseline drift correction.[7]
-
Data Analysis:
-
Activation Maps: The time of the maximum upstroke velocity (dV/dt_max) of the optical action potential is determined for each pixel to construct an activation map, which visualizes the spread of electrical activation.[7]
-
Conduction Velocity: Conduction velocity is calculated from the activation maps by measuring the distance and time of propagation between different points on the epicardial surface.[7]
-
Action Potential Duration (APD) Maps: The APD at a certain percentage of repolarization (e.g., APD80) is calculated for each pixel to create an APD map, which reveals the spatial distribution of repolarization times.[7]
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and logical relationships underlying this compound's differential effects.
Figure 1: this compound's primary mechanism of action. This diagram illustrates how this compound's blockade of various ion channels leads to its differential electrophysiological effects in atrial versus ventricular tissue.
Figure 2: Workflow for key experimental techniques. This diagram outlines the major steps involved in whole-cell patch-clamp and optical mapping experiments to study this compound's effects.
Conclusion
The basic research on this compound's effects on atrial versus ventricular tissue has revealed a fascinating interplay of ion channel biophysics and cellular electrophysiology. The drug's atrial selectivity is not a simple phenomenon but rather a consequence of its use-dependent sodium channel blockade acting on the inherently different electrical properties of atrial myocytes. This understanding is not only crucial for the safe and effective clinical use of this compound but also provides a framework for the development of future antiarrhythmic drugs with improved atrial selectivity and a wider therapeutic window. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers dedicated to advancing the field of cardiac electropharmacology.
References
- 1. cinc.org [cinc.org]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. Effect of this compound derivatives on sarcoplasmic reticulum calcium release suggests a lack of direct action on the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Processing and analysis of cardiac optical mapping data obtained with potentiometric dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A Protocol for Transverse Cardiac Slicing and Optical Mapping in Murine Heart [frontiersin.org]
- 10. Perforated Whole-Cell Patch-Clamp Recording | Springer Nature Experiments [experiments.springernature.com]
- 11. ahajournals.org [ahajournals.org]
Flecainide's Interaction with Specific Sodium Channel Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flecainide is a Class Ic antiarrhythmic agent characterized by its potent, state-dependent blockade of voltage-gated sodium channels (Nav). Its clinical efficacy and proarrhythmic potential are intrinsically linked to its differential affinity for various channel subtypes and their conformational states. This technical guide provides an in-depth analysis of this compound's interaction with specific sodium channel isoforms, consolidating quantitative data, detailing experimental methodologies, and illustrating the molecular mechanisms of action.
Mechanism of Action: State-Dependent Blockade
This compound's primary mechanism of action is the blockade of the fast inward sodium current (INa)[1]. This interaction is not uniform; instead, it is highly dependent on the conformational state of the sodium channel. This compound exhibits significantly higher affinity for channels in the open and inactivated states compared to the resting (closed) state[2][3][4][5]. This state-dependent binding leads to a "use-dependent" or "frequency-dependent" block, where the inhibition becomes more pronounced at faster heart rates as channels spend more time in the open and inactivated states[4][6][7][8].
Two principal models describe this phenomenon:
-
Modulated Receptor Hypothesis: This model posits that this compound has distinct binding affinities for the different conformational states of the channel (resting, open, and inactivated)[2].
-
Guarded Receptor Hypothesis: This model suggests that this compound accesses its binding site within the channel's pore primarily when the channel is in the open state. Upon channel closure (deactivation) or inactivation, the drug becomes trapped within the pore, leading to a slow recovery from block[6][8][9].
Current evidence suggests that channel opening is a critical step for this compound binding, followed by trapping, which accounts for its slow dissociation kinetics[6][8][9].
Figure 1: State-dependent interaction of this compound with a voltage-gated sodium channel.
Quantitative Analysis of this compound-Nav Subtype Interactions
The affinity of this compound varies significantly across different sodium channel subtypes and, more importantly, with the state of the channel. The following tables summarize the available quantitative data.
Table 1: this compound Affinity for Resting/Closed State Channels
| Subtype | Preparation | IC50 / KR (µM) | Reference(s) |
| Nav1.5 | Xenopus oocytes | 345 | [4][5][6][7][8] |
| Nav1.4 | HEK293t cells (rat) | 365 | [10][11][12] |
| Nav1.4 | tsA201 cells (human) | ~480 | [2] |
IC50: Half-maximal inhibitory concentration. KR: Dissociation constant for the resting state.
Table 2: this compound Affinity for Activated (Open/Inactivated) State Channels
| Subtype | Channel State / Condition | Preparation | IC50 / KD / KI (µM) | Reference(s) |
| Nav1.5 | Use-Dependent (10 Hz) | Xenopus oocytes | 7.4 | [4][6][7][8] |
| Nav1.5 | In Vitro Assay | Cloned hNav1.5 | 10.7 | [13] |
| Nav1.5 | Open State (non-inactivating mutant) | Xenopus oocytes | 11 (KD) | [6][8] |
| Nav1.4 | Open State (inactivation-deficient) | HEK293t cells (rat) | 0.61 | [10][11][12] |
| Nav1.4 | Inactivated State | tsA201 cells (human) | ~18 (KI) | [2] |
| Nav1.9 | Tonic Block | HEK-293 cells | 244 | [14] |
KD: Dissociation constant. KI: Dissociation constant for the inactivated state.
Table 3: Kinetic Parameters of this compound Interaction
| Subtype | Parameter | Condition | Value | Reference(s) |
| Nav1.4 | On-rate constant | Open-channel block (+30 mV) | 14.9 µM-1s-1 | [10][11][12] |
| Nav1.4 | Off-rate constant | Open-channel block (+30 mV) | 12.2 s-1 | [10][11][12] |
| Nav1.5 | Recovery Time Constant (τ) | From use-dependent block | 81 ± 3 s | [6][8] |
| Nav1.4 | Recovery Time Constant (τ) | From use-dependent block (-140 mV) | > 225 s | [10][11][12] |
Experimental Protocols
The characterization of this compound's state-dependent block relies on precise electrophysiological and molecular biology techniques.
Whole-Cell Patch-Clamp Electrophysiology
This is the cornerstone technique for studying ion channel pharmacology.
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells or tsA201 cells are commonly used due to their low endogenous ion channel expression.[2][10] Cells are transiently or stably transfected with plasmids containing the cDNA for the specific Nav channel α-subunit (e.g., SCN5A for Nav1.5) and often a β1-subunit to ensure proper channel function and trafficking.[2][10] Xenopus oocytes are also a widely used expression system.[6][8]
-
Recording Conditions: Whole-cell voltage-clamp configuration is established. Pipette and bath solutions are designed to isolate sodium currents. For example, potassium and calcium channel blockers are included to eliminate contaminating currents.
-
Voltage Protocols for Determining State-Dependence:
-
Resting State Affinity (Tonic Block): Cells are held at a hyperpolarized potential (e.g., -140 mV to -180 mV) where virtually all channels are in the resting state.[2][10] A single, brief depolarizing pulse is applied to measure the peak current before and after a long equilibration with this compound. The low frequency of stimulation (e.g., one pulse every 10-17 minutes) prevents the accumulation of use-dependent block.[10]
-
Use-Dependent Block: A train of repetitive depolarizing pulses (e.g., at 1 Hz to 10 Hz) is applied from a holding potential.[6] The progressive decrease in peak sodium current during the pulse train reveals the extent of use-dependent block.
-
Inactivated State Affinity: To assess binding to the inactivated state without prior channel opening, cells are held at various depolarized potentials (e.g., -90 mV) that are more negative than the activation threshold but where a fraction of channels is inactivated.[2]
-
Recovery from Block: After inducing use-dependent block with a pulse train, the membrane is repolarized to a negative potential (e.g., -140 mV). Test pulses are then applied at increasing time intervals to measure the time course of current recovery.[6][10]
-
Figure 2: Experimental workflow for patch-clamp analysis of this compound's state-dependent block.
Site-Directed Mutagenesis
This technique is employed to probe the molecular determinants of drug action.
-
Objective: To alter specific amino acids in the channel protein to either (a) investigate the this compound binding site or (b) create channels locked in certain conformations.
-
Methodology: Kits like the QuikChange Site-Directed Mutagenesis Kit are used to introduce specific point mutations into the channel's cDNA.[6][15]
-
Key Applications for this compound Research:
-
Creating Non-inactivating Channels: Mutating the Ile-Phe-Met (IFM) motif in the DIII-DIV linker to Gln-Gln-Gln (QQQ) or using mutations like L435W/L437C/A438W in Nav1.4 removes fast inactivation.[10][15] This allows for the direct study of this compound's interaction with the open state, as these channels produce a sustained, non-inactivating current upon depolarization.[10][11][12]
-
Identifying Binding Site Residues: Mutating residues hypothesized to be part of the local anesthetic binding site, such as those in the S6 transmembrane segments, can dramatically alter drug affinity. For example, mutation of a conserved isoleucine (I1756C in Nav1.5) in the DIV-S6 segment accelerates recovery from block, suggesting this region is crucial for trapping this compound within the pore.[6][8]
-
Molecular Basis of Interaction: The Binding Site
This compound binds within the central cavity, or pore, of the sodium channel. This binding site is formed by the S6 transmembrane helices from each of the four homologous domains (DI-DIV).
-
Key Residues: Cryo-electron microscopy and mutagenesis studies have identified critical residues for local anesthetic binding. A highly conserved phenylalanine residue in the DIV S6 segment (F1760 in hNav1.5) is a crucial interaction point for many local anesthetics, including this compound.[16] The interaction is thought to involve hydrophobic and cation-π interactions between the aromatic ring of the phenylalanine and the charged amine group of this compound.[4]
-
Access Pathway: this compound, being a charged molecule at physiological pH, is thought to access this binding site from the intracellular side via the hydrophilic pathway that opens upon channel activation.[16][17] Once bound, it physically occludes the ion conduction pathway.
Figure 3: Schematic of the this compound binding site within the sodium channel pore.
Conclusion
This compound's interaction with voltage-gated sodium channels is a complex, state-dependent process. It exhibits a profound preference for open and inactivated channels, with low micromolar to sub-micromolar affinity, compared to a very weak interaction with resting channels (IC50 > 300 µM). This differential affinity, governed by slow binding and unbinding kinetics, underlies its potent use-dependent block of INa. The primary binding site is located within the channel pore, with key interactions mediated by residues in the S6 transmembrane segments, particularly F1760 in Nav1.5. A thorough understanding of these quantitative and mechanistic details across different Nav subtypes is critical for the rational design of safer and more effective antiarrhythmic drugs and for predicting the clinical effects of this compound in channelopathies.
References
- 1. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Different this compound sensitivity of hNav1.4 channels and myotonic mutants explained by state-dependent block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Multiple targets for this compound action: implications for cardiac arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. State-dependent trapping of this compound in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. State-dependent trapping of this compound in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modelling and Analysis of Interactions of Flecainid with Cardiac Sodium Channels [jcps.bjmu.edu.cn]
- 10. State-dependent Block of Wild-type and Inactivation-deficient Na+ Channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. State-dependent block of wild-type and inactivation-deficient Na+ channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Translation of this compound- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biophysical and Pharmacological Characterization of Nav1.9 Voltage Dependent Sodium Channels Stably Expressed in HEK-293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. pnas.org [pnas.org]
- 17. youtube.com [youtube.com]
An In-depth Technical Guide on the Impact of Flecainide on Cardiac Conduction Velocity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Flecainide is a potent Class IC antiarrhythmic agent whose primary mechanism of action is the blockade of the fast inward cardiac sodium channel, Nav1.5. This blockade leads to a significant reduction in cardiac conduction velocity, an effect that is central to its therapeutic efficacy in suppressing tachyarrhythmias. A hallmark of this compound's action is its 'use-dependent' nature, where its blocking effect is amplified at higher heart rates. This guide provides a detailed examination of the molecular mechanisms, electrophysiological consequences, and experimental evaluation of this compound's impact on cardiac conduction. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and core concepts are visualized through signaling and workflow diagrams.
Core Mechanism of Action and Signaling Pathways
This compound exerts its primary effect by directly interacting with voltage-gated sodium channels (Nav1.5) in cardiac myocytes. As a Class IC agent, it is characterized by its high affinity for the open state of the channel and its slow kinetics of unbinding.[1][2]
Molecular Interaction with the Nav1.5 Channel
This compound, being lipophilic, accesses its binding site within the channel's pore from the intracellular side.[3] It binds most effectively when the channel is in its open, activated state during Phase 0 of the cardiac action potential.[3][4] This blockade of sodium ion (Na+) influx results in a decreased maximum rate of rise of the action potential (Vmax), which is the direct cause of slowed conduction velocity through cardiac tissue.[5][6] The drug's slow unbinding from the channel during the diastolic period means that at faster heart rates, there is insufficient time for the drug to dissociate completely between beats, leading to a cumulative, rate-dependent block.[2][4]
Caption: Molecular mechanism of this compound binding to the Nav1.5 sodium channel.
The Principle of Use-Dependency
The clinical efficacy and potential proarrhythmic risk of this compound are closely linked to its use-dependent, or rate-dependent, properties.[7][8] At resting heart rates, the effect on conduction is modest. However, during tachycardia, the increased frequency of channel opening enhances the cumulative block, leading to a more pronounced slowing of conduction.[9][10] This is the primary reason for the significant QRS widening observed during exercise in patients treated with this compound.[8]
Caption: Logical flow demonstrating the use-dependent action of this compound.
Quantitative Effects on Cardiac Electrophysiology
This compound administration produces measurable changes in surface electrocardiogram (ECG) and intracardiac electrogram parameters. These changes directly reflect the underlying slowing of electrical impulse propagation.
Effects on ECG and Intracardiac Intervals
The most prominent effect of this compound is the dose-dependent prolongation of the PR interval and QRS duration.[11][12] The widening of the QRS complex is a direct measure of slowed ventricular conduction.
| Parameter | Baseline (mean ± SD) | Post-Flecainide (mean ± SD) | P-value | Tissue/Conduction Pathway Affected | Reference |
| QRS Duration (Sinus Rhythm) | 87.2 ± 8.4 ms | 102.8 ± 9.1 ms | P < 0.001 | His-Purkinje, Ventricular Myocardium | [13][14] |
| QRS Duration (Atrial Fibrillation) | 87.8 ± 10.0 ms | 108.8 ± 13.7 ms | P < 0.001 | His-Purkinje, Ventricular Myocardium | [13][14] |
| Atrial Electrogram Duration | 54.9 ± 13.2 ms | 64.8 ± 16.6 ms | P = 0.003 | Atrial Myocardium | [14] |
| Atrial Refractoriness (Sinus Rhythm) | 216.4 ± 28.2 ms | 228.6 ± 36.1 ms | P = 0.02 | Atrial Myocardium | [13][14] |
Rate-Dependent Effects on Conduction
Studies have quantified the amplification of conduction slowing during exercise, demonstrating the clinical relevance of use-dependency.
| Condition | QRS Duration Pre-Flecainide (mean ± SD) | QRS Duration Post-Flecainide (mean ± SD) | % Increase from Pre-Flecainide | Reference |
| Rest | 94 ± 22 ms | 105.4 ± 24.2 ms (calculated) | 12.1 ± 10.0% | [8][10] |
| Peak Exercise | 94 ± 22 ms | 120.4 ± 28.2 ms (calculated) | 28.1 ± 17.0% | [8][10] |
Note: Calculated values are derived from reported percentage increases.
Experimental Protocols for Evaluation
The electrophysiological effects of this compound are evaluated using a range of models, from single-cell preparations to clinical studies in humans.
In-Vitro Single-Cell Electrophysiology
-
Objective: To characterize the interaction of this compound with individual sodium channels.
-
Methodology:
-
Preparation: Isolation of single cardiac myocytes (e.g., from guinea pig ventricles) or use of cell lines (e.g., HEK293t) expressing human Nav1.5 channels.[4][15]
-
Protocol: Cells are held at a negative membrane potential (e.g., -140 mV). A series of voltage steps are applied to elicit sodium currents (I_Na). This compound (e.g., 1-10 µM) is introduced into the bath solution.[4][15]
-
Use-Dependency Assessment: Repetitive depolarizing pulses are applied at varying frequencies (e.g., 0.1 Hz to 5 Hz) to measure the cumulative block of I_Na.[16]
-
Data Analysis: Measurement of peak I_Na amplitude, time constants for onset of block, and recovery from block to determine binding and unbinding kinetics.[4][16]
-
Ex-Vivo Perfused Heart Studies
-
Objective: To assess the effects of this compound on conduction and arrhythmia inducibility in an intact heart model.
-
Methodology:
-
Preparation: Langendorff perfusion of an isolated heart (e.g., rabbit heart).[17][18]
-
Technique: Programmed electrical stimulation using multi-electrode arrays for epicardial mapping.[18]
-
Protocol: Baseline measurements of conduction velocity and refractory periods are taken. This compound (e.g., 1 µg/ml) is added to the perfusate.[17][18] Arrhythmia inducibility is tested using protocols of burst pacing or programmed premature stimuli before and after drug administration.
-
Data Analysis: Construction of activation maps to calculate longitudinal and transverse conduction velocities. Assessment of changes in the incidence and duration of induced arrhythmias (e.g., ventricular tachycardia).[17][19]
-
In-Vivo Human Electrophysiological Studies
-
Objective: To determine the effects of this compound on the human cardiac conduction system.
-
Methodology:
-
Patient Population: Patients undergoing clinical electrophysiology (EP) studies for arrhythmia evaluation.[13][20]
-
Technique: Placement of multipolar electrode catheters in various cardiac chambers (e.g., high right atrium, His bundle region, right ventricular apex) for recording and pacing.
-
Protocol: Baseline intracardiac intervals (AH, HV, PA) and QRS duration are recorded. This compound is administered intravenously (e.g., 2 mg/kg over 5-10 minutes).[20][21] Measurements are repeated at steady-state drug levels. Pacing protocols are often used to assess rate-dependent effects.
-
Data Analysis: Comparison of pre- and post-drug intervals to quantify the slowing of conduction through the atria (PA interval), AV node (AH interval), and His-Purkinje system (HV interval).[1][20]
-
Caption: Workflow for a human electrophysiological study of this compound.
Conclusion
This compound's potent, rate-dependent blockade of the Nav1.5 sodium channel results in a significant and predictable slowing of cardiac conduction velocity. This is manifested by the prolongation of PR and QRS intervals on the ECG and is the cornerstone of its antiarrhythmic action. Understanding the quantitative impact of this compound, the experimental protocols used for its evaluation, and the underlying molecular mechanisms is critical for its safe and effective use in drug development and clinical practice. The data and methodologies presented in this guide provide a comprehensive technical overview for professionals in the field.
References
- 1. This compound: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Proarrhythmic Effects Of Antiarrhythmic Drugs: Case Study Of this compound Induced Ventricular Arrhythmias During Treatment Of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical electrophysiologic effects of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Amplification of this compound-induced ventricular conduction slowing by exercise. A potentially significant clinical consequence of use-dependent sodium channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cinc.org [cinc.org]
- 10. ahajournals.org [ahajournals.org]
- 11. This compound in Ventricular Arrhythmias: From Old Myths to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Effect of this compound on atrial and ventricular refractoriness and conduction in patients with normal left ventricle. Implications for possible antiarrhythmic and proarrhythmic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. Sodium channel-blocking properties of this compound, a class IC antiarrhythmic drug, in guinea-pig papillary muscles. An open channel blocker or an inactivated channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Proarrhythmic effects of this compound. Experimental evidence for increased susceptibility to reentrant arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of this compound on Longitudinal and Transverse Conduction Velocities in Ventricular Myocardium. An Experimental Study - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 20. heart.bmj.com [heart.bmj.com]
- 21. Acute electrophysiological effects of this compound acetate on cardiac conduction and refractoriness in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application of Flecainide in Langendorff-Perfused Heart Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flecainide is a Class Ic antiarrhythmic agent utilized in the management of a variety of cardiac arrhythmias.[1][2] Its primary mechanism of action involves the blockade of fast inward sodium channels (Nav1.5) in the heart, which slows the upstroke of the cardiac action potential.[1][2] This action is use-dependent, meaning its effects are more pronounced at faster heart rates. Additionally, this compound has been shown to inhibit the rapid component of the delayed rectifier potassium current (IKr) and to block ryanodine receptor 2 (RyR2), thereby reducing calcium release from the sarcoplasmic reticulum.[1][2][3]
The Langendorff-perfused isolated heart model is an invaluable ex vivo tool for investigating the direct cardiac effects of pharmacological agents like this compound, independent of systemic neural and hormonal influences.[4] This preparation allows for the detailed study of electrophysiological and contractile parameters in a controlled environment. These application notes provide a comprehensive overview of the use of this compound in Langendorff-perfused heart experiments, including detailed protocols, expected outcomes, and data presentation.
Mechanism of Action of this compound
This compound exerts its antiarrhythmic effects through multiple actions on cardiac ion channels and calcium handling proteins:
-
Sodium Channel Blockade: this compound potently blocks the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This leads to a slowing of conduction velocity in the atria, ventricles, and His-Purkinje system.
-
Potassium Channel Blockade: this compound also inhibits the rapid component of the delayed rectifier potassium current (IKr), which contributes to the repolarization (Phase 3) of the action potential. This action can lead to a prolongation of the action potential duration (APD).[2]
-
Ryanodine Receptor Inhibition: By blocking RyR2, this compound reduces the spontaneous release of calcium from the sarcoplasmic reticulum, which can suppress triggered arrhythmias.[2][3]
These combined actions result in an increase in the effective refractory period (ERP) of cardiac tissue, making it less susceptible to re-entrant arrhythmias.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the expected quantitative effects of this compound on various cardiac parameters in Langendorff-perfused heart preparations. Data is compiled from various studies and may vary depending on the animal model and experimental conditions.
Table 1: Electrophysiological Effects of this compound in Guinea Pig Langendorff-Perfused Heart
| This compound Concentration (M) | Change in Atrial Effective Refractory Period (ERP) | Change in Interatrial Conduction Time (ACT) |
| 1 x 10-7 | No significant change | Lengthened |
| 3 x 10-5 | Lengthened | Lengthened |
| 1 x 10-5 | Lengthened | Lengthened |
Data adapted from studies on guinea pig atrial muscle.[5]
Table 2: Hemodynamic and Inotropic Effects of this compound in Rat Langendorff-Perfused Heart
| This compound Concentration (µM) | Approximate Change in LV dP/dt max |
| 0.18 | ~ -5% |
| 0.67 | ~ -15% |
| 1.0 | ~ -25% |
| 1.36 | ~ -35% |
Data extrapolated from correlation with QRS widening.[6]
Table 3: Effect of this compound on ECG Intervals (Clinical Correlation)
| Parameter | Effect of this compound |
| PR Interval | Prolonged[7] |
| QRS Duration | Widened[7] |
| QT Interval | Mildly Prolonged |
Note: These changes observed in clinical settings are expected to be reflected in the electrogram of a Langendorff-perfused heart.
Experimental Protocols
Langendorff Perfusion of a Rodent Heart (Rat or Guinea Pig)
This protocol outlines the standard procedure for isolating and perfusing a rodent heart for pharmacological studies.
Materials:
-
Rodent (Rat or Guinea Pig)
-
Heparin
-
Anesthetic (e.g., sodium pentobarbital)
-
Krebs-Henseleit solution
-
Langendorff apparatus
-
Surgical instruments
-
Suture
-
Pressure transducer
-
ECG electrodes
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the animal and administer heparin to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy to expose the heart. Quickly excise the heart and place it in ice-cold Krebs-Henseleit solution.
-
Cannulation: Identify the aorta and carefully cannulate it with the Langendorff apparatus cannula. Secure the aorta to the cannula with a suture.
-
Perfusion: Immediately initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution maintained at 37°C. The perfusion pressure should be kept constant (e.g., 70-80 mmHg).
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, ensure a stable heart rate and contractile force.
-
Instrumentation:
-
Insert a fluid-filled balloon into the left ventricle, connected to a pressure transducer, to measure left ventricular developed pressure (LVDP) and dP/dt.
-
Attach ECG electrodes to the heart to record a surface electrocardiogram.
-
-
Data Recording: Record baseline data for heart rate, LVDP, dP/dt max, dP/dt min, and ECG intervals.
This compound Administration and Data Acquisition
Materials:
-
Stock solution of this compound acetate
-
Perfusion buffer (Krebs-Henseleit solution)
-
Infusion pump
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., deionized water) and then dilute it to the desired final concentrations in the Krebs-Henseleit solution.
-
Baseline Recording: Record stable baseline cardiac parameters for at least 15-20 minutes before drug administration.
-
This compound Infusion: Administer this compound at increasing concentrations through a side-port in the perfusion line using an infusion pump.
-
Dose-Response: Allow the heart to equilibrate at each concentration for a sufficient period (e.g., 10-15 minutes) before recording data.
-
Washout: After the highest concentration, perfuse the heart with drug-free Krebs-Henseleit solution to observe for washout effects.
-
Data Analysis: Analyze the recorded data to determine the concentration-dependent effects of this compound on heart rate, contractility, and electrophysiological parameters.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's primary mechanisms of action.
Caption: Experimental workflow for this compound administration.
References
- 1. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Multiple targets for this compound action: implications for cardiac arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Langendorff heart - Wikipedia [en.wikipedia.org]
- 5. [Electrophysiologic effects of this compound on guinea pig atrium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound acetate: concentration-response relationships for antiarrhythmic and electrocardiographic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Flecainide with Induced Pluripotent Stem Cell-Derived Cardiomyocytes (iPSC-CMs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) have emerged as a powerful in vitro model for cardiovascular research, offering a human-relevant platform for disease modeling, drug discovery, and cardiotoxicity screening. Flecainide, a Class Ic antiarrhythmic agent, is a well-characterized sodium channel blocker used in the management of various cardiac arrhythmias. Its application in iPSC-CMs allows for the investigation of its electrophysiological effects, the study of arrhythmia mechanisms, and the evaluation of patient-specific drug responses. These application notes provide a comprehensive guide to utilizing this compound in iPSC-CMs, including its mechanism of action, quantitative effects, and detailed experimental protocols.
Mechanism of Action
This compound's primary mechanism of action is the blockade of the fast inward sodium current (INa) by binding to the Nav1.5 sodium channel, which is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[1] This action is rate- and voltage-dependent.[2] In addition to its well-established role as a sodium channel blocker, recent studies utilizing iPSC-CMs have revealed that this compound can also modulate intracellular calcium handling, in some contexts, through an effect on the Na+/Ca2+ exchanger (NCX).[3][4][5] This dual action makes it a valuable tool for dissecting the complex interplay between sodium and calcium homeostasis in cardiac myocytes. Furthermore, this compound has been shown to directly inhibit the ryanodine receptor 2 (RyR2), reducing spontaneous calcium release from the sarcoplasmic reticulum, which is particularly relevant in the context of catecholaminergic polymorphic ventricular tachycardia (CPVT).[1][6][7]
Data Presentation: Quantitative Effects of this compound on iPSC-CMs
The following tables summarize the quantitative effects of this compound on iPSC-CMs as reported in various studies. This data provides a reference for expected outcomes and effective concentration ranges.
Table 1: this compound IC50 Values for Nav1.5 Blockade
| Cell Type | Experimental Method | IC50 (µM) | Reference |
| HEK293 cells expressing hNav1.5 | Whole-cell patch clamp | 5.5 ± 0.8 | [8] |
| Xenopus oocytes expressing Nav1.5 | Two-electrode voltage clamp (resting state) | 345 | [2][9][10] |
| Xenopus oocytes expressing Nav1.5 | Two-electrode voltage clamp (use-dependent) | 7.4 | [2][9][10] |
| Computational Model | --- | 38.14 ± 1.06 (for Kv1.5) | [9] |
Table 2: Electrophysiological Effects of this compound on iPSC-CMs (MEA)
| iPSC-CM Line | This compound Concentration (µM) | Effect on Field Potential Duration (FPDc) | Other Observed Effects | Reference |
| CPVT patient-derived | Not specified | Mitigated electrical instability | Reduced beat period irregularities and delayed afterdepolarizations | [11][12] |
| Not specified | Not specified | Concentration-dependent changes | --- | [13] |
| Andersen-Tawil Syndrome patient-derived | Not specified | No significant difference in cFPD at baseline | Suppressed arrhythmic events induced by isoproterenol | [3] |
Table 3: Effects of this compound on Calcium Handling in iPSC-CMs
| iPSC-CM Disease Model | This compound Concentration (µM) | Effect on Calcium Transients | Reference |
| Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) | 1 and 6 | Abolished Ca2+-cycling abnormalities in 26% and 57% of cells, respectively | [14] |
| Andersen-Tawil Syndrome | Not specified | Significantly suppressed irregular Ca2+ release | [3][4][15] |
| CPVT | Not specified | Restored Ca2+ homeostasis following β-adrenergic stimulation | [11] |
Experimental Protocols
Detailed methodologies for key experiments involving the application of this compound to iPSC-CMs are provided below.
iPSC-CM Culture and Maintenance
A crucial prerequisite for obtaining reliable and reproducible data is the maintenance of high-quality iPSC-CM cultures.
-
Cell Source: Commercially available iPSC-CMs or in-house differentiated cardiomyocytes can be used.
-
Culture Medium: Use the manufacturer-recommended maintenance medium.
-
Culture Plates: For general culture, use appropriate tissue culture-treated plates. For specific assays, refer to the protocols below.
-
Feeding Schedule: Typically, a 50% medium change is performed every 2-3 days.
-
Quality Control: Regularly assess the purity and viability of the cardiomyocyte population through microscopy and, if necessary, immunocytochemistry for cardiac markers (e.g., cardiac troponin T).
Multi-Electrode Array (MEA) Analysis
MEA provides a non-invasive method to measure the extracellular field potentials of spontaneously beating iPSC-CMs, allowing for the assessment of drug effects on electrophysiological parameters such as beat rate, field potential duration (FPD), and arrhythmogenicity.
-
MEA Plate Preparation:
-
Sterilize MEA plates according to the manufacturer's instructions.[16] This may involve treatment with 70% ethanol followed by UV sterilization.
-
Coat the electrode area of each well with an appropriate extracellular matrix protein, such as fibronectin or Matrigel, to promote cell attachment. Incubate as recommended by the manufacturer.
-
-
iPSC-CM Plating:
-
Dissociate iPSC-CMs into a single-cell suspension using a gentle enzymatic dissociation reagent (e.g., TrypLE).
-
Plate the cells onto the coated MEA plates at a density that ensures the formation of a confluent, spontaneously beating monolayer over the electrodes. This density will need to be optimized for the specific cell line and MEA plate format.
-
Allow the cells to recover and form a stable, synchronously beating syncytium. This typically takes 5-7 days, with regular medium changes.
-
-
This compound Treatment and Recording:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
On the day of the experiment, prepare serial dilutions of this compound in the iPSC-CM maintenance medium to achieve the desired final concentrations.
-
Acquire a baseline recording of the spontaneous electrical activity for a defined period (e.g., 5-10 minutes) before adding the drug.
-
Add the this compound dilutions to the wells. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Allow for an equilibration period (e.g., 15-30 minutes) after drug addition.
-
Record the electrical activity for the same duration as the baseline recording.
-
-
Data Analysis:
-
Use the MEA system's software to analyze the recorded data.
-
Key parameters to analyze include:
-
Beat Rate: The frequency of spontaneous contractions.
-
Field Potential Duration (FPD): The time from the initial depolarization spike to the peak of the repolarization wave.
-
Corrected FPD (FPDc): FPD corrected for the beat rate using formulas such as Bazett's or Fridericia's correction.
-
Arrhythmia Detection: Irregular beating patterns, such as early afterdepolarizations (EADs) or delayed afterdepolarizations (DADs).
-
-
Compare the post-treatment data to the baseline and vehicle control data to determine the effects of this compound.
-
Calcium Imaging
Calcium imaging allows for the direct visualization and quantification of intracellular calcium transients in iPSC-CMs, providing insights into excitation-contraction coupling and arrhythmogenic calcium release events.
-
Cell Preparation:
-
Plate iPSC-CMs on glass-bottom dishes or plates suitable for high-resolution microscopy.
-
Allow the cells to form a confluent monolayer and exhibit spontaneous contractions.
-
-
Calcium Indicator Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye, such as Fluo-4 AM. A typical concentration is 5 µM in a physiological buffer (e.g., Tyrode's solution).[17]
-
Wash the cells once with the physiological buffer.
-
Incubate the cells with the Fluo-4 AM loading solution for 15-30 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.[18][19]
-
Wash the cells twice with the physiological buffer to remove excess dye.
-
-
This compound Treatment and Imaging:
-
Prepare this compound dilutions in the physiological buffer.
-
Acquire baseline recordings of spontaneous calcium transients before drug application. This can be done using a confocal microscope or a high-speed fluorescence imaging system. Line-scan mode is often used to achieve high temporal resolution.
-
Add the this compound dilutions to the cells and allow for a brief equilibration period.
-
Record the calcium transients again.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ or specialized software) to analyze the recorded fluorescence signals.
-
Measure key parameters of the calcium transients, including:
-
Amplitude: The peak change in fluorescence intensity (ΔF/F0).
-
Duration: The time from the start of the upstroke to a certain percentage of decay (e.g., CaD50, CaD90).
-
Frequency of Spontaneous Calcium Release Events: The occurrence of spontaneous calcium sparks or waves, which can be indicative of arrhythmogenic activity.
-
-
Compare the parameters before and after this compound treatment to quantify its effects on calcium handling.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effects on iPSC-CMs.
Caption: Signaling pathway of this compound action in iPSC-CMs.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. State-dependent trapping of this compound in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates arrhythmogenicity through NCX flux in Andersen-Tawil syndrome-iPS cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ameliorates arrhythmogenicity through NCX flux in Andersen-Tawil syndrome-iPS cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Antiarrhythmic Mechanisms of this compound in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]
- 7. This compound inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. State-dependent trapping of this compound in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A human pluripotent stem cell model of catecholaminergic polymorphic ventricular tachycardia recapitulates patient-specific drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. axionbiosystems.com [axionbiosystems.com]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Electrophysiological Analysis of human Pluripotent Stem Cell-derived Cardiomyocytes (hPSC-CMs) Using Multi-electrode Arrays (MEAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ca2+ signaling in human induced pluripotent stem cell-derived cardiomyocytes (iPS-CM) from normal and catecholaminergic polymorphic ventricular tachycardia (CPVT)-afflicted subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. Protocol to measure contraction, calcium, and action potential in human-induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Flecainide's Effects Using Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing patch-clamp electrophysiology for investigating the effects of Flecainide on various cardiac ion channels. The protocols detailed below are compiled from established research methodologies and are intended to serve as a foundational resource for studying the electrophysiological properties of this Class Ic antiarrhythmic agent.
Introduction to this compound and its Electrophysiological Effects
This compound is a potent antiarrhythmic drug primarily known for its ability to block cardiac sodium channels (Nav1.5), thereby slowing conduction velocity in the heart.[1][2][3] It is used in the management of a variety of supraventricular and ventricular arrhythmias.[3] Beyond its primary action on sodium channels, this compound has also been shown to affect other ion channels, including potassium and calcium channels, contributing to its complex electrophysiological profile.[2][4][5][6][7] Patch-clamp techniques are the gold standard for elucidating the specific mechanisms by which this compound interacts with these ion channels at the molecular level.[8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on different ion channels as reported in various patch-clamp studies.
Table 1: this compound's Inhibitory Effects on Sodium Channels (INa)
| Cell Type/Expression System | This compound Concentration | Key Findings | Reference |
| Atrial Cardiomyocytes | 1 µM | ~48% inhibition of INa at a test potential of -35 mV.[1] | [1] |
| HEK293 cells expressing Nav1.5 | 10 µM | Negligible inhibition at low stimulation frequency, but potent use-dependent block.[9] | [9] |
| Xenopus oocytes expressing Nav1.5 | 10 µM | IC50 of 7.4 µM with increased stimulation frequency.[9] | [9] |
| Guinea Pig Papillary Muscle | 10 µM | ~40% decrease in Vmax at 1 Hz stimulation.[10] | [10] |
Table 2: this compound's Inhibitory Effects on Potassium Channels
| Channel Type | Cell Type | IC50 | Key Findings | Reference |
| Transient Outward K+ Current (Ito) | Adult Rat Ventricular Myocytes | 3.7 µM | Potent inhibitor; produced a concentration-dependent increase in the rate of inactivation.[4] | [4] |
| Maintained Outward K+ Current (IK) | Adult Rat Ventricular Myocytes | 15 µM | Less potent inhibitor compared to Ito.[4] | [4] |
| ATP-sensitive K+ Channel (KATP) | Guinea Pig Ventricular Cells | 17.3 µM | Inhibited outward KATP current in a concentration-dependent manner.[5][6] | [5][6] |
| Levcromakalim-induced K+ Current | Pig Urethral Myocytes | 51 µM (outward), 126 µM (inward) | Suppressed both outward and inward currents.[11] | [11] |
Table 3: this compound's Effects on Calcium Handling
| Experimental Model | This compound Concentration | Key Findings | Reference |
| Intact Cardiomyocytes | 5 µM | Decreased Ca2+ spark frequency with no effect on spark amplitude and mass.[12] | [12] |
| CPVT Mouse Model Myocytes | Not specified | Reduced spark amplitude and width, resulting in a 40% reduction in spark mass.[13] | [13] |
| Permeabilized Rat Ventricular Myocytes | Not specified | Confirmed differential effects on spark frequency compared to tetracaine.[13][14] | [14] |
Experimental Protocols
The following are detailed protocols for whole-cell patch-clamp recordings to study the effects of this compound on cardiac ion channels.
Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents (INa)
1. Cell Preparation:
-
Isolate single ventricular or atrial myocytes from animal models (e.g., mouse, guinea pig) via enzymatic digestion.[1] Alternatively, use cell lines stably expressing the human cardiac sodium channel (Nav1.5), such as HEK293 cells.[15]
2. Solutions:
-
External (Bath) Solution (in mM): 150 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 HEPES, 5 glucose. Adjust pH to 7.4 with NaOH.[16] To isolate INa, K+ and Ca2+ channel blockers (e.g., CsCl, CdCl2) can be added.
-
Internal (Pipette) Solution (in mM): 115 CsCl, 5 NaCl, 10 HEPES, 10 EGTA, 5 MgATP, 0.5 MgCl2, 20 TEA. Adjust pH to 7.2 with CsOH.[1]
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound acetate in distilled water or DMSO. The final concentration of DMSO in the recording solution should be less than 0.1%.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Fabricate borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal (>1 GΩ) on a single cell and then rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -100 mV to ensure the availability of sodium channels.[1]
-
Apply a series of depolarizing voltage steps (e.g., from -90 mV to +60 mV in 5 or 10 mV increments) to elicit INa.
-
To study use-dependent block, apply a train of depolarizing pulses at a specific frequency (e.g., 1 Hz).[10]
4. Data Analysis:
-
Measure the peak INa amplitude at each voltage step before and after the application of this compound.
-
Construct current-voltage (I-V) relationships.
-
Analyze the voltage-dependence of activation and inactivation by fitting the data to Boltzmann functions.
-
Determine the IC50 for this compound by fitting the concentration-response data to a Hill equation.
Protocol 2: Whole-Cell Voltage-Clamp Recording of Potassium Currents (e.g., Ito, IK)
1. Cell Preparation:
-
Isolate single ventricular myocytes from adult rats or other suitable models.[4]
2. Solutions:
-
External (Bath) Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH. To block INa and ICa, add tetrodotoxin (TTX) and a calcium channel blocker (e.g., nifedipine or CdCl2).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 MgATP. Adjust pH to 7.2 with KOH.
3. Electrophysiological Recording:
-
Follow the general patch-clamp procedure as described in Protocol 1.
-
To record Ito and IK, hold the cell at a potential of -80 mV and apply depolarizing steps to various test potentials (e.g., -40 mV to +60 mV).
-
A pre-pulse to a more negative potential (e.g., -100 mV) can be used to remove inactivation of Ito.
4. Data Analysis:
-
Measure the peak outward current (representing Ito) and the sustained current at the end of the depolarizing pulse (representing IK).
-
Analyze the effects of this compound on the amplitude and kinetics (activation, inactivation, and recovery from inactivation) of these currents.[4]
-
Determine the IC50 for this compound's block of each current component.
Visualizations
References
- 1. Increased atrial effectiveness of this compound conferred by altered biophysical properties of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clinical electrophysiologic effects of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. K+ channel blocking actions of this compound compared with those of propafenone and quinidine in adult rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Voltage dependent inhibition of ATP sensitive potassium channels by this compound in guinea pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of this compound's rate-dependent actions on action potential duration in canine atrial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Manual Patch-clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]
- 9. State-dependent trapping of this compound in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of this compound on ATP-sensitive K+ channels in pig urethral myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound derivatives on sarcoplasmic reticulum calcium release suggests a lack of direct action on the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiarrhythmic Action of this compound in Polymorphic Ventricular Arrhythmias Caused by a Gain-of-Function Mutation in the Nav 1.5 Sodium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
In Vitro Models for Assessing Flecainide's Antiarrhythmic Properties: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flecainide is a Class Ic antiarrhythmic agent primarily used to treat a variety of tachyarrhythmias, including atrial fibrillation and paroxysmal supraventricular tachycardia.[1] Its primary mechanism of action involves the potent blockade of cardiac sodium channels (Nav1.5), leading to a slowing of conduction velocity in the heart.[1] Additionally, this compound has been shown to interact with other cardiac ion channels, including the rapid delayed rectifier potassium channel (hERG) and ryanodine receptors, contributing to its complex electrophysiological profile.[1] This document provides detailed application notes and protocols for assessing the antiarrhythmic properties of this compound using various in vitro models, from single-cell ion channel analysis to more complex tissue-level arrhythmia models.
Data Presentation
Table 1: this compound's Inhibitory Effects on Cardiac Ion Channels
| Ion Channel | Cell Type | IC50 (μM) | Experimental Conditions | Reference |
| Nav1.5 (Peak Current) | HEK293 | 7.4 | Use-dependent (10 Hz stimulation) from a holding potential of -120 mV. | [2][3] |
| Nav1.5 (Resting) | Xenopus oocytes | 345 | Single depolarizing pulses from a holding potential of -120 mV. | [2][3] |
| hERG (IKr) | HEK293 | 1.49 | Whole-cell patch clamp at 37°C. | [4] |
Table 2: Electrophysiological Effects of this compound on Cardiac Action Potentials
| Parameter | Tissue/Cell Type | This compound Concentration | Effect | Reference |
| Maximal Upstroke Velocity (Vmax) | Guinea Pig Papillary Muscle | 10 µM | ~40% decrease (at 1 Hz) | [5] |
| Action Potential Duration at 90% Repolarization (APD90) | Guinea Pig Papillary Muscle | Up to 10 µM | Increased | [5] |
| Conduction Velocity | Murine Left Atrium | 1 µM | 40.4% decrease from baseline | [6] |
| Conduction Velocity | Murine Left Ventricle | 1 µM | 26.3% decrease from baseline | [6] |
Signaling Pathway and Mechanism of Action
This compound's primary antiarrhythmic effect stems from its potent, use-dependent blockade of the fast inward sodium current (I_Na) mediated by Nav1.5 channels. This action slows the rapid depolarization phase (Phase 0) of the cardiac action potential, thereby reducing conduction velocity in atrial, ventricular, and His-Purkinje tissues. This compound also exhibits inhibitory effects on the rapid delayed rectifier potassium current (I_Kr), which can lead to a prolongation of the action potential duration. Furthermore, it can modulate intracellular calcium handling by inhibiting ryanodine receptor 2 (RyR2), which may contribute to its efficacy in certain genetic arrhythmia syndromes.
Caption: Mechanism of action of this compound.
Experimental Protocols
Assessing this compound's Effect on Nav1.5 Channels using Patch-Clamp Electrophysiology
Objective: To determine the potency and use-dependency of this compound's block of the cardiac sodium channel Nav1.5.
Materials:
-
HEK293 cells stably expressing human Nav1.5.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH 7.2 with CsOH).
-
This compound stock solution (in DMSO or water).
Protocol:
-
Culture HEK293-Nav1.5 cells to 60-80% confluency.
-
Prepare patch pipettes with a resistance of 2-4 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Resting State Block Protocol:
-
Hold the cell at -120 mV.
-
Apply a 50 ms depolarizing pulse to -20 mV every 30 seconds to elicit the peak sodium current.
-
After establishing a stable baseline, perfuse the cell with increasing concentrations of this compound.
-
Record the peak inward current at each concentration.
-
-
Use-Dependent Block Protocol:
-
Hold the cell at -120 mV.
-
Apply a train of 100 depolarizing pulses to -20 mV (20 ms duration) at a frequency of 1 Hz.
-
Record the peak current for each pulse.
-
After a washout period, repeat the protocol with increasing concentrations of this compound.
-
-
Data Analysis:
-
For resting state block, calculate the percentage of current inhibition at each concentration and fit the data to a Hill equation to determine the IC50.
-
For use-dependent block, compare the reduction in peak current from the first to the last pulse in the train in the presence and absence of this compound.
-
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. State-dependent trapping of this compound in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. State-dependent trapping of this compound in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing use-dependent inhibition of the cardiac Na(+/-) current (I(Na)) in the PatchXpress automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased atrial effectiveness of this compound conferred by altered biophysical properties of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
Flecainide as a Pharmacological Tool in Arrhythmia Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flecainide acetate is a Class Ic antiarrhythmic agent renowned for its potent blockade of cardiac sodium channels (INa).[1][2][3] Initially approved for the treatment of ventricular arrhythmias, its application has evolved, and it is now a cornerstone in the management of supraventricular tachycardias, including atrial fibrillation, in patients without structural heart disease.[4][5] Beyond its clinical use, this compound serves as an invaluable pharmacological tool in arrhythmia research, enabling the investigation of fundamental mechanisms of cardiac excitability and arrhythmogenesis.
This document provides detailed application notes and experimental protocols for the use of this compound in a research setting. It is intended to guide researchers in designing and executing experiments to explore the electrophysiological effects of this compound on cardiac ion channels and cellular function.
Mechanism of Action
This compound's primary mechanism of action is the blockade of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1][3] It exhibits a high affinity for open or activated sodium channels and dissociates slowly, a characteristic of Class Ic agents.[1][6] This "use-dependent" or "frequency-dependent" block means its effect is more pronounced at faster heart rates.[3][7]
In addition to its potent INa blockade, this compound also affects other cardiac ion channels:
-
Delayed Rectifier Potassium Current (IKr): this compound can inhibit the rapid component of the delayed rectifier potassium current, which contributes to action potential repolarization.[1][6]
-
Ryanodine Receptor (RyR2): this compound has been shown to directly inhibit the RyR2 channel, reducing spontaneous calcium release from the sarcoplasmic reticulum.[8][9][10] This action is particularly relevant in the context of catecholaminergic polymorphic ventricular tachycardia (CPVT).[8][11][12]
-
Transient Outward Potassium Current (Ito): Studies have indicated that this compound can also inhibit the transient outward potassium current.[13][14]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on various cardiac ion channels and electrophysiological parameters as reported in the literature. These values can serve as a reference for experimental design and data interpretation.
| Parameter | Channel/Tissue | Species/Cell Line | IC50 / Concentration | Effect | Reference(s) |
| IC50 | hNav1.5 (fast INa) | Human (HEK293 cells) | 10.7 µM | Inhibition | [15] |
| rNav1.4 (late INa) | Rat (HEK293t cells) | 0.61 µM (open-channel block) | Inhibition | [16] | |
| Ito | Rat (ventricular myocytes) | 3.7 µM | Inhibition | [14] | |
| IK | Rat (ventricular myocytes) | 15 µM | Inhibition | [14] | |
| Kv1.5 (IKur) | Human | 38.14 ± 1.06 µM | Inhibition | [17] | |
| hERG (IKr) | Human | 1.49 µM | Inhibition | [17] | |
| Action Potential Duration (APD) | APD95 | Human Atria | 4.5 µM | 27 ± 12% increase at 300 ms cycle length | [18] |
| APD95 | Human Atria | 4.5 µM | 6 ± 3% increase at 1000 ms cycle length | [18] | |
| APD | Guinea Pig Papillary Muscle | up to 10 µmol/L | Increase | [7] | |
| Conduction | QRS Duration | Conscious Dog | N/A | Significant increase | [15] |
| HV Interval | Human | N/A | 35 ± 32% increase | [19] |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for INa Characterization
This protocol is designed to measure the effect of this compound on the fast inward sodium current (INa) in isolated cardiomyocytes or cell lines expressing cardiac sodium channels (e.g., HEK293 cells stably expressing Nav1.5).
Materials:
-
Isolated cardiomyocytes or cultured cells expressing Nav1.5
-
Patch clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
This compound acetate stock solution (e.g., 10 mM in DMSO)
-
External (bath) solution (in mM): 150 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 HEPES, 5 glucose; pH 7.4 with NaOH.[20]
-
Internal (pipette) solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 5 EGTA, 5 HEPES; pH 7.2 with CsOH.[20] (Cesium is used to block potassium channels)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch clamping.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Approach a cell with the patch pipette and form a gigaseal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch under the pipette tip with gentle suction to achieve the whole-cell configuration.
-
-
Voltage Clamp Protocol:
-
Hold the cell at a negative holding potential (e.g., -100 mV) to ensure the availability of sodium channels.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit INa.
-
-
Data Acquisition (Control): Record baseline INa in the absence of this compound.
-
This compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound. Allow for equilibration (typically 2-5 minutes).
-
Data Acquisition (this compound): Repeat the voltage clamp protocol to record INa in the presence of this compound.
-
Washout: Perfuse the cell with the control external solution to assess the reversibility of the drug effect.
-
Data Analysis: Measure the peak INa amplitude at each voltage step before and after this compound application. Construct current-voltage (I-V) relationships and dose-response curves to determine the IC50.
Optical Mapping of Action Potentials in Myocardial Tissue
This protocol allows for the assessment of this compound's effects on action potential duration (APD) and conduction velocity (CV) in intact myocardial tissue preparations (e.g., Langendorff-perfused heart, atrial or ventricular tissue slices).
Materials:
-
Isolated heart or myocardial tissue preparation
-
Langendorff perfusion system or tissue bath
-
Voltage-sensitive dye (e.g., di-4-ANEPPS)
-
High-speed camera or photodiode array
-
Pacing electrode
-
This compound acetate
-
Tyrode's solution (in mM): 130 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 0.4 NaH2PO4, 24 NaHCO3, 5.5 glucose; gassed with 95% O2 / 5% CO2.
Procedure:
-
Tissue Preparation: Prepare the isolated heart or myocardial tissue and mount it in the perfusion system.
-
Dye Loading: Perfuse the tissue with Tyrode's solution containing the voltage-sensitive dye according to the manufacturer's protocol.
-
Baseline Recording:
-
Pace the tissue at a constant cycle length (e.g., 500 ms).
-
Record the fluorescence signals using the high-speed camera.
-
-
This compound Perfusion: Perfuse the tissue with Tyrode's solution containing the desired concentration of this compound.
-
Post-Drug Recording: After a period of equilibration, repeat the pacing and recording protocol.
-
Data Analysis:
-
Process the recorded optical signals to reconstruct action potentials from different sites on the tissue.
-
Calculate APD at different repolarization levels (e.g., APD50, APD90).
-
Determine CV by measuring the time of activation between different recording sites.
-
Compare APD and CV values before and after this compound application.
-
Visualizations
Signaling Pathway of this compound's Primary Action
Caption: this compound's primary mechanism of action: use-dependent block of Nav1.5.
Experimental Workflow for Patch Clamp Analysis
Caption: A typical experimental workflow for whole-cell patch clamp analysis of this compound's effects.
Conclusion
This compound is a versatile pharmacological tool for investigating the molecular and cellular basis of cardiac arrhythmias. Its well-characterized, potent, and use-dependent block of the cardiac sodium channel, along with its effects on other key ion channels, makes it an ideal probe for studying normal and pathological cardiac electrophysiology. The protocols and data provided herein offer a foundation for researchers to effectively utilize this compound in their arrhythmia research endeavors. Careful experimental design and adherence to established methodologies are crucial for obtaining reliable and reproducible results.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. egpat.com [egpat.com]
- 3. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 4. This compound: Electrophysiological properties, clinical indications, and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Effect of this compound on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Antiarrhythmic Mechanisms of this compound in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]
- 9. This compound: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound for Catecholaminergic Polymorphic VT - American College of Cardiology [acc.org]
- 12. This compound therapy reduces exercise-induced ventricular arrhythmias in patients with catecholaminergic polymorphic ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of this compound's rate-dependent actions on action potential duration in canine atrial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. K+ channel blocking actions of this compound compared with those of propafenone and quinidine in adult rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Translation of this compound- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
- 17. Common Structural Pattern for this compound Binding in Atrial-Selective Kv1.5 and Nav1.5 Channels: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. This compound: steady state electrophysiologic effects in patients with remote myocardial infarction and inducible sustained ventricular arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for High-Throughput Screening of Flecainide Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flecainide is a Class Ic antiarrhythmic agent utilized in the management of a variety of cardiac arrhythmias.[1] Its primary mechanism of action is the potent, state- and use-dependent blockade of the cardiac sodium channel, NaV1.5, which is encoded by the SCN5A gene.[1][2] this compound preferentially binds to the open state of the NaV1.5 channel, thereby slowing the upstroke of the cardiac action potential and prolonging the refractory period.[1][2][3] This use-dependent characteristic, where the blocking effect increases with a higher heart rate, makes it effective in terminating tachyarrhythmias.[3] Beyond its primary target, this compound has also been shown to inhibit the ryanodine receptor 2 (RyR2), modulating intracellular calcium release, and to a lesser extent, other potassium channels such as hERG.[3][4]
The development of novel antiarrhythmic drugs with improved efficacy and safety profiles necessitates high-throughput screening (HTS) platforms to efficiently evaluate large libraries of compounds. This document provides detailed application notes and protocols for two primary HTS methodologies suitable for the characterization of this compound analogues: Automated Patch Clamp for direct electrophysiological measurement and a Fluorescence-Based Sodium Influx Assay as a higher-throughput primary screen.
Signaling Pathway of this compound Action
This compound's therapeutic and proarrhythmic effects are rooted in its interaction with ion channels that govern the cardiac action potential. The primary target is the NaV1.5 sodium channel, responsible for the rapid depolarization phase (Phase 0) of the action potential. By blocking this channel in a use-dependent manner, this compound reduces the influx of sodium ions, thereby slowing conduction. This compound also interacts with other channels, including the ryanodine receptor (RyR2) and potassium channels, which can contribute to its overall electrophysiological profile.
References
Application Notes and Protocols: Flecainide Administration in Animal Models of Atrial Fibrillation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Flecainide acetate is a Class IC antiarrhythmic agent widely utilized for the pharmacological conversion and maintenance of sinus rhythm in patients with atrial fibrillation (AF) and other supraventricular tachycardias.[1][2] Its primary mechanism involves blocking the fast inward sodium current (INa), which slows the rate of rise of the cardiac action potential.[1][2] Animal models are indispensable for investigating the pathogenesis of AF, elucidating the electrophysiological effects of antiarrhythmic drugs, and developing novel therapeutic strategies.[3][4][5] This document provides detailed application notes and protocols for the administration of this compound in various animal models of AF, summarizing key quantitative data and outlining experimental workflows.
Experimental Protocols for Inducing Atrial Fibrillation
The successful evaluation of antiarrhythmic agents like this compound is contingent on reliable and reproducible animal models of atrial fibrillation. Electrophysiological induction is the most common method.
Rapid Atrial Pacing (Burst Pacing)
This technique is widely used to induce AF in both large and small animal models.[3][4] It involves delivering short bursts of high-frequency electrical stimulation to the right atrium, which can induce both electrical and structural remodeling of the atrial myocardium.[3]
-
General Protocol:
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols.
-
Catheter Placement: Percutaneously insert a multipolar catheter, typically through the jugular vein, and advance it to the right atrium for controlled electrical stimulation.[3]
-
Pacing: Induce AF by delivering high-frequency burst pacing. While protocols vary, a common approach in canine models involves a brief burst of atrial pacing in the presence of vagal stimulation.[6] In porcine models, 64 Hz atrial bursting has been used.[7]
-
Confirmation of AF: Confirm sustained AF (typically lasting several minutes or more) via electrocardiogram (ECG) monitoring before drug administration.
-
Vagal Nerve Stimulation
Parasympathetic stimulation via the vagus nerve shortens the atrial action potential duration and effective refractory period, facilitating the induction and maintenance of AF.[7][8] This method is often used in conjunction with rapid atrial pacing.
-
General Protocol (Canine Model):
-
Surgical Preparation: Isolate the cervical vagosympathetic trunks.
-
Stimulation: Apply continuous electrical stimulation to the vagus nerves.
-
Pacing: Concurrently apply a brief burst of atrial pacing to induce AF. AF typically persists as long as vagal stimulation is maintained.[6]
-
This compound Administration Protocols
Equine Model Protocol
Horses are a valuable large animal model as they can develop lone AF, similar to humans.[9][10][11]
-
AF Induction: Pace-induced AF is commonly used.[10]
-
Dosage and Administration:
-
A clinically effective and safe intravenous (IV) dose is between 1 to 2 mg/kg.[12]
-
Administer a 1% this compound acetate solution at a rate of 0.2 mg/kg/min until conversion to sinus rhythm or the total dose is delivered.[12][13]
-
In studies, a fixed dose of 2 mg/kg has been shown to successfully terminate induced AF.[9][10][11]
-
-
Efficacy: In one study, a total dose of 1.40 ± 0.63 mg/kg was required for conversion, which occurred after 7.00 ± 3.15 minutes of administration.[12]
Canine Model Protocol
The canine model, particularly with concurrent vagal stimulation, has been instrumental in elucidating this compound's mechanism of action.[6]
-
AF Induction: AF is produced by a brief burst of atrial pacing during vagal stimulation.[6]
-
Dosage and Administration:
-
Efficacy: this compound successfully terminated AF in 100% of the dogs tested (16 out of 16), whereas the placebo was ineffective.[6]
Quantitative Data and Electrophysiological Effects
This compound exerts significant, often rate-dependent, effects on atrial electrophysiology.
Table 1: Efficacy of this compound in Terminating Atrial Fibrillation
| Animal Model | AF Induction Method | This compound Dose | Efficacy (Conversion to Sinus Rhythm) | Reference |
| Dog | Burst Pacing + Vagal Stimulation | Two dose levels (IV) | 100% (16/16 dogs) | [6] |
| Horse | Pace-induced (acute) | 1.40 ± 0.63 mg/kg (IV) | 100% (6/6 horses) | [12] |
| Horse | Pace-induced (acute) | Not specified | Terminated all episodes (7/7) | [15][16] |
| Horse | Pace-induced | 2 mg/kg (IV) | Restored sinus rhythm in all animals with induced AF | [9][10] |
Table 2: Electrophysiological Parameter Changes Following this compound Administration
| Animal Model | Parameter | Baseline Value | Post-Flecainide Change | Key Finding | Reference |
| Dog | Atrial Effective Refractory Period (ERP) | Not specified | Significant increase | Tachycardia-dependent increase | [6][14] |
| Dog | Atrial Conduction Velocity | Not specified | Reduced | Tachycardia-dependent reduction | [6] |
| Horse | Atrial Fibrillatory Rate (AFR) | 295 ± 52 fpm | Significant decrease | Rapid decrease in all horses | [9][10][11] |
| Guinea Pig | Effective Refractory Period (ERP) | Not specified | Lengthened (at ≥ 3x10-5 M) | Contributes to anti-fibrillatory effect | [17] |
| Guinea Pig | Interatrial Conduction Time (ACT) | Not specified | Lengthened (at ≥ 10-7 M) | Slows atrial conduction | [17] |
| Guinea Pig | Atrial Fibrillation Threshold (AFT) | Not specified | Significantly increased | Makes AF harder to induce | [17] |
| Horse | QRS Interval | Not specified | Significantly increased at 3 mg/kg | Indicates slowed ventricular conduction | [12] |
| Horse | QT Interval | Not specified | Significantly increased at 3 mg/kg | Indicates prolonged ventricular repolarization | [12] |
Mechanism of Action
This compound terminates atrial fibrillation primarily by altering the fundamental properties of atrial tissue, making it less able to sustain the multiple reentrant wavelets characteristic of AF.[6]
-
Sodium Channel Blockade: As a Class IC agent, this compound potently blocks fast inward Na+ channels. This action slows conduction velocity throughout the cardiac conduction system.[1][2]
-
Rate-Dependent Effects: A crucial aspect of this compound's efficacy is its rate-dependent action. At the rapid atrial rates seen during AF, this compound more potently increases the atrial action potential duration (APD) and effective refractory period (ERP).[6][14][18]
-
Wavelength Increase: By increasing the ERP more than it decreases conduction velocity, this compound increases the atrial "wavelength" (Wavelength = Conduction Velocity x ERP), which is the minimum path length required to sustain a reentrant circuit.[6] As the reentry circuits are forced to enlarge, their number decreases until the arrhythmia can no longer be sustained.[6]
-
Calcium and Potassium Channel Effects: Recent data suggest this compound also blocks ryanodine receptor (RyR2) opening, reducing spontaneous Ca2+ release from the sarcoplasmic reticulum.[1] It also inhibits the rapid component of the delayed rectifier K+ current (IKr), which contributes to prolonging the action potential duration.[1]
Application Notes and Considerations
-
Proarrhythmia: this compound carries a risk of proarrhythmia. It can convert atrial fibrillation into a more organized atrial flutter.[1] Without adequate AV nodal blockade, this can lead to 1:1 atrioventricular conduction and a very rapid ventricular rate.[1][19]
-
Structural Heart Disease: Based on the results of the Cardiac Arrhythmia Suppression Trial (CAST), this compound is contraindicated in patients with structural heart disease due to an increased risk of arrhythmic death.[1] This is a critical consideration when selecting and interpreting results from animal models, particularly those involving heart failure or myocardial infarction.
-
Species Differences: The electrophysiological response to this compound can differ between species. For instance, human atrial tissue shows greater frequency-dependent effects on repolarization compared to tissues from dogs, rabbits, and guinea pigs.[18] These differences must be considered when extrapolating preclinical data to humans.
-
Use-Dependence: The efficacy of this compound is highly dependent on heart rate, a property known as "use-dependence" or "rate-dependence." Its effects on increasing the atrial refractory period are significantly more pronounced at the rapid rates characteristic of AF, which is key to its clinical utility.[6][14][18]
References
- 1. This compound: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic and electrophysiologic actions of this compound in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal and cellular models of atrial fibrillation: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of this compound's antiarrhythmic action in experimental atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Information Learned from Animal Models of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic advances in atrial fibrillation based on animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of this compound on atrial fibrillatory rate in a large animal model with induced atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. madbarn.com [madbarn.com]
- 12. Safe and efficacious dosage of this compound acetate for treating equine atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Time‐dependent antiarrhythmic effects of this compound on induced atrial fibrillation in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of this compound on the rate dependence of atrial refractoriness, atrial repolarization and atrioventricular node conduction in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiarrhythmic and electrophysiologic effects of this compound on acutely induced atrial fibrillation in healthy horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. madbarn.com [madbarn.com]
- 17. [Electrophysiologic effects of this compound on guinea pig atrium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of this compound and quinidine on human atrial action potentials. Role of rate-dependence and comparison with guinea pig, rabbit, and dog tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Measuring Flecainide Concentration in Biological Samples Using High-Performance Liquid Chromatography (HPLC)
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Flecainide is a class Ic antiarrhythmic agent used to prevent and treat a variety of cardiac arrhythmias. Monitoring its concentration in biological samples, such as plasma and urine, is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments.[1][2][3] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of this compound due to its sensitivity, specificity, and reproducibility.[4][5][6][7] This document provides detailed protocols for the determination of this compound in biological matrices using HPLC with various sample preparation techniques and detection methods.
Principle of the Method
The methodology involves the extraction of this compound from the biological matrix, followed by chromatographic separation on a stationary phase, and subsequent detection and quantification. The choice of extraction procedure and chromatographic conditions can be adapted based on the specific requirements of the study, such as the required sensitivity and the nature of the biological sample.
Experimental Protocols
Sample Preparation
The first critical step in the analysis is the efficient extraction of this compound from the complex biological matrix. Three common methods are detailed below: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation.
1.1. Protocol 1: Liquid-Liquid Extraction (LLE)
This method is suitable for plasma and urine samples and involves the partitioning of this compound into an organic solvent.[4][8]
-
Reagents:
-
Procedure:
-
Pipette 1 mL of the biological sample (plasma or urine) into a clean glass tube.
-
Add a known amount of the internal standard.
-
Alkalinize the sample by adding Sodium Hydroxide solution to raise the pH.
-
Add 5 mL of the organic solvent (1-chlorobutane or hexane).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new clean tube.
-
For back-extraction (optional but recommended for cleaner samples), add 200 µL of dilute phosphoric acid to the organic extract.[4]
-
Vortex and centrifuge as before.
-
Collect the aqueous layer containing the protonated this compound.
-
Inject an aliquot (typically 20-50 µL) into the HPLC system.
-
1.2. Protocol 2: Solid-Phase Extraction (SPE)
SPE offers a more controlled and often cleaner extraction compared to LLE, utilizing a solid sorbent to retain the analyte of interest.[9][10][11]
-
Materials:
-
C18 or Phenyl SPE cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate solution
-
Water (deionized or HPLC grade)
-
Internal Standard (IS) solution
-
-
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Mix 1 mL of the biological sample with the internal standard and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the this compound and IS from the cartridge with a small volume (e.g., 1-2 mL) of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100-200 µL) of the HPLC mobile phase.
-
Inject an aliquot into the HPLC system.
-
1.3. Protocol 3: Protein Precipitation
This is a rapid method for sample preparation, particularly suitable for plasma or serum samples.[12][13]
-
Reagents:
-
Acetonitrile or Methanol (HPLC grade)
-
Internal Standard (IS) solution
-
-
Procedure:
-
Pipette 200 µL of plasma or serum into a microcentrifuge tube.
-
Add a known amount of the internal standard.
-
Add 400 µL of cold acetonitrile or methanol to precipitate the proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Inject an aliquot of the supernatant directly into the HPLC system.
-
HPLC Conditions
The following tables summarize various reported HPLC conditions for the analysis of this compound.
Table 1: HPLC Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Phenyl reversed-phase[4] | Zorbax TMS[8] | Hypersil BDS phenyl[1][14] | Nucleosil-5, C18 reversed phase[13] |
| Mobile Phase | 42% Acetonitrile, 58% 20mM Sodium Acetate (pH 6.5)[4] | Acetonitrile:1% Acetic Acid in 0.01 M pentanesulfonate (45:55, v/v)[8] | Gradient of Water, Methanol, and 1.5M Ammonium Acetate[1][14] | 300 ml Acetonitrile, 1 ml Phosphoric Acid, 0.5 ml Diethylamine in 1 L distilled water[13] |
| Flow Rate | Not Specified | Not Specified | Not Specified | 2 ml/min[13] |
| Detector | UV at 297 nm[4] | UV at 308 nm[8] | Diode-Array Detection (DAD)[1][14] | Fluorescence (Excitation: 285 nm, Emission: 370 nm)[13] |
| Injection Volume | Not Specified | Not Specified | 50 µL[1] | Not Specified |
Method Validation
A robust HPLC method for this compound quantification must be validated to ensure its reliability. Key validation parameters are summarized below.[6][7]
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | Not Specified | 22-1746 ng/ml[8] | Not Specified | 120-1200 ng/ml[13] |
| Limit of Sensitivity/Detection | 0.033 mg/L[4] | 11-22 ng/ml[8] | Not Specified | 30 ng/ml[13] |
| Recovery | 88.5%[4] | >94%[5] | >85%[10] | Not Specified |
| Within-day Coefficient of Variation (CV) | 3.0%[4] | < 6%[15] | < 3%[10] | < 5.0%[13] |
| Between-day Coefficient of Variation (CV) | < 10%[4] | < 5%[5] | < 1%[10] | Not Specified |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. A simple high-performance liquid chromatographic method for the routine measurement of this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of this compound concentration in blood plasma by HPLC and pharmacokinetic parameters in volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. researchgate.net [researchgate.net]
- 8. High-performance liquid chromatographic method for the quantitation of this compound, a new antiarrhythmic, in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of a bonded-phase extraction column for rapid sample preparation of this compound from human plasma for high-performance liquid chromatographic analysis--fluorescence or ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved solid-phase extraction technique for plasma this compound analysis by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Determination of the concentration of a new antiarrhythmic, this compound, in plasma using high pressure liquid chromatography (HPLC): sample preparation with extraction columns] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of this compound in human plasma and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay of this compound in serum by high-performance liquid chromatography after microscale protein precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of this compound and two metabolites in biological specimens by HPLC: application to a fatal intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Visualizing Flecainide's Electrophysiological Footprint on Cardiac Tissue Using Optical Mapping
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Flecainide is a Class Ic antiarrhythmic agent widely used in the management of cardiac arrhythmias. Its primary mechanism of action involves the blockade of fast inward sodium channels (NaV1.5), leading to a reduction in the maximum upstroke velocity of the cardiac action potential and a subsequent slowing of conduction.[1][2] this compound also exhibits effects on other ion channels, including the rapid component of the delayed rectifier potassium current (IKr) and the ryanodine receptor 2 (RyR2), which contributes to its complex electrophysiological profile.[1][3] Optical mapping provides a powerful high-throughput technique to visualize and quantify the spatiotemporal effects of this compound on key cardiac electrophysiological parameters, such as action potential duration (APD), conduction velocity (CV), and intracellular calcium transients (CaT).[4] These detailed application notes and protocols are designed to guide researchers in utilizing optical mapping to comprehensively characterize the effects of this compound on cardiac tissue.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the dose-dependent effects of this compound on key electrophysiological parameters as determined by optical mapping and other electrophysiological studies.
Table 1: Effect of this compound on Action Potential Duration (APD)
| Concentration (μM) | Species/Tissue | Pacing Cycle Length (ms) | APD Change (%) | Reference |
| 1 | Canine Atrium | 300 | +15% (APD90) | [5] |
| 1 | Human Atrial Myocytes | 1000 | Prolongation | [6] |
| 3 | Guinea Pig Papillary | 1000 | +10% (APD90) | [7] |
| 4.5 | Canine Atrium | 150-1000 | Rate-dependent prolongation | [6] |
| 10 | Guinea Pig Papillary | 1000 | Shortening | [7] |
Table 2: Effect of this compound on Conduction Velocity (CV)
| Concentration (μM) | Species/Tissue | Pacing Cycle Length (ms) | CV Change (%) | Reference |
| 1 | Rabbit Epicardium | N/A | -25% | [5] |
| 1 | Murine Left Atria | 100 | Significant Slowing | [8] |
| 2 | Rabbit Epicardium | 375 | Conduction Block | [5] |
| 10 | Human Atrial-CM sheets | N/A | Shift to lower values | [6] |
Table 3: Effect of this compound on Intracellular Calcium Transients (CaT)
| Concentration (μM) | Species/Tissue | Observation | Reference |
| 1 | CPVT hiPSC-CMs | Improved Ca2+ transient abnormalities in ~50% of cells | [9] |
| 6 | RyR2 R4496C+/- Myocytes | Little effect on spontaneous Ca2+ transients | [10] |
| 10 | CPVT hiPSC-CMs | Semi-response in some cells | [9] |
| 15 | Intact ARVM | Decreased Ca2+ wave frequency | [9] |
| 25 | Permeabilized ARVM | Sustained changes in Ca2+ sparks and waves | [9] |
Experimental Protocols
Protocol 1: Ex Vivo Langendorff-Perfused Heart Preparation for Optical Mapping
This protocol describes the preparation of an isolated mammalian heart for optical mapping studies to assess the effects of this compound.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer (or similar physiological salt solution)
-
This compound stock solution
-
Voltage-sensitive dye (e.g., di-4-ANEPPS)
-
Calcium-sensitive dye (e.g., Rhod-2 AM)
-
Excitation-contraction uncoupler (e.g., Blebbistatin)
-
High-speed CMOS or CCD camera
-
Appropriate excitation light source and emission filters
-
Pacing electrode
-
Data acquisition and analysis software
Procedure:
-
Heart Isolation: Anesthetize the animal and rapidly excise the heart, placing it immediately in ice-cold cardioplegic solution.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer.
-
Stabilization: Allow the heart to stabilize for at least 20 minutes, ensuring a stable heart rate and perfusion pressure.
-
Dye Loading (Voltage):
-
Prepare a stock solution of the voltage-sensitive dye (e.g., di-4-ANEPPS in ethanol).
-
Add the dye to the perfusate to achieve a final concentration (typically 5-15 µM).
-
Recirculate the dye-containing perfusate for 10-20 minutes.
-
-
Dye Loading (Calcium - Optional for Dual Mapping):
-
Prepare a stock solution of the calcium-sensitive dye (e.g., Rhod-2 AM in DMSO and Pluronic F-127).
-
Inject the dye as a bolus into the perfusion line upstream of the heart.
-
Allow for a 20-30 minute loading period.
-
-
Washout: Perfuse the heart with fresh, dye-free buffer for 10-15 minutes to wash out excess dye.
-
Excitation-Contraction Uncoupling: To minimize motion artifacts, add an excitation-contraction uncoupler (e.g., Blebbistatin, 5-10 µM) to the perfusate. Allow 10-15 minutes for the contractile activity to cease.
-
Drug Perfusion (this compound):
-
Record baseline optical signals.
-
Introduce this compound into the perfusate at the desired concentrations in a stepwise manner, allowing for a steady-state effect to be reached at each concentration (typically 10-15 minutes).
-
-
Data Acquisition:
-
Position the heart in front of the high-speed camera.
-
Illuminate the heart with the appropriate excitation wavelength and record the emitted fluorescence through the corresponding emission filter.
-
Apply electrical pacing protocols as required for the study (e.g., steady-state pacing, restitution protocols).
-
Record optical signals before, during, and after this compound administration.
-
-
Data Analysis:
-
Use specialized software to analyze the recorded optical signals to determine APD, CV, and CaT parameters.
-
Protocol 2: Optical Mapping of Cultured Cardiomyocyte Monolayers
This protocol outlines the procedure for assessing the effects of this compound on a 2D culture of cardiomyocytes.
Materials:
-
Cultured cardiomyocyte monolayer (e.g., neonatal ventricular myocytes, iPSC-derived cardiomyocytes)
-
Culture medium
-
This compound stock solution
-
Voltage-sensitive dye (e.g., FluoVolt™)
-
Calcium-sensitive dye (e.g., Calbryte™ 520 AM)
-
Incubator (37°C, 5% CO2)
-
Optical mapping setup with an inverted microscope
-
Field stimulation electrode
Procedure:
-
Cell Culture: Culture cardiomyocytes on a glass-bottom dish until a confluent, spontaneously beating monolayer is formed.
-
Dye Loading:
-
Prepare a loading solution containing the voltage-sensitive and/or calcium-sensitive dye in culture medium.
-
Incubate the cells with the dye solution for the recommended time (e.g., 20-30 minutes for Calbryte™ 520 AM, 15-20 minutes for FluoVolt™) in an incubator.
-
-
Washout: Gently wash the monolayer with fresh, pre-warmed culture medium to remove excess dye.
-
Drug Application (this compound):
-
Record baseline optical signals.
-
Add this compound to the culture medium at the desired final concentrations.
-
Allow for an equilibration period before recording.
-
-
Data Acquisition:
-
Place the culture dish on the stage of the inverted microscope equipped for optical mapping.
-
Use a field stimulation electrode to pace the monolayer at the desired frequency.
-
Record optical signals before and after the addition of this compound.
-
-
Data Analysis:
-
Analyze the recorded optical signals to quantify changes in APD, CV, and CaT characteristics.
-
Mandatory Visualizations
This compound's Signaling Pathway in a Cardiomyocyte
Caption: this compound's primary targets in a cardiomyocyte.
Experimental Workflow for Optical Mapping```dot
Caption: Logical flow of this compound's cardiac effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High resolution optical mapping of cardiac electrophysiology in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces a sustained countercurrent dependent effect on RyR2 in permeabilized WT ventricular myocytes but not in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Antiarrhythmic Mechanisms of this compound in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]
Application Notes and Protocols: Using Flecainide to Induce Brugada Syndrome Phenocopy In Vitro
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction Brugada syndrome (BrS) is an inherited cardiac channelopathy characterized by a distinctive electrocardiogram (ECG) pattern of ST-segment elevation in the right precordial leads (V1-V3) and an increased risk of sudden cardiac death from malignant ventricular arrhythmias.[1][2][3][4] The underlying cause is often linked to loss-of-function mutations in genes encoding cardiac ion channels, most commonly the SCN5A gene, which encodes the α-subunit of the cardiac sodium channel (Nav1.5).[1][2][5] The ECG signature of BrS can be transient or concealed, making diagnosis challenging.[1][3]
Potent sodium channel blockers, such as the Class IC antiarrhythmic agent flecainide, are used clinically as a provocative test to unmask the Brugada ECG pattern.[5][6][7] In a research context, this compound is an invaluable pharmacological tool for inducing a Brugada syndrome phenocopy in various in vitro models. These models are crucial for investigating the electrophysiological mechanisms of the syndrome, studying arrhythmogenesis, and for the preclinical evaluation of novel therapeutic agents.
This document provides detailed application notes on the mechanism of this compound-induced Brugada phenocopy and protocols for its implementation in established in vitro experimental models.
Mechanism of Action: this compound-Induced Brugada Phenocopy
This compound is a potent, use-dependent blocker of the fast inward sodium current (INa).[8][9] The induction of a Brugada phenocopy is based on the "repolarization hypothesis," which posits that a transmural voltage gradient develops across the right ventricular wall.[2][5][10]
The key steps are:
-
Sodium Channel Blockade : this compound preferentially blocks the INa current, which is responsible for the rapid phase 0 depolarization of the cardiac action potential.[3][11]
-
Transmural Heterogeneity : The right ventricular epicardium has a higher density of the transient outward potassium current (Ito) compared to the endocardium. This prominent Ito creates a pronounced "notch" (phase 1) in the epicardial action potential.
-
Loss of Action Potential Dome : Under normal conditions, the inward sodium and calcium currents are sufficient to overcome the outward Ito, leading to the action potential "dome" (phase 2). By reducing the inward INa current, this compound tips this balance in favor of the outward Ito. This effect is accentuated in the epicardium, leading to a selective depression or complete loss of the action potential dome.[2][10]
-
Voltage Gradient Formation : The loss of the epicardial action potential dome, while the endocardial action potential remains relatively unchanged, creates a significant voltage gradient between the epicardium and endocardium during phase 2.[2][10][12]
-
ECG Manifestation : This transmural voltage gradient manifests on the surface ECG as the characteristic coved ST-segment elevation seen in the Brugada pattern.[2][10][12] If the gradient is sufficiently large, it can trigger phase 2 reentry, leading to ventricular tachycardia and fibrillation.[13]
Experimental Protocols
The following protocols describe methods for inducing a Brugada syndrome phenocopy in two well-established in vitro models.
Protocol 1: Canine Right Ventricular (RV) Wedge Preparation
This model is ideal for studying transmural electrophysiological heterogeneity and recording a transmural pseudo-ECG.[2][10][13]
A. Materials and Reagents:
-
Canine heart
-
Tyrode's solution (in mM: 129 NaCl, 4.8 KCl, 1.8 CaCl₂, 1.2 MgSO₄, 24 NaHCO₃, 1.0 NaH₂PO₄, and 5.5 glucose), bubbled with 95% O₂ / 5% CO₂
-
This compound acetate stock solution (e.g., 10 mM in distilled water)
-
Tissue bath with temperature control (37°C)
-
Ag/AgCl electrodes for recording and stimulation
-
Glass microelectrodes (filled with 3 M KCl) for intracellular recordings
-
Pacing stimulator
-
Microelectrode and ECG amplifiers and data acquisition system
B. Methodology:
-
Tissue Preparation : Isolate a wedge of tissue from the canine right ventricular free wall, including the outflow tract. The preparation should be transmural, encompassing epicardium, mid-myocardium, and endocardium.
-
Perfusion : Place the wedge in a tissue bath, epicardial side up. Cannulate a small coronary artery branch to arterially perfuse the preparation with oxygenated Tyrode's solution at 37°C.
-
Baseline Recordings :
-
Place a stimulating electrode on the endocardial surface to pace the tissue at a fixed cycle length (e.g., 1000-2000 ms).
-
Simultaneously record transmembrane action potentials from the epicardial and endocardial surfaces using floating glass microelectrodes.
-
Record a transmural ECG by placing electrodes on the epicardial and endocardial surfaces of the wedge.
-
Allow the preparation to stabilize for at least 1 hour, ensuring stable recordings.
-
-
This compound Administration :
-
Introduce this compound into the perfusate to achieve the desired final concentration (typically 2.0 - 7.5 µM).[13]
-
Allow 20-30 minutes for the drug effect to equilibrate.
-
-
Data Acquisition and Analysis :
-
Continuously record action potentials and the transmural ECG throughout the experiment.
-
Measure key parameters before and after this compound administration: Action Potential Duration at 90% repolarization (APD₉₀), presence and magnitude of the action potential notch, and ST-segment elevation on the transmural ECG.
-
Assess for arrhythmic activity, such as phase 2 reentry and polymorphic ventricular tachycardia.
-
Protocol 2: Langendorff-Perfused Murine Heart (Wild-Type and Scn5a+/-)
This model allows for the study of global cardiac electrophysiology and arrhythmia susceptibility in a whole-heart preparation. The Scn5a+/- mouse model genetically recapitulates the loss-of-function seen in many BrS patients.[14][15]
A. Materials and Reagents:
-
Wild-type (WT) or Scn5a+/- mouse
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 25 NaHCO₃, 1.2 KH₂PO₄, and 11 glucose), bubbled with 95% O₂ / 5% CO₂
-
This compound stock solution
-
Langendorff perfusion system with temperature control (37°C)
-
Bipolar platinum electrodes for recording and stimulation
-
Programmed electrical stimulator
-
ECG/electrogram amplifier and data acquisition system
B. Methodology:
-
Heart Isolation : Anesthetize the mouse and rapidly excise the heart, placing it immediately in ice-cold Krebs-Henseleit solution.
-
Langendorff Perfusion : Cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure and temperature (37°C).
-
Baseline Recordings :
-
Place a bipolar recording electrode on the right ventricular epicardium to record a surface electrogram.
-
Place a stimulating electrode on the RV epicardium.
-
Allow the heart to stabilize for 20-30 minutes.
-
Perform a programmed electrical stimulation (PES) protocol to assess baseline arrhythmia inducibility: deliver a train of 8 pacing stimuli (S1) followed by a premature extra-stimulus (S2). Progressively decrease the S1-S2 coupling interval until the ventricular effective refractory period (VERP) is reached.
-
-
This compound Administration :
-
Post-Drug Assessment :
-
Repeat the PES protocol to assess changes in VERP and arrhythmia inducibility.
-
Monitor for spontaneous or induced ventricular tachycardia (VT). VT is typically defined as a run of 4 or more consecutive premature ventricular complexes.
-
Analyze changes in the paced electrogram duration (EGD) as an indicator of conduction slowing.
-
Data Presentation: Summary of this compound Effects
The following tables summarize quantitative data from key studies using this compound to induce a Brugada phenocopy in vitro.
Table 1: Electrophysiological and Proarrhythmic Effects of this compound
| Model System | This compound Conc. | Key Findings & Quantitative Data | Reference |
|---|---|---|---|
| Langendorff-perfused WT Murine Heart | 10 µM | - Induces ventricular tachycardia (VT) in 11 of 16 hearts (vs. 0/31 in controls).- Increases electrogram duration (EGD) ratios, indicating slowed conduction. | [14][15] |
| Langendorff-perfused Scn5a+/- Murine Heart | 1.0 µM | - Induces VT in 9 of 13 initially non-arrhythmic hearts.- Scn5a+/- hearts are more sensitive to this compound than WT hearts. | [14][15] |
| In vivo anesthetized Scn5a+/- Mouse | N/A | - this compound administration significantly increased ST-segment elevation from 0.17 ± 0.03 mV to 0.40 ± 0.07 mV.- Induced various degrees of heart block in all 5 hearts tested. | [16] |
| Canine RV Wedge Preparation | ≤ 7.5 µM | - Failed to induce polymorphic VT alone.- Required combination with a calcium channel blocker (verapamil) to precipitate polymorphic VT. | [13] |
| Isolated Canine Ventricular Muscle Fibers | 1 µg/mL (~2.4 µM) | - Reduced Vmax (rate of phase 0 depolarization) by 52.5%.- Lengthened action potential duration. | [17] |
| Isolated Canine Purkinje Fibers | 1 µg/mL (~2.4 µM) | - Reduced Vmax by 18.6%.- Shortened the effective refractory period. | [17] |
| tsA-201 cells with 1795insD SCN5A mutation | 1 µM | - Potentiated use-dependent block of INa compared to WT (22.4% vs 12.8% reduction).- Enhanced tonic block of INa (58.0% vs 16.8% in WT). |[8][18] |
Table 2: ECG Parameter Changes Following this compound Administration (Clinical/Ex Vivo Data)
| Parameter | Change Observed | Notes | Reference |
|---|---|---|---|
| PR Interval | Prolonged | Reflects slowed conduction through the AV node and His-Purkinje system. | [9][19] |
| QRS Duration | Widened / Prolonged | A hallmark effect due to slowed ventricular conduction. | [3][9][19] |
| QT Interval | Slight Prolongation | Primarily due to the increase in QRS duration; JT interval is less affected. | [10][19] |
| Right QT Interval (Overall Cohort) | Significant Increase | In one study, increased from 386.25 ± 44.25 ms to 415.00 ± 61.75 ms (P = 0.04). | [20][21] |
| ST-Segment (Right Precordial) | Elevation | The diagnostic marker for unmasking the Brugada pattern. |[2][10] |
Applications and Considerations
-
Mechanism-of-Action Studies : These in vitro models are invaluable for dissecting the ionic basis of Brugada syndrome and understanding how different currents (INa, Ito, ICa) interact to create an arrhythmogenic substrate.[13]
-
Drug Screening and Development : The this compound-induced phenocopy provides a robust platform to test the efficacy of potential antiarrhythmic drugs designed to treat Brugada syndrome. For example, drugs that inhibit Ito or enhance ICa can be evaluated for their ability to reverse the this compound-induced changes.
-
Model Selection : The choice of model depends on the research question. Cellular expression systems are useful for studying specific mutations[8][18], while tissue (wedge) and whole-organ (Langendorff) preparations offer insights into multicellular and transmural electrophysiology.[10][14][15]
-
Concentration-Dependence : this compound's effects are dose-dependent.[9][22] It is critical to perform concentration-response experiments to characterize the electrophysiological effects fully. Genetically modified models, like the Scn5a+/- mouse, may exhibit higher sensitivity.[15]
-
Safety and Proarrhythmia : While this compound is used to unmask BrS, it is important to note its proarrhythmic potential.[15] In experimental settings, this proarrhythmia is the endpoint of interest, but it underscores the need for careful dose selection and monitoring.
References
- 1. Brugada Phenocopy: New Terminology and Proposed Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Low-dose oral this compound provocation test for Brugada syndrome: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Provocative testing using low dose oral this compound for diagnosis of Brugada syndrome: a report of two cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological Mechanisms of Brugada Syndrome: Insights from Pre-clinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. cardiovascularcentre.com.au [cardiovascularcentre.com.au]
- 8. ahajournals.org [ahajournals.org]
- 9. Brugada pattern masquerading as ST-segment elevation myocardial infarction in this compound toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical electrophysiologic effects of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental Models of Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Sodium and Calcium Channel Block in Unmasking the Brugada Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of this compound and quinidine on arrhythmogenic properties of Scn5a+/- murine hearts modelling the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound and quinidine on arrhythmogenic properties of Scn5a+/− murine hearts modelling the Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo studies of Scn5a+/− mice modeling Brugada syndrome demonstrate both conduction and repolarization abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of this compound on the electrophysiologic properties of isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinPGx [clinpgx.org]
- 19. Acute electrophysiological effects of this compound acetate on cardiac conduction and refractoriness in man - PMC [pmc.ncbi.nlm.nih.gov]
- 20. brieflands.com [brieflands.com]
- 21. brieflands.com [brieflands.com]
- 22. Autolytic attempt mimicking Brugada type 1 electrocardiogram pattern due to this compound toxicity. A case report - PMC [pmc.ncbi.nlm.nih.gov]
Flecainide as a Positive Control in Antiarrhythmic Drug Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flecainide is a Class Ic antiarrhythmic agent renowned for its potent blockade of cardiac sodium channels (Nav1.5). Its well-characterized electrophysiological effects and established clinical profile make it an ideal positive control for a variety of in vitro and in vivo antiarrhythmic drug screening assays. The use of this compound as a benchmark allows for the validation of experimental models and provides a reference for evaluating the potency and mechanism of action of novel antiarrhythmic compounds. These application notes provide detailed protocols for utilizing this compound as a positive control in key preclinical assays.
Mechanism of Action
This compound's primary mechanism of action is the blockade of the fast inward sodium current (INa) in cardiomyocytes.[1] It exhibits a high affinity for open or activated Na+ channels and dissociates slowly, leading to a prolongation of depolarization and an increased refractory period.[1] Beyond its primary target, this compound also demonstrates inhibitory effects on other cardiac ion channels, including the rapid component of the delayed rectifier potassium current (IKr) mediated by hERG channels, and the ryanodine receptor 2 (RyR2), which regulates calcium release from the sarcoplasmic reticulum.[1][2] This multi-channel activity contributes to its overall antiarrhythmic and, in some contexts, proarrhythmic effects.
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound on Cardiac Ion Channels
| Ion Channel | Species/Cell Line | IC50 (µM) | Reference(s) |
| hERG (IKr) | Human (HEK293 cells) | 1.49 | [3] |
| Nav1.5 (Peak INa) | Human | 7.4 (use-dependent), 345 (resting) | [4] |
| Kv1.5 (IKur) | Human | 38.14 | [4] |
| ITO (transient outward K+ current) | Rat (ventricular myocytes) | 3.7 | [5] |
| IK (maintained outward K+ current) | Rat (ventricular myocytes) | 15 | [5] |
Table 2: Effects of this compound on Cardiac Action Potential Duration (APD)
| Tissue | Species | Pacing Cycle Length (ms) | This compound Concentration (µM) | Change in APD95 | Reference(s) |
| Atrial | Human | 1000 | Equimolar to therapeutic | +6% | [6] |
| Atrial | Human | 300 | Equimolar to therapeutic | +27% | [6] |
| Ventricular Muscle | Guinea Pig | - | Up to 10 | Increased | [1] |
| Purkinje Fibers | - | - | - | Shortened | [2][7] |
| Sympathetic Neurons | Mouse | - | 10 | APD50 significantly prolonged | [8] |
Mandatory Visualizations
Signaling Pathway of this compound's Action
Caption: Signaling pathway of this compound's multi-channel blockade and its electrophysiological consequences.
Experimental Workflow for In Vitro Patch-Clamp Assay
Caption: General workflow for in vitro electrophysiological screening using this compound as a positive control.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp Assay for Nav1.5
This protocol is adapted from FDA recommendations for assessing drug effects on the peak Nav1.5 current, where this compound is a recommended positive control.[9][10]
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the human Nav1.5 channel according to standard cell culture protocols.
-
Plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound acetate in DMSO. Further dilute in the external solution to achieve final concentrations. It is recommended to test at least four concentrations to span a 20% to 80% inhibition range.[9]
3. Electrophysiological Recording:
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution at a physiological temperature (35-37°C).
-
Obtain a whole-cell patch-clamp configuration using borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Maintain a seal resistance of >1 GΩ.
-
Compensate for series resistance (>80%).
4. Voltage Protocol:
-
Hold the cell at a membrane potential of -120 mV.
-
Apply a depolarizing pulse to -20 mV for 20 ms to elicit the peak inward Na+ current.
-
Repeat this protocol at a frequency of 1 Hz to assess use-dependent block, a characteristic feature of this compound.
5. Experimental Procedure:
-
Record a stable baseline current for at least 3-5 minutes.
-
Perfuse the cells with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).
-
After the highest concentration, perform a washout with the external solution to assess the reversibility of the block.
-
For screening test compounds, follow the same procedure, using this compound as a positive control in a separate set of experiments to validate assay sensitivity.
6. Data Analysis:
-
Measure the peak inward current amplitude at each concentration.
-
Normalize the current amplitude to the baseline current.
-
Plot the concentration-response curve and fit with the Hill equation to determine the IC50 value for this compound.
-
Compare the IC50 and extent of block of test compounds to that of this compound.
In Vivo Arrhythmia Model: Aconitine-Induced Arrhythmia in Dogs (Adapted from Literature)
This protocol is based on studies demonstrating the antiarrhythmic effects of this compound in a canine model of aconitine-induced ventricular tachycardia.[7]
1. Animal Preparation:
-
Anesthetize adult mongrel dogs of either sex.
-
Monitor ECG (Lead II), and arterial blood pressure throughout the experiment.
-
Introduce a catheter into the superior vena cava for drug administration.
2. Arrhythmia Induction:
-
Create a localized area of myocardial injury, for example, by intramural injection of phenol near the apex of the left ventricle.
-
Introduce a minute crystal of aconitine into the periphery of the injured area to induce sustained ventricular tachycardia (VT).
-
Allow the arrhythmia to stabilize before drug administration.
3. Positive Control (this compound) Administration:
-
Prepare a solution of this compound for intravenous infusion.
-
Administer a dose of 2.5 mg/kg or 4 mg/kg of this compound infused over 15-20 minutes.[7]
-
The vehicle (e.g., saline) should be administered to a control group.
4. Endpoint Measurement:
-
Continuously record the ECG.
-
The primary endpoint is the conversion of ventricular tachycardia to sinus rhythm.
-
Secondary endpoints can include the duration of sinus rhythm before the potential recurrence of arrhythmia and changes in QRS duration.
-
In the study by de Micheli et al. (1987), a 4 mg/kg dose of this compound resulted in transient sinus rhythm in 55% of the dogs.[7]
5. Screening Protocol:
-
Establish the arrhythmia model in a cohort of animals.
-
A group of animals should receive this compound as a positive control to confirm the model's responsiveness to a known antiarrhythmic agent.
-
Test compounds are administered to other groups of animals.
-
The efficacy of the test compounds in converting VT to sinus rhythm is compared to the vehicle control and the this compound positive control group.
Conclusion
This compound serves as a robust and reliable positive control in a range of preclinical antiarrhythmic drug screening assays. Its well-defined effects on cardiac ion channels and in various arrhythmia models provide a critical benchmark for the evaluation of new chemical entities. The protocols outlined in these application notes offer a starting point for the implementation of this compound as a positive control in your drug discovery and development workflow. It is essential to adapt these protocols to the specific experimental conditions and to adhere to all relevant animal welfare guidelines.
References
- 1. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound acetate on prevention of electrical induction of ventricular tachycardia and occurrence of ischemic ventricular fibrillation during the early postmyocardial infarction period: evaluation in a conscious canine model of sudden death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Use of this compound for the Treatment of Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound acetate on ventricular tachyarrhythmia and fibrillation in dogs with recent myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal of this compound-induced ventricular arrhythmia by hypertonic sodium bicarbonate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The action of intravenous this compound in experimental ventricular arrhythmias] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determinants and mechanisms of this compound-induced promotion of ventricular tachycardia in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Electrophysiological Effects of Flecainide on hERG Potassium Channels
Audience: Researchers, scientists, and drug development professionals.
Introduction: Flecainide is a Class Ic antiarrhythmic agent used to treat a variety of cardiac arrhythmias.[1] Its mechanism of action involves the blockade of cardiac sodium channels. However, it is also known to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[2][3] Inhibition of the hERG channel can prolong the QT interval of the electrocardiogram, a condition that may lead to life-threatening arrhythmias such as Torsades de Pointes (TdP).[2] Therefore, a thorough understanding of this compound's effects on hERG channels is critical for assessing its cardiac safety profile. These application notes provide detailed protocols for studying the interaction of this compound with hERG channels using the patch-clamp technique.
Data Presentation: Quantitative Analysis of this compound's hERG Channel Blockade
The following tables summarize the inhibitory effects of this compound on wild-type and mutant hERG channels, providing key quantitative data for comparative analysis.
Table 1: Inhibitory Potency (IC50) of this compound on Wild-Type hERG Channels
| Cell Line | Temperature (°C) | IC50 (µM) | Hill Coefficient | Reference |
| HEK293 | 37 | 1.49 | Not Reported | [2][3] |
| HEK293 | 37 | 3.91 ± 0.68 | 0.76 ± 0.09 | [4][5] |
| HEK293 | Not Reported | 0.74 - 3.91 | Not Reported | [2] |
Table 2: Effect of hERG Channel Mutations on this compound's Inhibitory Potency (IC50)
| Mutation | Location | Effect on Inactivation | IC50 (µM) | Fold-change vs. WT | Reference |
| N588K | S5-Pore Linker | Attenuated | 6.50 | ~4.4 | [1] |
| S631A | Pore | Attenuated | 7.49 | ~5.0 | [1] |
| N588K/S631A | Double Mutant | Severely Impaired | 19.16 | ~12.9 | [1] |
| V625A | Pore Helix | Strongly Reduced | 28.88 (or 27-fold shift) | ~27.5 | [1][2] |
| F656A | S6 Helix | Not Reported | 142-fold shift vs. WT | 142 | [2] |
| Y652A | S6 Helix | Not Reported | <10-fold shift vs. WT | <10 | [2] |
| G648A | S6 Helix | Not Reported | <10-fold shift vs. WT | <10 | [2] |
| T623A | Pore Helix | Not Reported | <10-fold shift vs. WT | <10 | [2] |
| S624A | Pore Helix | Not Reported | <10-fold shift vs. WT | <10 | [2] |
Experimental Protocols
1. Cell Culture and Maintenance
A mammalian cell line, such as Human Embryonic Kidney (HEK293) cells, stably expressing the wild-type hERG channel is recommended.[2][4]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 70-80% confluency. For electrophysiology experiments, plate cells onto glass coverslips 24-48 hours prior to recording.
2. Electrophysiology: Whole-Cell Patch-Clamp
This protocol is designed to measure hERG currents (IhERG) and assess their inhibition by this compound.
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.[2]
-
-
Recording Setup:
-
Procedure:
-
Transfer a coverslip with adherent cells to the recording chamber and perfuse with the external solution.
-
Establish a gigaohm seal (>1 GΩ) between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 3-5 minutes before starting voltage-clamp protocols.
-
Record baseline hERG currents using the appropriate voltage protocol (see below).
-
Perfuse the chamber with the external solution containing the desired concentration of this compound. Steady-state inhibition is typically reached within 3 minutes.[2]
-
Record hERG currents in the presence of this compound.
-
To determine the IC50, test a range of this compound concentrations on different cells.
-
3. Voltage-Clamp Protocols
-
Standard Protocol for hERG Activation and Tail Current Measurement:
-
Hold the membrane potential at -80 mV.
-
Depolarize to a test potential of +20 mV to +40 mV for 2-5 seconds to activate the channels.
-
Repolarize to -40 mV or -50 mV to elicit the characteristic hERG tail current.[2]
-
The peak amplitude of the tail current is measured to quantify the hERG current and its inhibition by this compound.[2]
-
-
Protocol to Study Voltage-Dependence of Activation:
-
From a holding potential of -80 mV, apply a series of depolarizing steps to a range of test potentials (e.g., from -60 mV to +60 mV in 10 mV increments).
-
Repolarize to -40 mV after each test pulse to record the tail currents.
-
Plot the normalized tail current amplitudes against the test potential to generate an activation curve.
-
Fit the data with a Boltzmann function to determine the half-maximal activation voltage (V0.5).
-
4. Data Analysis
-
Calculating Fractional Block: The fractional block of the hERG current by this compound is calculated using the following equation:
-
Fractional Block = 1 - (IhERG_this compound / IhERG_Control)
-
Where IhERG_this compound is the peak tail current in the presence of this compound, and IhERG_Control is the peak tail current in the control condition.
-
-
Determining IC50: Plot the fractional block against the logarithm of the this compound concentration. Fit the data with the Hill equation to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the hERG current.
Visualizations
Caption: Experimental workflow for studying this compound's effect on hERG channels.
Caption: Proposed mechanism of this compound interaction with the hERG channel pore.
References
- 1. physoc.org [physoc.org]
- 2. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the current of heterologously expressed HERG potassium channels by this compound and comparison with quinidine, propafenone and lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the current of heterologously expressed HERG potassium channels by this compound and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flecainide in the Study of Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catecholaminergic polymorphic ventricular tachycardia (CPVT) is an inherited cardiac channelopathy characterized by life-threatening ventricular arrhythmias triggered by physical or emotional stress.[1][2] The underlying cause is typically mutations in genes encoding the cardiac ryanodine receptor (RyR2) or calsequestrin (CASQ2), leading to aberrant diastolic calcium release from the sarcoplasmic reticulum (SR).[1] While β-blockers are the primary therapy, they are not always effective.[1][3] Flecainide, a class IC antiarrhythmic agent, has emerged as a promising therapeutic option for CPVT patients who are refractory to conventional treatment.[3][4][5] These notes provide a comprehensive overview of the application of this compound in preclinical CPVT models, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative data.
Mechanism of Action
The precise antiarrhythmic mechanism of this compound in CPVT is a subject of ongoing debate, with evidence supporting two main hypotheses:
-
Direct Inhibition of RyR2: One prominent theory suggests that this compound directly interacts with and inhibits the RyR2 channel, particularly in its open state.[3][6] This action is thought to reduce the magnitude of spontaneous calcium sparks and the frequency of calcium waves, thereby mitigating the trigger for delayed afterdepolarizations (DADs) and subsequent arrhythmias.[3][7] Studies in permeabilized cardiomyocytes, devoid of sarcolemmal influence, have shown that this compound can suppress RyR2-mediated calcium release.[8]
-
Sodium Channel (INa) Blockade: The alternative hypothesis posits that this compound's primary antiarrhythmic effect in CPVT stems from its well-established role as a sodium channel blocker.[2][9] By blocking INa, this compound increases the threshold for triggered activity, making it more difficult for DADs to initiate an action potential.[9] Some studies suggest that this compound's effects on calcium handling are secondary to its action on sodium channels, potentially through modulation of the sodium-calcium exchanger (NCX).[2]
A "triple mode of action" has also been proposed, suggesting that this compound's efficacy is a result of its combined effects on RyR2, INa, and NCX.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of this compound in CPVT models.
| Parameter | Model System | This compound Concentration | Value | Reference |
| IC50 (RyR2 Inhibition) | Permeabilized ventricular myocytes | 12.8 µM | [1] | |
| Transgenic mouse models of CPVT | 2 µM | [10] | ||
| IC50 (INa Inhibition) | HEK293T cells expressing human cardiac sodium channels | 10.6 µM | [8] | |
| IC50 (Spontaneous Ca2+ Wave Suppression) | Permeabilized ventricular myocytes | 12.8 µM | [1] |
| Clinical Endpoint | Study Design | Treatment | Result | Reference |
| Exercise-Induced Ventricular Arrhythmia Score | Randomized, placebo-controlled, crossover trial | This compound + β-blocker vs. Placebo + β-blocker | Median score reduced from 2.5 to 0 (p < 0.01) | [11][12][13] |
| Arrhythmic Events (Syncope, ICD shock, etc.) | Systematic review and meta-analysis | This compound monotherapy vs. Standard therapy | Risk Ratio = 0.46 (p < 0.00001) | [14] |
| This compound + β-blocker vs. β-blocker monotherapy | Risk Ratio = 0.29 (p = 0.005) | [14] | ||
| Exercise-Induced Arrhythmia Scores | Systematic review and meta-analysis | This compound + β-blocker vs. β-blocker monotherapy | Mean Difference = -1.87 (p < 0.0001) | [14] |
Signaling Pathways and Experimental Workflows
References
- 1. The Antiarrhythmic Mechanisms of this compound in Catecholaminergic Polymorphic Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medandlife.org [medandlife.org]
- 3. The Role of this compound in the Management of Catecholaminergic Polymorphic Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound prevents catecholaminergic polymorphic ventricular tachycardia in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound prevents catecholaminergic polymorphic ventricular tachycardia in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of this compound in the Management of Catecholaminergic Polymorphic Ventricular Tachycardia | AER Journal [aerjournal.com]
- 8. RYR2 Channel Inhibition Is the Principal Mechanism 0f this compound Action in CPVT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of this compound in the Treatment of Catecholaminergic Polymorphic Ventricular Tachycardia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for the Use of Flecainide in Ex Vivo Cardiac Slice Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing flecainide in ex vivo cardiac slice preparations. This document outlines the electrophysiological effects of this compound, protocols for cardiac slice preparation and experimental assays, and the expected outcomes based on preclinical studies.
Introduction to this compound and Cardiac Slices
This compound is a Class Ic antiarrhythmic agent that primarily acts by blocking the fast inward sodium (Na+) channels (INa) in the heart.[1][2][3] This action reduces the maximum rate of depolarization of the cardiac action potential (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[1][3][4] this compound's effect is "use-dependent," meaning its blocking effect is more pronounced at higher heart rates.[5] It also has inhibitory effects on the rapid component of the delayed rectifier potassium current (IKr) and ryanodine receptor 2 (RyR2), which can influence action potential duration and intracellular calcium handling.[2][6]
Ex vivo cardiac slices are thin, living sections of myocardial tissue that maintain the native cellular architecture and electrophysiological properties of the heart.[7] They offer a valuable experimental model for studying the effects of pharmacological agents like this compound on cardiac electrophysiology in a controlled environment that is more complex than isolated single cells but allows for higher throughput than whole-heart preparations.[7][8]
Electrophysiological Effects of this compound in Cardiac Tissue
This compound exerts a complex array of effects on cardiac electrophysiology, which can be effectively studied using cardiac slice preparations. The primary effects are summarized below.
Effects on Action Potential Parameters
This compound's primary mechanism of action, the blockade of fast Na+ channels, leads to a significant reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential.[1] The effect on action potential duration (APD) is more complex and can vary between different cardiac tissues. In ventricular muscle, this compound has been shown to lengthen the APD, while in Purkinje fibers, it can cause a shortening of the APD.[1][2]
Table 1: Effects of this compound on Action Potential Parameters in Ventricular Muscle and Purkinje Fibers
| Parameter | This compound Concentration | Tissue Type | Effect | Reference |
| Vmax | 1 µg/mL (approx. 2.4 µM) | Ventricular Muscle | ↓ 52.5% | [1] |
| 10 µg/mL (approx. 24 µM) | Ventricular Muscle | ↓ 79.8% | [1] | |
| 1 µg/mL (approx. 2.4 µM) | Purkinje Fibers | ↓ 18.6% | [1] | |
| 10 µg/mL (approx. 24 µM) | Purkinje Fibers | ↓ 70.8% | [1] | |
| Action Potential Duration | 0.1 - 10.0 µg/mL | Ventricular Muscle | Lengthened | [1] |
| 0.1 - 10.0 µg/mL | Purkinje Fibers | Shortened | [1] | |
| Effective Refractory Period | 0.1 - 10.0 µg/mL | Ventricular Muscle | Increased | [1] |
| Low Concentrations | Purkinje Fibers | Shortened | [1] | |
| High Concentrations | Purkinje Fibers | Returned to control | [1] |
Effects on Conduction Velocity
A key consequence of Vmax reduction is the slowing of electrical impulse conduction through the cardiac tissue. Studies have shown that this compound reduces both longitudinal and transverse conduction velocities in the ventricular myocardium.[9][10] This effect is dependent on the coupling interval, with a more pronounced effect at shorter coupling intervals for longitudinal conduction.[10]
Table 2: Effect of this compound on Conduction Velocity in Rabbit Ventricular Myocardium
| Parameter | This compound Concentration | Effect on Longitudinal Velocity | Effect on Transverse Velocity | Reference |
| Conduction Velocity | 1 µM | Significant reduction | Significant reduction | [9] |
Proarrhythmic Potential
While an effective antiarrhythmic, this compound also possesses proarrhythmic potential, particularly in the context of structural heart disease or ischemia.[11][12] In an ex vivo model of ischemia and reperfusion using guinea pig ventricular tissue, this compound was shown to increase the incidence of ventricular tachycardia across a range of concentrations.[13] This proarrhythmic effect was associated with a selective prolongation of transmural conduction time.[13]
Table 3: Proarrhythmic Effects of this compound in an Ischemia-Reperfusion Model of Guinea Pig Ventricular Tissue
| This compound Concentration (µM) | Incidence of Ventricular Tachycardia (Ischemia) | Incidence of Ventricular Tachycardia (Reperfusion) | Reference |
| 0 (Control) | 78% | 78% | [13] |
| 0.03 - 10.0 | Increased | Increased | [13] |
Experimental Protocols
Protocol 1: Preparation of Ex Vivo Cardiac Slices
This protocol describes the preparation of viable cardiac slices from a rabbit heart, a common model for electrophysiological studies.
Materials:
-
Rabbit heart
-
Langendorff perfusion system
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11.1 glucose, 2.5 CaCl2), gassed with 95% O2 / 5% CO2
-
High-potassium cardioplegic solution (e.g., St. Thomas' Hospital solution)
-
Vibratome
-
Low-melting-point agarose
-
Dissection tools (scissors, forceps)
-
Petri dishes
Procedure:
-
Heart Extraction: Anesthetize the rabbit and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion: Cannulate the aorta and initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer to wash out the blood.
-
Cardioplegia: Perfuse the heart with a cardioplegic solution to arrest it in diastole.
-
Tissue Embedding: Remove the atria and embed the ventricles in a block of low-melting-point agarose.
-
Slicing: Mount the agarose block onto the vibratome stage. Submerge the block in ice-cold, oxygenated Krebs-Henseleit buffer. Cut slices to a thickness of 200-400 µm.
-
Slice Recovery: Carefully transfer the slices to a Petri dish containing warm, oxygenated Krebs-Henseleit buffer and allow them to recover for at least 60 minutes before starting experiments.
Protocol 2: Optical Mapping of Action Potentials in Cardiac Slices
Optical mapping is a high-resolution technique to visualize the propagation of electrical signals across the cardiac slice.[7][14][15]
Materials:
-
Prepared cardiac slices
-
Voltage-sensitive dye (e.g., RH237)
-
Excitation-contraction uncoupler (e.g., blebbistatin or 2,3-butanedione monoxime)
-
Optical mapping system with a high-speed camera and appropriate filters
-
Pacing electrode
-
This compound stock solution
Procedure:
-
Dye Loading: Incubate the cardiac slices in Krebs-Henseleit buffer containing the voltage-sensitive dye and an excitation-contraction uncoupler.
-
Mounting: Place the stained slice in a perfusion chamber on the stage of the optical mapping system, continuously superfused with warm, oxygenated Krebs-Henseleit buffer.
-
Baseline Recording: Position a pacing electrode on the slice and pace at a desired frequency (e.g., 1-5 Hz). Record baseline optical action potentials.
-
This compound Application: Introduce this compound into the superfusion buffer at the desired concentration. Allow for an equilibration period.
-
Post-Flecainide Recording: Record optical action potentials in the presence of this compound.
-
Data Analysis: Analyze the recorded data to determine changes in action potential duration, conduction velocity, and the emergence of any arrhythmic events.
Visualizations
This compound's Mechanism of Action
Caption: Mechanism of action of this compound on cardiac ion channels.
Experimental Workflow for this compound Testing in Cardiac Slices
Caption: Workflow for testing this compound in cardiac slices.
Logical Relationship of this compound's Effects
References
- 1. Effects of this compound on the electrophysiologic properties of isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in Ventricular Arrhythmias: From Old Myths to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical electrophysiologic effects of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Optical mapping and optogenetics in cardiac electrophysiology research and therapy: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lafayetteinstrument.com [lafayetteinstrument.com]
- 9. Effect of this compound on Longitudinal and Transverse Conduction Velocities in Ventricular Myocardium. An Experimental Study - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 10. researchgate.net [researchgate.net]
- 11. Proarrhythmic Effects Of Antiarrhythmic Drugs: Case Study Of this compound Induced Ventricular Arrhythmias During Treatment Of Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: its proarrhythmic effect and expected changes on the surface electrocardiogram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Actions of this compound on susceptibility to phase-2 ventricular arrhythmias during infarct evolution in rat isolated perfused hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High resolution optical mapping of cardiac electrophysiology in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optical Mapping Of Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Flecainide Insolubility in Aqueous Solutions for In Vitro Assays
For researchers, scientists, and drug development professionals utilizing flecainide in in-vitro assays, its limited aqueous solubility presents a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preparing and using this compound solutions for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound and its acetate salt in common laboratory solvents?
A1: this compound as a free base is practically insoluble in water.[1] Therefore, the more soluble acetate salt is commonly used in research. The solubility of this compound acetate in various solvents is summarized in the table below.
| Solvent | Solubility (this compound Acetate) | Reference |
| Water | ~48.4 mg/mL at 37°C | [2][3][4] |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | [5] |
| Ethanol | ~10 mg/mL | [5] |
| Dimethylformamide (DMF) | ~15 mg/mL | [5] |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [5] |
Q2: How does pH affect the solubility of this compound acetate?
A2: this compound acetate's solubility is pH-dependent. As a weak base with a pKa of 9.3, its solubility generally increases in acidic conditions.[6] However, precipitation can occur in certain buffer systems. For instance, a significant decrease in solubility has been observed in phosphate buffers.[1] While a 2.5% solution of this compound acetate in water has a pH of 6.7 to 7.1, it is freely soluble in dilute acetic acid but practically insoluble in dilute hydrochloric acid.[6] A study on extemporaneous oral solutions noted that adding a citrate buffer slightly reduced solubility.[1]
Q3: What is the recommended method for preparing a this compound stock solution?
A3: Due to its limited aqueous solubility, the recommended method is to first dissolve this compound acetate in an organic solvent like DMSO to create a concentrated stock solution. This stock can then be diluted with the aqueous buffer or cell culture medium of choice to the final desired concentration.
Q4: What is the maximum concentration of DMSO that is safe for cells in culture?
A4: The maximum non-toxic concentration of DMSO varies depending on the cell type and the duration of exposure. Generally, for most mammalian cell lines, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and ideally below 0.1%, to avoid cytotoxic effects.
Q5: How should I store this compound solutions?
A5: this compound acetate as a solid should be stored at -20°C for long-term stability (≥4 years).[5] Concentrated stock solutions in DMSO can also be stored at -20°C. It is not recommended to store aqueous working solutions for more than one day due to the risk of precipitation.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The aqueous solubility of this compound has been exceeded. This is common in phosphate and citrate buffers. | - Increase the proportion of DMSO in the final solution, ensuring it remains below the toxic level for your cells.- Lower the pH of the aqueous buffer if your experimental conditions allow.- Prepare a more dilute stock solution in DMSO and add a larger volume to your aqueous buffer.- Consider using a different buffer system. |
| Cloudiness or precipitation in the final working solution in cell culture medium. | This compound may be interacting with components in the serum or the medium itself. | - Prepare the final dilution immediately before use.- Reduce the final concentration of this compound if possible.- Test the solubility of this compound in your specific cell culture medium with and without serum to determine the optimal conditions. |
| Inconsistent results or loss of drug activity in assays. | The drug may have precipitated out of solution, leading to a lower effective concentration. The aqueous working solution may be unstable over time. | - Visually inspect your working solutions for any signs of precipitation before each experiment.- Prepare fresh working solutions for each experiment from a frozen DMSO stock.- If using a perfusion system, ensure there are no blockages and that the solution remains clear throughout the experiment. |
| Observed changes in cell morphology or viability. | The concentration of the co-solvent (e.g., DMSO) may be too high, or the this compound concentration itself may be cytotoxic. | - Perform a dose-response curve for both the co-solvent alone and this compound to determine the non-toxic concentration range for your specific cell type.- Always include a vehicle control (medium with the same concentration of co-solvent as the drug-treated samples) in your experiments. |
| Potential interference with fluorescence-based assays. | This compound has been shown to be detectable by fluorescence spectrophotometry (excitation at 285 nm, emission at 370 nm). This intrinsic fluorescence could interfere with assays using fluorescent dyes. | - Run a control with this compound alone (without the fluorescent dye) to measure its background fluorescence at the wavelengths used in your assay.- If significant interference is observed, consider using a fluorescent dye with a different excitation/emission spectrum or a non-fluorescence-based detection method. |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions for Patch-Clamp Electrophysiology
This protocol provides a general guideline. Researchers should optimize concentrations based on their specific cell type and experimental setup.
1. Materials:
- This compound acetate powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes
- Calibrated pipettes and sterile tips
- Extracellular recording solution (e.g., Tyrode's solution), sterile
2. Preparation of 10 mM Stock Solution in DMSO:
- Calculate the required mass of this compound acetate for your desired volume of 10 mM stock solution (Molecular Weight of this compound Acetate = 474.4 g/mol ).
- Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound acetate powder and place it in a sterile microcentrifuge tube.
- Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
- Vortex thoroughly until the powder is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C.
3. Preparation of Working Solutions:
- Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
- Perform serial dilutions of the stock solution in the extracellular recording solution to achieve the desired final concentrations (e.g., 1 µM, 3 µM, 10 µM).
- Important: When preparing the final dilutions, ensure that the final concentration of DMSO in the working solution is kept to a minimum, ideally below 0.1%.
- For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. This would result in a final DMSO concentration of 0.1%.
- Prepare fresh working solutions immediately before each experiment. Do not store diluted aqueous solutions.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action on Cardiac Ion Channels
This compound is a Class Ic antiarrhythmic agent that primarily targets voltage-gated sodium channels (Nav1.5) in cardiomyocytes. It also exhibits effects on other ion channels, including the ryanodine receptor 2 (RyR2), which is involved in calcium release from the sarcoplasmic reticulum.
Caption: Mechanism of action of this compound on cardiac ion channels.
Experimental Workflow for Preparing this compound Solutions
The following diagram illustrates a typical workflow for preparing this compound solutions for in vitro experiments.
Caption: Workflow for preparing this compound solutions for in vitro assays.
References
- 1. Critical Aspects in the Preparation of Extemporaneous this compound Acetate Oral Solution for Paediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Acetate Tablets, USP Rx only [dailymed.nlm.nih.gov]
- 3. GB2564444A - Liquid pharmaceutical composition of this compound - Google Patents [patents.google.com]
- 4. This compound | C17H20F6N2O3 | CID 3356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. drugfuture.com [drugfuture.com]
Flecainide Effects in Cell Culture: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected effects of Flecainide in cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound, offering potential causes and detailed experimental protocols to investigate and resolve these problems.
Problem 1: Unexpected Decrease in Cell Viability or Proliferation
You observe a significant reduction in cell number or metabolic activity (e.g., in an MTT or resazurin assay) after treating your cells with this compound, which is unexpected for your cell type or experimental conditions.
Possible Causes and Investigative Steps:
-
Direct Cytotoxicity: this compound may be directly toxic to your specific cell line at the concentrations used.
-
Recommendation: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line.
-
-
Off-Target Effects: this compound is known to have off-target effects that could impact essential cellular processes beyond its primary action on sodium channels.[1]
-
Recommendation: Investigate markers of apoptosis or necrosis, and assess mitochondrial function.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be contributing to cell death, especially at higher concentrations.
-
Recommendation: Run a vehicle control with the same concentration of the solvent used in your this compound experiments.
-
Experimental Protocol: Determining this compound Cytotoxicity using MTT Assay
This protocol outlines the steps to assess the cytotoxic effects of this compound on adherent cell lines.
Materials:
-
This compound acetate
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a cell culture medium to create a range of desired concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include wells with medium alone (blank) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[2][3]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Problem 2: Alterations in Cellular Morphology
Following treatment with this compound, you observe changes in cell shape, such as rounding, detachment from the culture surface, or membrane blebbing.
Possible Causes and Investigative Steps:
-
Induction of Apoptosis: The observed morphological changes are classic signs of programmed cell death.
-
Recommendation: Perform assays to detect apoptotic markers, such as caspase activation or Annexin V staining.
-
-
Cytoskeletal Disruption: this compound might be interfering with the cytoskeleton, leading to changes in cell structure and adhesion.
-
Recommendation: Use immunofluorescence to visualize key cytoskeletal proteins like actin and tubulin.
-
Experimental Protocol: Detecting Apoptosis with Annexin V Staining
This flow cytometry-based protocol helps to identify apoptotic cells following this compound treatment.
Materials:
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) or another viability dye
-
This compound-treated and control cells
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat your cells with the desired concentration of this compound for the appropriate duration. Include a positive control for apoptosis (e.g., staurosporine treatment) and an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Staining: Wash the cells with cold PBS and then resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark as per the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound on various cellular targets. Data for non-cardiac cell lines are limited, highlighting an area for further research.
Table 1: this compound IC50 Values for Ion Channels
| Target | Cell Line | IC50 | Reference |
| hERG (IKr) | HEK293 | 1.49 µM | [4] |
| Nav1.5 | - | ~345 µM | [5] |
| RyR2 | - | 20 µM | [6] |
| IKr | Guinea pig ventricular cells | 1.5 µM | [6] |
| Ito | - | 15.2 µM | [6] |
| IcaL | - | 27.1 µM | [6] |
Table 2: Effects of this compound on Calcium Signaling in Cardiomyocytes
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| Spontaneous Ca2+ waves | Permeabilized rat ventricular myocytes | 25 µM | 42.8% reduction in frequency | [7] |
| Ca2+ spark mass | CPVT mouse model ventricular myocytes | - | 40% reduction | [8] |
| Ca2+ spark frequency | CPVT mouse model ventricular myocytes | - | Significant increase | [8] |
Signaling Pathways and Workflows
The following diagrams illustrate the known signaling pathways affected by this compound and a general workflow for troubleshooting unexpected in vitro effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a Class IC antiarrhythmic agent that primarily acts by blocking the fast inward sodium channels (Nav1.5) in a use-dependent manner.[1][9] This action slows the upstroke of the cardiac action potential (Phase 0), thereby reducing conduction velocity in the heart.[10]
Q2: What are the known off-target effects of this compound?
A2: this compound has several known off-target effects, including the inhibition of the rapid delayed rectifier potassium current (IKr or hERG) and the ryanodine receptor 2 (RyR2), which is involved in calcium release from the sarcoplasmic reticulum.[4][9][11] There is also evidence suggesting that this compound can paradoxically activate RyR2 channels under certain conditions and may have inhibitory effects on ATP-sensitive potassium channels at high concentrations.[12][13]
Q3: Is this compound cytotoxic to non-cardiac cell lines?
A3: There is limited published data on the cytotoxicity of this compound in common non-cardiac cell lines like HeLa or CHO. However, one study reported an IC50 value of 1.49 µM for hERG channel inhibition in HEK293 cells, a cell line often used for its tractability in expressing exogenous proteins.[4] It is crucial to determine the cytotoxic profile of this compound for your specific cell line of interest.
Q4: Can this compound induce apoptosis?
A4: While not its primary mechanism, the proarrhythmic and cardiotoxic effects of this compound at high concentrations can lead to cell death.[14] If you observe morphological changes consistent with apoptosis (e.g., cell shrinkage, membrane blebbing), it is recommended to perform specific assays to confirm this, such as Annexin V staining or caspase activity assays.
Q5: How does this compound affect mitochondrial function?
A5: The impact of this compound on mitochondrial function is an area of ongoing investigation. Some studies suggest that certain cardiovascular drugs can induce mitochondrial toxicity.[15] Given that this compound can affect ion homeostasis, it is plausible that it could indirectly impact mitochondrial membrane potential and ATP production. If you suspect mitochondrial dysfunction, assays measuring mitochondrial membrane potential (e.g., using TMRE dye) or cellular respiration (e.g., Seahorse analyzer) are recommended.
References
- 1. Multiple targets for this compound action: implications for cardiac arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. This compound inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Mechanisms of this compound induced negative inotropy: An in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Flecainide Dosage for In Vivo Animal Studies
Welcome to the technical support center for researchers utilizing Flecainide in in vivo animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for my animal model?
A1: Selecting an appropriate starting dose is critical for both efficacy and animal welfare. A common method is to convert a known effective human dose to an animal equivalent dose (AED) based on Body Surface Area (BSA). The Human Equivalent Dose (HED) is calculated from the animal's No Observed Adverse Effect Level (NOAEL) and then divided by a safety factor, which is typically 10.[1][2]
The formula for converting a dose from species A to species B is: Dose B (mg/kg) = Dose A (mg/kg) × (Km of A / Km of B)
Where 'Km' is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²). You can use established conversion factors for this calculation.[3][4] For example, to convert a human dose to a rat dose, you would multiply the human dose (in mg/kg) by 6.2.[2]
Q2: What are the target therapeutic plasma concentrations for this compound?
A2: In clinical settings, the therapeutic trough plasma concentration of this compound is generally between 0.2 and 1.0 mcg/mL.[5][6] Levels approaching or exceeding 1.0 mcg/mL are associated with an increased risk of cardiac adverse events.[6] In canine arrhythmia models, minimum effective plasma concentrations have been reported to be between 0.9 and 1.5 mcg/mL.[7][8] It is crucial to perform pilot studies to establish the optimal plasma concentration for your specific animal model and arrhythmia induction method.
Q3: My animal is not showing a therapeutic response. What should I do?
A3: A lack of therapeutic response can be due to several factors:
-
Sub-therapeutic Dosage: The administered dose may be too low to achieve the necessary plasma concentration. Consider a dose-escalation study, carefully monitoring for efficacy and toxicity.
-
Pharmacokinetics: The drug's half-life in your chosen species might be shorter than anticipated, requiring more frequent dosing or a continuous infusion protocol. For instance, this compound is rapidly eliminated from plasma in horses.[9]
-
Arrhythmia Model: The specific mechanism of arrhythmia in your model may be less responsive to this compound's primary action as a sodium channel blocker. This compound has shown limited efficacy in some models of myocardial infarction-induced ventricular tachycardia.[10]
-
Route of Administration: Ensure the chosen route (e.g., oral, intravenous, intraperitoneal) provides adequate bioavailability. Intraperitoneal administration in rabbits has been shown to be effective.[11]
Q4: I'm observing proarrhythmic effects (worsening of arrhythmia). What's happening?
A4: this compound can have proarrhythmic effects, particularly in the context of structural heart disease, such as a healing myocardial infarction.[12][13][14] This is often related to its potent effect on cardiac conduction, where it can slow conduction velocity without a proportional increase in the refractory period, potentially facilitating reentrant arrhythmias.[12][13] In canine models, this compound has been shown to convert unsustained ventricular tachycardia into a sustained form.[13] If proarrhythmia is observed, the dose should be reduced or the experiment terminated. The risk of proarrhythmia highlights the importance of continuous ECG monitoring.
Q5: What parameters should I monitor during the experiment?
A5: Continuous and careful monitoring is essential. Key parameters include:
-
Electrocardiogram (ECG): Monitor for changes in PR and QRS intervals. A significant widening of the QRS duration (e.g., >25% from baseline) indicates a strong pharmacodynamic effect and may necessitate a dose reduction.[5] In horses, plasma this compound concentrations are significantly correlated with QRS and QT intervals.[9]
-
Blood Pressure: Monitor for hypotension, which can be a sign of negative inotropy, a known side effect of this compound.[15]
-
Plasma Drug Levels: If possible, collect blood samples at timed intervals to correlate the pharmacodynamic effects with plasma concentrations of this compound.[16]
-
General Animal Welfare: Observe the animal for any signs of distress or adverse effects.
Quantitative Data Summary
The following tables summarize dosages and pharmacokinetic parameters from various in vivo animal studies.
Table 1: Effective this compound Dosages and Plasma Concentrations in Animal Models
| Animal Model | Arrhythmia Type | Route of Administration | Dosage | Effective Plasma Concentration | Reference(s) |
| Dog | Digitalis-induced | IV | Not specified | 0.9 ± 0.2 mcg/mL | [7][8] |
| Dog | Adrenaline-induced | IV | Not specified | 1.4 ± 0.6 mcg/mL | [7][8] |
| Dog | Coronary ligation | IV | Not specified | 1.5 ± 0.4 mcg/mL | [7][8] |
| Dog | Myocardial Infarction | IV | 2 mg/kg | Not specified | [17] |
| Dog | Myocardial Infarction | IV | 1.0-2.0 mg/kg bolus + 1.0 mg/kg/h infusion | Not specified | [10] |
| Horse | Atrial Fibrillation | Oral | 4 mg/kg | Cmax: 1014 ± 285 ng/mL | [9] |
| Horse | Atrial Fibrillation | Oral | 6 mg/kg | Cmax: 1301 ± 400 ng/mL | [9] |
| Rabbit | N/A (Metabolism study) | IP | 7.5 - 20 mg/kg (twice daily) | Dose-dependent increase | [11] |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Dose & Route | Tmax (Time to Peak Concentration) | Cmax (Peak Concentration) | Clearance Rate | Terminal Half-Life | Reference(s) |
| Horse | 4 mg/kg (Oral) | 45 ± 13 min | 1014 ± 285 ng/mL | 14.6 ± 6.4 mL/kg/min | 228 ± 53 min | [9] |
| Horse | 6 mg/kg (Oral) | 60 ± 37 min | 1301 ± 400 ng/mL | 11.7 ± 5.2 mL/kg/min | 304 ± 87 min | [9] |
Experimental Protocols
Protocol 1: Intravenous this compound Administration in a Canine Myocardial Infarction Model
This protocol is adapted from studies investigating this compound's effects in dogs with induced arrhythmias post-myocardial infarction.[10][17][18]
-
Animal Preparation: Anesthetize adult mongrel dogs (e.g., with sodium pentobarbital, 30 mg/kg IV).[18] Maintain anesthesia and ventilation throughout the procedure. Surgically expose the heart via a thoracotomy to allow for the placement of mapping and pacing electrodes.[18]
-
Arrhythmia Induction: Induce myocardial infarction via coronary artery ligation. Allow for a recovery and infarct evolution period (e.g., 4-7 days).[13][17] After this period, use programmed electrical stimulation (PES) to attempt to induce sustained ventricular tachycardia.
-
Baseline Measurements: Record baseline ECG, epicardial electrograms, blood pressure, and effective refractory periods (ERP) before drug administration.
-
This compound Administration: Administer an intravenous loading dose (e.g., 1.0-2.0 mg/kg) over a set period, followed by a continuous maintenance infusion (e.g., 1.0 mg/kg/h) to achieve and maintain therapeutic plasma concentrations.[10]
-
Post-Drug Monitoring: Continuously record all physiological parameters. After allowing the drug to reach a steady state, repeat the PES protocol to assess the drug's effect on arrhythmia inducibility.
-
Blood Sampling: Collect periodic blood samples to measure plasma this compound concentrations via a validated method like high-pressure liquid chromatography.[11]
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of action for this compound in cardiomyocytes.
Experimental Workflow
Caption: Workflow for in vivo this compound dose optimization.
Troubleshooting Logic
Caption: Decision tree for troubleshooting a lack of efficacy.
References
- 1. fda.gov [fda.gov]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Conversion between animals and human [targetmol.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Antiarrhythmic effects of the class 1c antiarrhythmic drug, this compound, on canine ventricular arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiarrhythmic Effects of the Class 1c Antiarrhythmic Drug, this compound, on Canine Ventricular Arrhythmia Models [jstage.jst.go.jp]
- 9. Determination of oral dosage and pharmacokinetic analysis of this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound acetate on ventricular tachyarrhythmia and fibrillation in dogs with recent myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-dependent tissue uptake of this compound during chronic administration in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound and D-sotalol on myocardial conduction and refractoriness: relation to antiarrhythmic and proarrhythmic drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophysiological effects of this compound on anisotropic conduction and reentry in infarcted canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. Mechanisms of this compound induced negative inotropy: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pilot Study: Noninvasive Monitoring of Oral this compound's Effects on Atrial Electrophysiology during Persistent Human Atrial Fibrillation Using the Surface Electrocardiogram - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrophysiological effects of this compound in a canine 7 day old myocardial infarction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
Identifying and minimizing off-target effects of Flecainide in research
Welcome to the technical support center for researchers utilizing Flecainide in their experiments. This resource provides troubleshooting guidance and detailed protocols to help you identify and minimize off-target effects, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments with this compound.
Issue 1: Inconsistent Electrophysiological Recordings
Q: My patch-clamp recordings show variable block of sodium currents (INa) with the same concentration of this compound. What could be the cause?
A: Inconsistent INa block by this compound is often due to its state-dependent binding properties. This compound's affinity for the Nav1.5 channel is highly dependent on the channel's conformational state (resting, open, or inactivated).[1][2]
-
Use-Dependence: this compound exhibits strong use-dependence, meaning its blocking effect is more pronounced at higher stimulation frequencies.[1] If your pacing protocol varies between experiments, you will see different levels of block.
-
Holding Potential: The holding potential of your patch-clamp protocol influences the proportion of channels in the inactivated state, which can affect this compound binding.[3]
-
Troubleshooting Steps:
-
Standardize Pacing Protocol: Ensure you are using a consistent stimulation frequency and duration across all experiments. For assessing use-dependent block, a range of frequencies should be systematically tested.
-
Control Holding Potential: Maintain a consistent holding potential to ensure a stable proportion of channels in the resting and inactivated states before applying this compound.
-
Equilibration Time: Allow sufficient time for this compound to equilibrate and for the block to reach a steady state, especially when using repetitive stimulation.
-
Issue 2: Unexpected Cell Death or Poor Cell Health
Q: I'm observing increased cardiomyocyte apoptosis or decreased viability after treating with this compound, even at concentrations that shouldn't be cytotoxic. Why is this happening?
A: While this compound's primary targets are ion channels, off-target effects can lead to cellular stress and apoptosis. This can be concentration- and time-dependent.
-
Mitochondrial Dysfunction: Off-target effects on mitochondrial function can lead to increased reactive oxygen species (ROS) production and trigger the intrinsic apoptotic pathway.
-
Calcium Dysregulation: Although this compound can suppress spontaneous calcium release via RyR2, significant alterations in calcium homeostasis can be detrimental to cell health.
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response analysis to determine the threshold for cytotoxicity in your specific cell model.
-
Time-Course Experiment: Assess cell viability at multiple time points to understand the kinetics of any cytotoxic effects.
-
Positive and Negative Controls: Use a known apoptosis inducer (e.g., staurosporine) as a positive control and a vehicle-only treatment as a negative control.
-
Apoptosis vs. Necrosis: Utilize an Annexin V/Propidium Iodide (PI) assay to distinguish between early apoptosis and necrosis, which can provide insights into the mechanism of cell death.[4]
-
Issue 3: Pro-arrhythmic Events in Cellular or Tissue Models
Q: I'm observing pro-arrhythmic events, such as early afterdepolarizations (EADs) or delayed afterdepolarizations (DADs), in my cardiomyocyte preparations after applying this compound. Isn't it supposed to be an anti-arrhythmic?
A: this compound can have pro-arrhythmic effects, particularly under certain conditions or in specific disease models.[5]
-
Atrial Flutter: this compound can convert atrial fibrillation to atrial flutter with a rapid ventricular response.[6]
-
Structural Heart Disease Models: In models mimicking structural heart disease, this compound can increase the risk of ventricular tachyarrhythmias.[6]
-
Troubleshooting Steps:
-
Appropriate Model Selection: Be cautious when interpreting results from models with structural abnormalities. The anti-arrhythmic effects of this compound are most predictable in models without underlying structural heart disease.
-
Concomitant Treatment: In some experimental paradigms, co-administration of a beta-blocker can mitigate the risk of pro-arrhythmia, similar to clinical practice.
-
Paradoxical RyR2 Activation: At low concentrations, this compound has been reported to paradoxically activate RyR2 channels under low activity conditions, which could potentially contribute to pro-arrhythmic events.[7] Consider a wide range of concentrations in your experimental design.
-
Data Presentation: On-Target vs. Off-Target Effects of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for its primary on-target (Nav1.5) and key off-target ion channels. Note that the IC50 for Nav1.5 is highly dependent on the state of the channel.
| Target Ion Channel | Species/Cell Line | Experimental Condition | IC50 (µM) | On-Target/Off-Target | Reference(s) |
| Nav1.5 (Peak Current) | Human (HEK293 cells) | Resting State | 345 | On-Target | [1][8][9] |
| Nav1.5 (Peak Current) | Human (HEK293 cells) | Use-Dependent (High Frequency) | 7.4 | On-Target | [1][8][9] |
| Nav1.5 (Late Current) | Rat (rNav1.4) | Open-Channel Block | 0.61 | On-Target | [10] |
| hERG (Kv11.1) | Human (HEK293 cells) | - | 1.49 | Off-Target | [9][11] |
| RyR2 | Sheep (isolated) | - | ~20 | Off-Target | |
| Kv1.5 | - | - | 38.14 | Off-Target | [9][11] |
| Ito | - | - | 15.2 | Off-Target | |
| ICaL | - | - | 27.1 | Off-Target |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Effects on INa
This protocol is adapted for recording sodium currents from isolated cardiomyocytes or cell lines expressing Nav1.5.
1. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 5 EGTA, 5 HEPES; pH 7.2 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to the final desired concentration in the external solution.
2. Cell Preparation:
-
Isolate primary cardiomyocytes or culture cell lines (e.g., HEK293 with stable Nav1.5 expression) according to standard laboratory protocols.
-
Ensure cells are healthy and at an appropriate confluency for patching.
3. Electrophysiological Recording:
-
Pull glass micropipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -120 mV to ensure full recovery of sodium channels from inactivation.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit INa.
-
To assess use-dependent block, apply a train of depolarizing pulses at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz).
4. Data Acquisition and Analysis:
-
Record currents before and after perfusion with this compound at various concentrations.
-
Measure the peak inward current at each voltage step.
-
Plot the current-voltage (I-V) relationship.
-
For use-dependence, plot the normalized peak current against the pulse number.
-
Calculate the IC50 by fitting the concentration-response data to a Hill equation.
Protocol 2: Confocal Calcium Imaging with Fluo-4 AM
This protocol is for measuring intracellular calcium transients and sparks in response to this compound.
1. Reagents:
-
Fluo-4 AM: Prepare a 1 mM stock solution in DMSO.
-
Pluronic F-127: 20% solution in DMSO.
-
Tyrode's Solution (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 1.8 CaCl2, 10 Glucose, 5 HEPES; pH 7.4 with NaOH.
2. Cell Loading:
-
Plate cardiomyocytes on glass-bottom dishes.
-
Prepare a loading solution of 5-10 µM Fluo-4 AM with 0.02% Pluronic F-127 in Tyrode's solution.
-
Incubate cells with the loading solution for 20-30 minutes at room temperature in the dark.[12]
-
Wash the cells twice with Tyrode's solution to remove excess dye.
-
Allow cells to de-esterify the dye for at least 20 minutes before imaging.[12]
3. Confocal Microscopy:
-
Use a confocal microscope equipped with a 488 nm laser for excitation and collect emission at >505 nm.[12]
-
For calcium transients, pace the cells at a steady frequency (e.g., 1 Hz) and record line-scan images across the cell.
-
For calcium sparks, image quiescent cells.
4. Data Analysis:
-
Analyze line-scan images to determine the amplitude, duration, and decay kinetics of calcium transients.
-
Use specialized software to detect and quantify the frequency, amplitude, and spatial width of calcium sparks.
-
Compare these parameters before and after the application of this compound.
Protocol 3: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.
1. Reagents:
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-Binding Buffer (in mM): 10 HEPES, 140 NaCl, 2.5 CaCl2; pH 7.4.
-
Phosphate-Buffered Saline (PBS)
2. Cell Treatment and Harvesting:
-
Treat cardiomyocytes with this compound at various concentrations and for different durations. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Harvest cells, including any floating cells from the supernatant.[13]
-
Wash the cells once with cold PBS.[13]
3. Staining:
-
Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of approximately 1 x 106 cells/mL.[14]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[14]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]
4. Flow Cytometry:
-
Add 400 µL of 1X Annexin-Binding Buffer to each tube.[15]
-
Analyze the samples on a flow cytometer as soon as possible.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.
-
Gate the cell populations to quantify live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's primary and off-target mechanisms of action.
References
- 1. RYR2 Channel Inhibition Is the Principal Mechanism 0f this compound Action in CPVT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. State-dependent trapping of this compound in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Channel openings are necessary but not sufficient for use-dependent block of cardiac Na(+) channels by this compound: evidence from the analysis of disease-linked mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. This compound: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in Ventricular Arrhythmias: From Old Myths to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optical Method to Quantify Mechanical Contraction and Calcium Transients of Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased atrial effectiveness of this compound conferred by altered biophysical properties of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Common Structural Pattern for this compound Binding in Atrial-Selective Kv1.5 and Nav1.5 Channels: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. State-dependent Block of Wild-type and Inactivation-deficient Na+ Channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. kumc.edu [kumc.edu]
How to prevent Flecainide precipitation in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and handling of Flecainide stock solutions to prevent precipitation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of this compound precipitation in stock solutions?
A1: The most frequent causes of this compound precipitation are improper solvent selection, storage at low temperatures (refrigeration) for certain formulations, and unfavorable pH conditions. This compound acetate's solubility is significantly influenced by the solvent system and temperature.
Q2: Can I store my aqueous this compound solution in the refrigerator?
A2: Storage of aqueous this compound solutions at refrigerated temperatures (2-8°C) is generally not recommended as it can lead to crystallization and precipitation, especially for extemporaneously prepared syrups.[1][2] However, some specific formulations, like those using a 40% sucrose solution as a vehicle, have shown stability at both room temperature and under refrigeration.[3] For aqueous solutions prepared by diluting a DMSO stock, it is advised not to store them for more than one day.[4]
Q3: What is the recommended solvent for preparing a concentrated this compound stock solution?
A3: For a concentrated stock solution, organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF) are recommended.[4] this compound acetate is soluble in these solvents, which allows for the preparation of a concentrated stock that can then be diluted into aqueous buffers for experiments.
Q4: How does pH affect this compound solubility?
A4: this compound is a weak base with a pKa of 9.3.[1][5] Its solubility is pH-dependent. At pH values significantly below the pKa, this compound will be protonated and more soluble in aqueous solutions. Conversely, as the pH approaches and exceeds the pKa, the uncharged form will dominate, leading to decreased aqueous solubility and an increased risk of precipitation. It is freely soluble in dilute acetic acid but practically insoluble in dilute hydrochloric acid.[1]
Q5: Are there any excipients I should avoid when preparing this compound solutions?
A5: Yes, certain excipients can reduce this compound solubility. For instance, the combination of citrate buffer and methylparaben has been shown to cause the formation of non-resuspendable crystals in solution.[3] It is crucial to assess the compatibility of all components in your formulation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon cooling or refrigeration | The formulation is not stable at lower temperatures. | 1. Store the solution at room temperature.[2] 2. If refrigeration is necessary, consider reformulating with a cryoprotectant or a vehicle known to improve stability at low temperatures, such as a 40% sucrose solution.[3] |
| Cloudiness or precipitation after dilution in aqueous buffer | The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility, or the pH of the buffer is unfavorable. | 1. Increase the final percentage of the organic solvent in the working solution, ensuring it is compatible with your experimental system. 2. Adjust the pH of the aqueous buffer to be well below the pKa of this compound (9.3). 3. Prepare a fresh working solution immediately before use.[4] |
| Crystal formation in the stock solution over time | The solution is supersaturated, or there is incompatibility with other formulation components. | 1. Prepare a new stock solution at a slightly lower concentration. 2. Filter the stock solution through a 0.22 µm filter to remove any undissolved particles that could act as nucleation sites. 3. Investigate potential interactions with other excipients in the formulation.[3] |
| Inconsistent experimental results | Precipitation of this compound leading to a lower effective concentration. | 1. Visually inspect all solutions for any signs of precipitation before each use. 2. If precipitation is suspected, gently warm the solution and vortex to redissolve, if appropriate for the solvent system. 3. Prepare fresh stock and working solutions more frequently. |
Data Presentation
Table 1: Solubility of this compound Acetate in Various Solvents
| Solvent | Solubility | Reference |
| Water (at 37°C) | 48.4 mg/mL | [5] |
| Dehydrated Alcohol | Soluble | [1] |
| Ethanol | ~10 mg/mL | [4] |
| DMSO | ~15 mg/mL, 83 mg/mL | [4][6] |
| DMF | ~15 mg/mL | [4] |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [4] |
Table 2: Physicochemical Properties of this compound Acetate
| Property | Value | Reference |
| Molecular Formula | C17H20F6N2O3 · C2H4O2 | [1] |
| Molecular Weight | 474.4 g/mol | [1] |
| pKa | 9.3 | [1][5] |
| Appearance | White or almost white, very hygroscopic crystalline powder | [1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Acetate Stock Solution in DMSO
-
Materials:
-
This compound Acetate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
-
Procedure:
-
Weigh the desired amount of this compound Acetate powder using a calibrated analytical balance.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound Acetate is completely dissolved. Gentle warming in a water bath may be used to aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Materials:
-
This compound Acetate stock solution in DMSO (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile conical tubes
-
-
Procedure:
-
Determine the final desired concentration of this compound Acetate in the aqueous working solution.
-
Calculate the volume of the DMSO stock solution needed.
-
Add the aqueous buffer to a sterile conical tube.
-
While vortexing the buffer, slowly add the calculated volume of the this compound Acetate DMSO stock solution dropwise to the buffer. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the working solution is compatible with your experimental system.
-
Use the aqueous working solution immediately. Do not store for more than one day.[4]
-
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. drugfuture.com [drugfuture.com]
- 2. psnz.org.nz [psnz.org.nz]
- 3. Critical Aspects in the Preparation of Extemporaneous this compound Acetate Oral Solution for Paediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. GB2564444A - Liquid pharmaceutical composition of this compound - Google Patents [patents.google.com]
- 6. selleckchem.com [selleckchem.com]
Strategies to reduce variability in Flecainide electrophysiology experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce variability in Flecainide electrophysiology experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound electrophysiology experiments in a question-and-answer format.
Issue 1: High Variability in IC50 Values for this compound
-
Question: We are observing significant experiment-to-experiment variability in the IC50 value of this compound for blocking the Nav1.5 channel. What are the potential causes and solutions?
-
Answer: High variability in IC50 values is a common challenge. Several factors can contribute to this issue:
-
Inconsistent Drug Preparation and Storage: this compound solution stability and concentration are critical.
-
Solution: Prepare fresh stock solutions of this compound regularly. This compound acetate solutions (10 and 20 mg/mL) have been shown to be stable for up to 8 weeks when prepared with a 40% sucrose solution and stored protected from light.[1][2] For cellular electrophysiology, dissolve this compound in a suitable solvent like DMSO to create a high-concentration stock, which can then be diluted to the final working concentration in the external solution immediately before the experiment.[3] Avoid repeated freeze-thaw cycles. Storing at room temperature is often preferable to refrigeration to prevent precipitation.[2]
-
-
Voltage Protocol Differences: The blocking potency of this compound on Nav1.5 is highly dependent on the voltage protocol used, a phenomenon known as "use-dependence" or "state-dependence".[4]
-
Solution: Strictly standardize your voltage protocols across all experiments. This includes the holding potential, the frequency and duration of depolarizing pulses, and the resting interval between pulses. This compound has a higher affinity for the open and inactivated states of the channel.[4][5] Therefore, protocols that promote these states will yield lower IC50 values.
-
-
Cellular Expression System Variability: Differences in the expression levels of ion channels and accessory subunits between cell batches can alter drug sensitivity.
-
Solution: Ensure consistent cell culture conditions, including passage number, confluency, and media composition. Regularly perform quality control checks, such as monitoring baseline channel characteristics (e.g., current density, gating kinetics), to ensure the health and consistency of your cell line.[6]
-
-
Temperature Fluctuations: Ion channel kinetics and drug binding are temperature-sensitive.
-
Issue 2: Inconsistent or Unexpected Electrophysiological Effects
-
Question: We are observing inconsistent effects of this compound on the action potential duration (APD) and sometimes even pro-arrhythmic events in our cellular model. Why is this happening?
-
Answer: The effects of this compound can be complex due to its action on multiple ion channels.[5][8]
-
Multiple Ion Channel Targets: While primarily a Nav1.5 blocker, this compound also affects other channels, including the ryanodine receptor (RyR2) and various potassium channels (e.g., IKr, IKs, ITo, IKur).[5][9] The net effect on the APD depends on the balance of these effects and the specific ion channel expression profile of your cell model.
-
Solution: Characterize the expression of key cardiac ion channels in your chosen cell model. Be aware that this compound's effect on APD can differ between cell types (e.g., ventricular vs. Purkinje fibers).[8]
-
-
Pro-arrhythmic Potential: this compound can have pro-arrhythmic effects, particularly in the context of structural heart disease or specific genetic mutations.[10][11] This can be due to its significant slowing of conduction velocity.[12]
-
Solution: Carefully select your experimental model. If using cardiomyocytes derived from induced pluripotent stem cells (iPSC-CMs), consider their maturity and whether they form a confluent monolayer, which can better predict multicellular arrhythmogenic effects.[13]
-
-
Frequently Asked Questions (FAQs)
1. How should I prepare and store this compound solutions for my experiments?
For oral solutions, this compound acetate can be dissolved in a 40% sucrose solution to create a stable preparation.[1][2] For in vitro electrophysiology, a common practice is to prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO.[3] This stock should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in the external recording solution. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects on the cells.
2. What is the optimal temperature for conducting this compound electrophysiology experiments?
While room temperature (around 20-22°C) can be used, physiological temperature (35-37°C) is often preferred for studying ion channel kinetics that more closely mimic in vivo conditions. However, maintaining a stable giga-ohm seal can be more challenging at higher temperatures.[7] The most critical factor is to maintain a consistent temperature across all experiments to ensure reproducibility.
3. Which cell model is best for studying this compound's effects?
The choice of cell model depends on the specific research question:
-
Heterologous expression systems (e.g., HEK293 or CHO cells stably expressing Nav1.5): These are ideal for studying the direct effects of this compound on a specific ion channel in isolation, reducing the complexity of native cardiomyocyte systems.[14]
-
Primary cardiomyocytes (e.g., isolated from animal hearts): These provide a more physiologically relevant context, with the native complement of ion channels and regulatory proteins.[8]
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs): These offer a human-relevant model and can be particularly valuable for studying disease-specific phenotypes and drug responses.[13]
4. Why is the effect of this compound "use-dependent"?
Use-dependence means that the blocking effect of this compound is more pronounced when the ion channel is frequently activated. This compound preferentially binds to the open and inactivated states of the Nav1.5 channel.[4][5] Therefore, with more frequent depolarizing stimuli (i.e., a higher "use" rate), more channels enter these states, allowing for greater drug binding and a more potent block.
Quantitative Data Summary
Table 1: IC50 Values of this compound for Various Ion Channels
| Ion Channel | Subtype | Experimental Model | Holding Potential (mV) | IC50 (µM) | Reference |
| Peak Nav1.5 Current | Wild-type | HEK293 cells | -95 | 5.5 ± 0.8 | [14] |
| Late Nav1.5 Current | Inactivation-deficient | Hek293t cells | -140 | 0.61 | [4] |
| RyR2 | Wild-type | Lipid bilayer | N/A | ~15 | [5] |
Table 2: Electrophysiological Effects of this compound
| Parameter | Effect | Cell/Tissue Type | Notes | Reference |
| Vmax (Maximum upstroke velocity) | Decrease | Ventricular muscle & Purkinje fibers | Concentration-dependent decrease. | [8] |
| Action Potential Duration (APD) | Lengthened | Ventricular muscle | [8] | |
| Shortened | Purkinje fibers | At lower concentrations. | [8] | |
| Conduction Velocity | Decrease | Canine infarct model | Slows conduction in both longitudinal and transverse directions. | [12] |
| Effective Refractory Period (ERP) | Increased | Ventricular muscle | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound acetate powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
External recording solution (e.g., Tyrode's solution)
-
Sterile microcentrifuge tubes
-
-
Procedure for 100 mM Stock Solution:
-
Calculate the mass of this compound acetate needed to make a 100 mM solution in a specific volume of DMSO. The molecular weight of this compound acetate is 474.4 g/mol .
-
Under a fume hood, weigh the calculated amount of this compound acetate powder and dissolve it in the appropriate volume of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Procedure for Working Solution (e.g., 10 µM):
-
On the day of the experiment, thaw one aliquot of the 100 mM stock solution.
-
Perform a serial dilution to achieve the final desired concentration. For a 10 µM working solution, you can perform a 1:1000 dilution of a 10 mM intermediate stock, or a 1:10,000 dilution of the 100 mM stock into the external recording solution.
-
Ensure the final concentration of DMSO in the working solution is minimal (e.g., ≤ 0.1%).
-
Prepare the working solution fresh for each experiment.
-
Protocol 2: Whole-Cell Patch-Clamp Recording of Nav1.5 Currents
-
Cell Preparation:
-
Plate cells expressing Nav1.5 channels (e.g., HEK293-Nav1.5) onto glass coverslips 24-48 hours before the experiment.
-
Ensure cells are at an appropriate confluency (e.g., 50-70%) for easy patching of individual cells.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
-
Electrophysiology Setup:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Mount the coverslip with cells in the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution, with or without this compound, at a constant rate and temperature.
-
-
Recording Procedure:
-
Approach a single, healthy-looking cell with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a giga-ohm seal (>1 GΩ).
-
Apply a brief suction to rupture the membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording protocol.
-
-
Voltage Protocol for Use-Dependent Block:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.
-
Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a specific frequency (e.g., 1 Hz or 5 Hz) to elicit Nav1.5 currents.
-
Record the peak inward current for each pulse. The current will decrease with successive pulses in the presence of this compound, demonstrating use-dependent block.
-
-
Data Analysis:
-
Measure the peak current amplitude for each pulse in the train.
-
Normalize the peak current of each pulse to the peak current of the first pulse.
-
Plot the normalized current against the pulse number to visualize the development of use-dependent block.
-
To determine the IC50, repeat the protocol with a range of this compound concentrations and plot the steady-state block against the drug concentration.
-
Visualizations
Caption: this compound's use-dependent block of Nav1.5 channels.
Caption: Dual effects of this compound on ion channels.
Caption: Workflow for a this compound electrophysiology experiment.
References
- 1. Critical Aspects in the Preparation of Extemporaneous this compound Acetate Oral Solution for Paediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. rupress.org [rupress.org]
- 5. Multiple targets for this compound action: implications for cardiac arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-site and cross-platform variability of automated patch clamp assessments of drug effects on human cardiac currents in recombinant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of temperature on action potentials and ion conductances in type II taste-bud cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on the electrophysiologic properties of isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: Electrophysiological properties, clinical indications, and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Electrophysiological effects of this compound on anisotropic conduction and reentry in infarcted canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Probing this compound block of INa using human pluripotent stem cell-derived ventricular cardiomyocytes adapted to automated patch-clamping and 2D monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: The Impact of Serum Proteins on Flecainide's Effective Concentration In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of serum proteins on the effective concentration of Flecainide in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected percentage of this compound binding to plasma proteins?
This compound is approximately 40% bound to plasma proteins.[1][2][3][4] This means that in the bloodstream, a significant portion of the drug is not bound to proteins and is considered the pharmacologically active "free" fraction.
Q2: Which serum proteins are primarily responsible for binding this compound?
As a basic drug, this compound principally binds to alpha-1-acid glycoprotein (AAG).[5][6] However, studies have also shown a significant correlation between the unbound fraction of this compound and serum albumin concentrations.[7]
Q3: How do alterations in serum protein concentrations affect this compound's free concentration?
Changes in the concentration of binding proteins can significantly impact the free fraction of this compound. For instance, AAG is an acute phase reactant protein, and its plasma concentration can increase in various disease states, potentially altering the free fraction of drugs that bind to it.[8][9] Conversely, conditions like hypoalbuminemia could also affect the free concentration of this compound.[10]
Q4: What is the therapeutic range for this compound and how does protein binding influence it?
The therapeutic range for this compound is generally considered to be between 0.2 and 1.0 mcg/mL.[1][2][11][12] Concentrations exceeding 1.0 mcg/mL are associated with an increased risk of adverse cardiac events.[12] Since the pharmacological effect is related to the free (unbound) drug concentration, changes in protein binding can shift the total plasma concentration required to achieve a therapeutic effect.[6]
Troubleshooting Guide
Issue 1: High variability in replicate measurements of this compound-protein binding.
-
Potential Cause: Inconsistent experimental conditions.
-
Solution: Ensure strict control over temperature, pH, and incubation times across all replicates. Use a calibrated pH meter and a temperature-controlled incubator.
-
-
Potential Cause: Pipetting errors, especially with small volumes.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For highly viscous protein solutions, consider using reverse pipetting.
-
-
Potential Cause: Non-specific binding of this compound to the experimental apparatus (e.g., dialysis membrane, ultrafiltration device).
-
Solution: Pre-treat the apparatus by incubating it with a solution of the drug at the experimental concentration to saturate non-specific binding sites.
-
Issue 2: Unexpectedly low percentage of bound this compound.
-
Potential Cause: Degradation or denaturation of serum proteins.
-
Solution: Use fresh or properly stored (-80°C) serum or protein solutions. Avoid repeated freeze-thaw cycles. Confirm protein integrity using a suitable method like SDS-PAGE.
-
-
Potential Cause: Presence of displacing agents in the serum or buffer.
-
Solution: Ensure the buffer composition is well-defined and free of contaminants. If using serum from a specific source, be aware of any medications the donor may have been taking that could act as competitive binders.
-
-
Potential Cause: Incorrect pH of the experimental buffer.
-
Solution: The binding of basic drugs like this compound can be pH-dependent. Verify that the pH of your buffer is stable and within the physiological range (typically pH 7.4).
-
Issue 3: Unexpectedly high percentage of bound this compound.
-
Potential Cause: Saturation of binding sites on the protein.
-
Potential Cause: Issues with the separation of bound and free drug.
-
Solution: In ultrafiltration, ensure the membrane is not compromised, which could allow protein-bound drug to pass through. In equilibrium dialysis, ensure sufficient time has been allowed to reach equilibrium.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference(s) |
| Plasma Protein Binding | ~40% | [1][2][3][4] |
| Primary Binding Protein | Alpha-1-acid glycoprotein (AAG) | [5][6] |
| Therapeutic Serum Concentration | 0.2 - 1.0 mcg/mL | [1][2][11][12] |
| Toxic Serum Concentration | > 1.0 mcg/mL | [11][12] |
Table 2: In Vitro Inhibitory Concentrations (IC50) of this compound for Various Ion Channels
| Ion Channel | IC50 Value | Reference(s) |
| Kv1.5 (IKur) | 38.14 ± 1.06 µM | [13] |
| Nav1.5 (INa) - low affinity | 345 µM | [13] |
| Nav1.5 (INa) - use-dependent | 7.4 µM | [13] |
| hERG (IKr) | 1.49 µM | [13] |
| Ryanodine Receptor 2 (RyR2) | 16 ± 3 µM | [14] |
Experimental Protocols
Protocol: Determination of this compound Protein Binding using Equilibrium Dialysis
-
Preparation of Dialysis Cells:
-
Hydrate semi-permeable dialysis membranes (with a molecular weight cut-off that retains the serum proteins, e.g., 10 kDa) according to the manufacturer's instructions.
-
Assemble the dialysis cells, ensuring no leaks between the two chambers.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare the serum protein solution (e.g., human serum albumin or alpha-1-acid glycoprotein at a known concentration in the same buffer).
-
In one chamber of the dialysis cell, add the serum protein solution.
-
In the other chamber, add the this compound solution. It is crucial to spike the protein-containing chamber with the same concentration of this compound to maintain the total drug concentration across the membrane at the start of the experiment.
-
-
Equilibration:
-
Incubate the dialysis cells in a temperature-controlled water bath or incubator with gentle agitation to facilitate equilibrium.
-
The time to reach equilibrium should be determined experimentally but is typically between 4 and 24 hours.
-
-
Sample Analysis:
-
After incubation, carefully collect aliquots from both the protein-free (buffer) and protein-containing chambers.
-
Determine the concentration of this compound in each aliquot using a validated analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection.[15]
-
-
Calculation:
-
The concentration of this compound in the protein-free chamber represents the free (unbound) drug concentration.
-
The concentration in the protein-containing chamber represents the total drug concentration (bound + free).
-
Calculate the percentage of bound this compound using the following formula: % Bound = ((Total Concentration - Free Concentration) / Total Concentration) * 100
-
Visualizations
Caption: Equilibrium of this compound binding to serum proteins.
Caption: Workflow for in vitro protein binding assay.
Caption: Troubleshooting decision tree for binding assays.
References
- 1. This compound How and When: A Practical Guide in Supraventricular Arrhythmias [mdpi.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 4. Metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 6. The acute changes in serum binding of disopyramide and this compound after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of alpha-1-acid glycoprotein binding on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmaceutical-grade albumin: impaired drug-binding capacity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic drug monitoring: antiarrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Common Structural Pattern for this compound Binding in Atrial-Selective Kv1.5 and Nav1.5 Channels: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay of this compound in serum by high-performance liquid chromatography after microscale protein precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Flecainide Stability and Degradation: A Technical Support Resource
This technical support center provides essential information for researchers, scientists, and drug development professionals working with flecainide. It offers troubleshooting guidance and frequently asked questions regarding its stability and degradation under experimental conditions.
Summary of this compound Degradation under Stress Conditions
This compound acetate exhibits varying stability under different stress conditions. Forced degradation studies indicate that it is susceptible to degradation under acidic, neutral, and oxidative environments. Conversely, it shows notable stability under alkaline, photolytic, and thermal stress. The primary degradation products identified are meta-O-dealkylated this compound and its corresponding lactam derivative.
Quantitative Degradation Data
The following tables summarize the available quantitative data on this compound degradation under various experimental conditions.
Table 1: Stability of this compound Acetate in Oral Suspension
| Concentration | Storage Conditions | Duration | Remaining this compound Acetate |
| 5 mg/mL | Refrigerated (5°C) & Room Temperature | 45 days | > 90%[1][2] |
| 10 mg/mL & 20 mg/mL | Room Temperature & 4°C | 8 weeks | Chemically stable[1] |
| 2 mg/mL | 4°C & 25°C | 42 days | Stable |
Table 2: Forced Degradation of this compound Acetate
| Stress Condition | Reagent/Parameter | Observations |
| Acidic | Hydrochloric Acid | Degradation observed |
| Alkaline | Sodium Hydroxide | No significant degradation |
| Neutral | Water | Degradation observed |
| Oxidative | Hydrogen Peroxide | Degradation observed |
| Photolytic | UV/Visible Light | No significant degradation |
| Thermal | Heat | No significant degradation |
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A common method for assessing this compound stability involves reverse-phase HPLC with UV detection.
-
Mobile Phase: A mixture of phosphate buffer (pH 3.3), acetonitrile, and triethylamine (53:47:0.03, by volume).[3][4]
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
-
Acid Hydrolysis: Treat the this compound solution with an appropriate concentration of hydrochloric acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60-80°C) for a specified duration.
-
Alkaline Hydrolysis: Treat the this compound solution with a suitable concentration of sodium hydroxide (e.g., 0.1 M NaOH) and heat as in acid hydrolysis.
-
Oxidative Degradation: Expose the this compound solution to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature or elevated temperatures.
-
Photolytic Degradation: Expose the this compound solution to a combination of UV and visible light in a photostability chamber.
-
Thermal Degradation: Expose the solid drug or a solution to dry heat at an elevated temperature over a defined period.
Visualized Experimental Workflow and Degradation Pathway
Caption: Experimental workflow for this compound stability testing.
Caption: Proposed degradation pathway of this compound.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing in HPLC | - Column degradation- Inappropriate mobile phase pH- Contamination of the guard or analytical column | - Replace the column.- Adjust the mobile phase pH to ensure this compound is in a single ionic form.- Replace the guard column and/or flush the analytical column with a strong solvent. |
| Poor Resolution of Degradation Products | - Mobile phase composition is not optimal- Incompatible column chemistry | - Modify the mobile phase composition (e.g., change the acetonitrile/buffer ratio, try a different buffer).- Use a different type of RP column (e.g., phenyl-hexyl instead of C18). |
| Inconsistent Results | - Incomplete dissolution of this compound- Instability of the sample solution- Variability in experimental conditions (temperature, pH) | - Ensure complete dissolution using sonication or appropriate solvents.- Analyze samples promptly after preparation or store them under validated conditions (e.g., refrigerated and protected from light).- Precisely control temperature and pH during the experiments. |
| Unexpected Degradation Products | - Contamination of reagents or solvents- Interaction with excipients in formulated products | - Use high-purity reagents and solvents.- Perform forced degradation studies on the pure drug substance to differentiate from excipient-related degradation. |
| Microbial Growth in Solutions | - Non-sterile preparation or storage conditions | - For long-term studies, consider sterile filtration or the use of a suitable preservative, ensuring it does not interact with this compound.[1] |
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound most stable?
A1: this compound is relatively stable under alkaline, photolytic (light), and thermal (heat) stress conditions.
Q2: What are the primary degradation products of this compound?
A2: The main degradation products are meta-O-dealkylated this compound and the meta-O-dealkylated lactam of this compound.
Q3: How does pH affect the stability of this compound in solution?
A3: this compound is susceptible to degradation in acidic and neutral aqueous solutions. Its elimination from the body is also influenced by urinary pH, with decreased elimination under alkaline conditions.[5][6][7]
Q4: What are the recommended storage conditions for this compound oral suspensions?
A4: Extemporaneously compounded this compound oral suspensions have been found to be stable for up to 45 days when stored in amber glass bottles at either refrigerated (5°C) or room temperature.[1][2]
Q5: What initial steps should I take to troubleshoot a stability-indicating HPLC method for this compound?
A5: Start by verifying the system suitability parameters (e.g., peak symmetry, resolution, and theoretical plates). Ensure the mobile phase is correctly prepared and the column is in good condition. Check for any leaks in the system and ensure the sample is fully dissolved and stable in the chosen diluent.
Q6: Can I use a different HPLC column for this compound stability testing?
A6: While a C18 column is commonly used, other reverse-phase columns can be employed. However, method validation, including specificity for separating this compound from its degradation products, must be performed for any new column to ensure accurate and reliable results.
References
- 1. Critical Aspects in the Preparation of Extemporaneous this compound Acetate Oral Solution for Paediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of this compound acetate in an extemporaneously compounded oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability-indicating chromatographic methods for determination of this compound acetate in the presence of its degradation products; isolation and identification of two of its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The influence of urinary pH on this compound excretion and its serum pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elimination of this compound as a function of urinary flow rate and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound pharmacokinetics in healthy volunteers: the influence of urinary pH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Flecainide and Pacemaker Currents
Welcome to the technical support center for researchers investigating the effects of flecainide on cardiac pacemaker currents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments.
Section 1: Frequently Asked Questions (FAQs) - Mechanism of Action
This section addresses common questions regarding this compound's fundamental mechanism of action on cardiac ion channels, which is crucial for interpreting experimental results.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a Class IC antiarrhythmic agent. Its principal mechanism is the potent blockade of the fast inward cardiac sodium channel, Nav1.5.[1][2] This action is characterized by high affinity for the open state of the channel and slow unbinding kinetics, which leads to a "use-dependent" block – the inhibitory effect is more pronounced at higher heart rates or stimulation frequencies.[1][3][4]
Q2: Does this compound affect other ion channels besides the sodium channel?
A2: Yes. While its primary target is the Nav1.5 channel, this compound also inhibits other key cardiac currents. It is known to block the rapid component of the delayed rectifier potassium current (IKr) and the ryanodine receptor (RyR2), which is involved in calcium release from the sarcoplasmic reticulum.[1][5][6] It can also inhibit the transient outward potassium current (ITO).[7]
Q3: What is this compound's effect on the pacemaker "funny" current (If / Ih)?
A3: The effect of this compound on the If current, which is mediated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels and is critical for sinoatrial node automaticity, is not its primary antiarrhythmic mechanism. In fact, one study on human atrial myocytes reported no significant reduction in If current size or change in activation kinetics at a concentration of 10 μM.[8] Therefore, researchers should not assume a potent, direct blocking effect on If and should consider this compound's other actions when observing changes in spontaneous firing rates.
Section 2: Troubleshooting Cellular Pacemaker Current Experiments
This section provides guidance for researchers using techniques like patch-clamp electrophysiology to study this compound's effects on isolated cells or tissue preparations.
Q4: My recordings become unstable after applying this compound. What should I do?
A4: Instability after drug application can stem from several sources. First, verify the stability of your gigaohm seal before and after perfusion. Poor seal quality can be exacerbated by solution exchange. Second, ensure the solvent used for this compound (e.g., DMSO) is at a final concentration that does not affect membrane integrity. Finally, this compound can have negative inotropic effects, which may alter cell morphology or health over time in contracting myocytes; ensure your preparation is healthy.[9]
Q5: I am not seeing the expected level of sodium channel block. What is a likely cause?
A5: This is a classic issue related to this compound's use-dependency .[1][4] If your stimulation frequency is too low, you will observe minimal tonic block.[10] The drug binds most effectively to open or activated channels, so its blocking effect accumulates with repeated depolarizations.[11][12]
-
Troubleshooting Step: Increase the frequency of your depolarizing pulses (e.g., from 0.1 Hz to 1-2 Hz) to elicit the use-dependent effect. The degree of block should increase over the first several pulses in a train.
Q6: The effect of this compound seems to vary between experiments, even at the same concentration. Why?
A6: This variability can be attributed to several factors:
-
Holding Potential: The membrane potential from which you are activating the channels matters. This compound's block can be voltage-dependent.[10][13] Ensure your holding potential is consistent across all experiments.
-
Cellular Health: Unhealthy cells may have altered channel expression or membrane properties, leading to inconsistent drug effects.
-
Incomplete Solution Exchange: Verify that your perfusion system allows for complete and rapid exchange of the extracellular solution in the recording chamber.
-
Drug Adsorption: this compound can potentially adsorb to perfusion tubing. Ensure your system is thoroughly cleaned and primed with the drug-containing solution.
Workflow for Troubleshooting Patch-Clamp Experiments
Caption: Workflow for troubleshooting unexpected experimental results.
Section 3: Troubleshooting in Preparations with Artificial Pacemakers
A significant and clinically relevant effect of this compound is its interaction with artificial pacing devices, which can also be observed in experimental models.
Q7: In my ex vivo heart preparation, I've lost pacemaker capture after applying this compound. What happened?
A7: this compound is well-documented to increase the electrical threshold required for a pacemaker to capture the myocardium and elicit a contraction.[14][15][16] This effect is particularly pronounced at higher or toxic concentrations and correlates with the drug's primary action of slowing sodium channel conduction, which manifests as a widening of the QRS complex.[9][17] If the pacemaker's output (voltage) is set too close to the baseline threshold, the this compound-induced increase can lead to intermittent or complete failure to capture.[17][18]
Q8: How can I prevent loss of pacemaker capture in my experiments?
A8:
-
Establish a Safety Margin: Before applying this compound, determine the pacing threshold (the minimum voltage required for consistent capture). Then, set the pacemaker output significantly higher than this threshold (e.g., 2-3 times higher) to create a safety margin.
-
Monitor Pacing Threshold: If your protocol allows, re-measure the pacing threshold after this compound application to quantify the drug's effect.
-
Monitor ECG: Keep a close watch on the ECG. A significant widening of the paced QRS complex (>25%) is an indicator of a strong this compound effect and should alert you to the increased risk of capture failure.[2]
Logical Relationships in this compound-Pacemaker Interaction
Caption: this compound's effect on sodium channels and pacing thresholds.
Section 4: Data Presentation & Experimental Protocols
Quantitative Effects of this compound
The following table summarizes key quantitative data reported in literature, which can serve as a reference for expected experimental outcomes.
| Parameter | Species / System | This compound Concentration/Level | Observed Effect | Reference |
| Pacing Threshold | Human (Case Report) | 3.09 mcg/mL (Toxic) | Increase from 0.75V @ 0.5ms to 5.0V @ 1ms | [14][17] |
| Pacing Threshold | Human (Case Report) | >1.1 µg/mL (Elevated) | Increase to >7.5V (max output), returned to <1V after washout | [15][19] |
| INa Block (Use-Dependent) | Xenopus Oocytes (hNav1.5) | IC50 = 7.4 µM | 50% inhibition of current during rapid stimulation | [11] |
| INa Block (Resting State) | Xenopus Oocytes (hNav1.5) | IC50 = 345 µM | 50% inhibition of current during infrequent stimulation | [11] |
| ITO Block | Adult Rat Ventricular Myocytes | IC50 = 3.7 µM | 50% inhibition of transient outward K+ current | [7] |
Protocol: Whole-Cell Voltage-Clamp Recording of If
This protocol provides a general methodology for measuring the If (or Ih) current in isolated cardiac or sinoatrial node cells.
1. Cell Preparation:
-
Isolate single sinoatrial node myocytes or other pacemaker cells using standard enzymatic digestion protocols appropriate for the species and age of the animal.
-
Allow cells to stabilize in a storage solution at room temperature for at least 1 hour before use.
2. Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To block other currents (e.g., INa, ICa), TTX (tetrodotoxin) and Ca2+ channel blockers (e.g., Nifedipine, Verapamil) can be added. BaCl2 (1-2 mM) is often included to block inward rectifier K+ currents.
-
Internal (Pipette) Solution: (in mM) 130 K-Aspartate, 10 NaCl, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP, 10 EGTA. pH adjusted to 7.2 with KOH.
-
This compound Stock: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like DMSO or water. The final concentration of the solvent in the working solution should be minimal (<0.1%).
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.
-
Approach a healthy, isolated myocyte and form a gigaohm seal (>1 GΩ) using standard techniques.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 5-10 minutes before beginning recording protocols.
4. Voltage-Clamp Protocol for If:
-
Hold the cell at a potential where If is fully deactivated (e.g., -40 mV).
-
Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -120 mV in 10 mV increments) for a duration sufficient to allow for full current activation (typically 2-4 seconds).
-
Follow the hyperpolarizing step with a depolarizing step to a potential where tail currents can be measured (e.g., 0 mV).
-
Record the slowly activating, time-dependent inward current during the hyperpolarizing steps. This is If.
-
After establishing a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of this compound and repeat the voltage-clamp protocol.
References
- 1. This compound: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. This compound Toxicity in a Patient with a Functioning Pacemaker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use-dependent properties of this compound acetate in accessory atrioventricular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. K+ channel blocking actions of this compound compared with those of propafenone and quinidine in adult rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Toxicity Leading to Loss of Pacemaker Capture and Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interactions of this compound with guinea pig cardiac sodium channels. Importance of activation unblocking to the voltage dependence of recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. State-dependent trapping of this compound in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiple targets for this compound action: implications for cardiac arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sodium channel-blocking properties of this compound, a class IC antiarrhythmic drug, in guinea-pig papillary muscles. An open channel blocker or an inactivated channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "this compound Toxicity Resulting in Pacemaker Latency and Intermittent Fa" by John M. Suffredini, Joshua Rutland et al. [uknowledge.uky.edu]
- 15. This compound causing elevated capture thresholds on pacemaker implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound toxicity with high pacemaker capture thresholds and associated takotsubo syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Toxicity Resulting in Pacemaker Latency and Intermittent Failure to Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrical instability and sudden loss of pacemaker capture—A tale of this compound toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Optimizing stimulation protocols when assessing Flecainide's use-dependency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use-dependent properties of Flecainide.
Frequently Asked Questions (FAQs)
Q1: What is this compound's use-dependency and why is it important to study?
A1: this compound is a Class IC antiarrhythmic agent that primarily blocks the fast inward sodium current (INa) in cardiomyocytes.[1] Its blocking effect is "use-dependent," meaning the degree of sodium channel blockade increases with more frequent channel activation (i.e., higher heart rates).[2][3] This property is crucial for its antiarrhythmic efficacy, as it allows this compound to be more effective at terminating tachyarrhythmias while having a lesser effect at normal heart rates.[4] Understanding and accurately assessing this use-dependency is critical for predicting both its therapeutic and proarrhythmic potential.[5]
Q2: What is the primary mechanism behind this compound's use-dependency?
A2: this compound preferentially binds to sodium channels when they are in the open or inactivated states, which occur during cardiac depolarization and repolarization.[6][7] At faster stimulation rates, the channels spend more time in these states and less time in the resting state, for which this compound has a lower affinity.[6] This results in a cumulative block of the sodium channels. Furthermore, this compound becomes "trapped" within the channel pore when the channel closes, leading to a slow recovery from the block during the diastolic interval.[8] This trapping and slow unbinding contribute significantly to its use-dependent effects.
Q3: What are the typical therapeutic and toxic plasma concentrations of this compound?
A3: The therapeutic plasma concentration of this compound generally ranges from 0.2 to 1.0 µg/mL (approximately 0.4 to 2 µM).[9] It is important to note that concentrations above this range are associated with an increased risk of adverse effects, including proarrhythmia.
Q4: Can this compound exhibit reverse use-dependency?
A4: While this compound is primarily known for its use-dependent sodium channel blockade, some studies have suggested a potential for "reverse use-dependent" effects, particularly concerning its action on other channels like the IKr (rapid delayed rectifier potassium current).[4] This could contribute to proarrhythmic events like Torsades de Pointes, especially at slower heart rates.[10] However, its dominant and clinically relevant effect on sodium channels is use-dependent.
Troubleshooting Guide
Issue 1: Inconsistent or weak use-dependent block observed.
-
Possible Cause: Inappropriate stimulation frequency range.
-
Troubleshooting Tip: Ensure the range of stimulation frequencies used is sufficient to reveal use-dependency. Protocols often involve comparing a low-frequency baseline (e.g., 0.1-0.5 Hz) to a train of higher frequencies (e.g., 1-10 Hz).[9] The effect of this compound is more pronounced at higher frequencies.
-
-
Possible Cause: Insufficient drug equilibration time.
-
Troubleshooting Tip: Allow adequate time for this compound to equilibrate with the preparation before recording data. The time to reach a steady-state block can be concentration-dependent.
-
-
Possible Cause: Holding potential is too negative.
-
Troubleshooting Tip: While a negative holding potential is necessary to ensure channels are available for activation, a very hyperpolarized potential might increase the recovery from block between pulses, thus underestimating the use-dependent effect. A holding potential of -100 mV to -120 mV is commonly used.[6][8]
-
Issue 2: Slow recovery from block makes it difficult to establish a stable baseline between stimulus trains.
-
Possible Cause: This is an inherent property of this compound.
-
Troubleshooting Tip: The recovery from this compound-induced block is known to be slow, with time constants that can extend to several seconds.[6] It is crucial to incorporate a sufficiently long rest period between different frequency stimulation protocols to allow for complete or near-complete recovery of the sodium current. This may require rest intervals of 30 seconds or longer.[9]
-
Issue 3: Variability in results between different cell types or expression systems.
-
Possible Cause: Different isoforms or mutations of the sodium channel.
-
Troubleshooting Tip: The specific isoform of the sodium channel (e.g., Nav1.5 in the heart) and the presence of any mutations can alter the binding kinetics of this compound.[11] Be consistent with the cell line or animal model used. When using heterologous expression systems, ensure the correct channel subunits are being expressed.
-
-
Possible Cause: Temperature differences.
-
Troubleshooting Tip: Ion channel kinetics are temperature-sensitive. Perform experiments at a consistent and physiologically relevant temperature (e.g., 37°C for mammalian cells) and report the temperature in your methodology.[6]
-
Issue 4: Observing significant tonic block at rest.
-
Possible Cause: High concentration of this compound.
-
Troubleshooting Tip: While this compound has a higher affinity for open and inactivated channels, at higher concentrations, it can also cause a significant block of channels in the resting state (tonic block).[6] If the goal is to specifically study use-dependency, consider using concentrations within the therapeutic range where the use-dependent effect is more prominent than the tonic block.
-
-
Possible Cause: The "resting" state is not truly at rest.
-
Troubleshooting Tip: Ensure that the baseline stimulation frequency is low enough to be considered a resting state (e.g., 0.1 Hz or lower). Even infrequent stimulation can lead to some degree of use-dependent block.[9]
-
Experimental Protocols & Data
Key Experimental Protocol: Assessing Use-Dependent Block with a Pulse Train
This protocol is a standard method for evaluating the use-dependent block of sodium channels by this compound using whole-cell patch-clamp electrophysiology.
-
Cell Preparation: Prepare isolated cardiomyocytes or a suitable heterologous expression system (e.g., HEK293 cells expressing Nav1.5).
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Use an internal solution containing CsF or CsCl to block potassium currents and an external solution with low calcium and the presence of a calcium channel blocker (e.g., CdCl2) to isolate the sodium current.
-
Maintain a holding potential of -100 mV to -120 mV.
-
-
Stimulation Protocol:
-
Baseline: Apply single depolarizing pulses to a test potential (e.g., -20 mV) at a low frequency (e.g., 0.1 Hz) to establish the baseline sodium current amplitude.
-
Drug Application: Perfuse the cells with the desired concentration of this compound and allow for equilibration.
-
Use-Dependency Train: Apply a train of depolarizing pulses (e.g., 20-30 pulses) at a higher frequency (e.g., 1 Hz, 2 Hz, 5 Hz, 10 Hz).
-
Recovery: After the pulse train, allow for a prolonged rest period (e.g., 30-60 seconds) at the holding potential to assess the time course of recovery from the block.
-
-
Data Analysis:
-
Measure the peak sodium current for each pulse in the train.
-
Normalize the peak current of each pulse to the peak current of the first pulse in the train.
-
Plot the normalized current against the pulse number to visualize the development of the use-dependent block.
-
Calculate the percentage of block at the steady state for each frequency.
-
Quantitative Data on this compound's Use-Dependency
| This compound Concentration | Stimulation Frequency | Cell Type/Channel | Observed Effect | Reference |
| 10 µM | 0.5 Hz vs. 3 Hz | hESC-derived atrial-like CMs | 50.6% block at 0.5 Hz vs. 85.8% block at 3 Hz | [12] |
| 100 µM | 0.0167 Hz vs. 0.2 Hz | rNav1.4 in HEK293t cells | ~52.5% block at 0.0167 Hz vs. ~87.5% block at 0.2 Hz | [9] |
| 3 µM | Not specified (use-dependent) | Guinea pig ventricular cells | Significant use-dependent reduction in sodium channel availability | [6] |
| 1 µM | 6 Hz, 8 Hz, 10 Hz | Wild-type mouse atria | Significant reduction in conduction velocity at all frequencies | [11] |
Visualizations
References
- 1. Mechanism of this compound's rate-dependent actions on action potential duration in canine atrial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use-dependent properties of this compound acetate in accessory atrioventricular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound associated torsade de pointes: A potential case of reverse use dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound side effects and how to avoid them | SingleCare [singlecare.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Interactions of this compound with guinea pig cardiac sodium channels. Importance of activation unblocking to the voltage dependence of recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. State-dependent trapping of this compound in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound exerts paradoxical effects on sodium currents and atrial arrhythmia in murine RyR2-P2328S hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Managing pH-dependent effects of Flecainide in buffered solutions
This guide provides technical support for researchers, scientists, and drug development professionals working with Flecainide in buffered solutions. It addresses common issues related to the compound's pH-dependent properties.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of this compound and why is it important?
A1: this compound is a weak base with a pKa of 9.3.[1][2][3][4] The pKa is the pH at which the compound exists as a 50:50 mixture of its protonated (ionized, charged) and unprotonated (neutral, free base) forms. This is critical because the ionized form is generally more water-soluble, while the unprotonated form is more lipophilic and may have lower aqueous solubility.
Q2: I dissolved this compound acetate in a neutral buffer (pH 7.4) and it precipitated. Why?
A2: Precipitation at or near physiological pH is a common issue. With a pKa of 9.3, a significant portion of this compound will be in its less soluble, unprotonated free base form as the pH of the solution approaches this value. For example, the solubility of this compound acetate in a DMSO:PBS mixture at pH 7.2 is only about 0.33 mg/mL.[5] The presence of certain ions, such as chloride, can also cause the precipitation of less soluble this compound salts.[6]
Q3: What is the recommended method for preparing an aqueous solution of this compound for in vitro experiments?
A3: For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound acetate in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[5] This stock solution can then be diluted into the aqueous buffer of your choice. It is advised not to store the final aqueous solution for more than one day to ensure stability and prevent precipitation.[5]
Q4: What is a suitable pH range for working with this compound in solutions?
A4: For stable liquid compositions, a pH range of 4.0 to 7.0 is considered effective.[4] Within this range, this compound is predominantly in its more soluble, protonated form. However, always verify that this pH range is compatible with your specific experimental system (e.g., cell culture, enzyme assay).
Q5: Are there any buffers or excipients I should avoid when formulating this compound solutions?
A5: Yes. Some common buffers, such as citrate, have been shown to significantly reduce the solubility of this compound.[6] The combination of citrate buffer and the preservative methylparaben has been observed to cause the formation of non-resuspendable crystals.[6] Additionally, be mindful of the presence of chloride ions, which may lead to the precipitation of a less soluble hydrochloride salt.[6]
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution |
| Cloudiness or Precipitation Upon Dilution | The pH of the final buffer is too high (close to or above 7.0), causing the less soluble free base to form. The final concentration exceeds the solubility limit at that specific pH. | 1. Lower the pH of the final buffer (if compatible with the experiment). 2. Decrease the final concentration of this compound. 3. Ensure the initial stock solution in organic solvent is fully dissolved before diluting. |
| Inconsistent Experimental Results | Degradation of this compound in the aqueous solution or pH shift in the buffer during the experiment. | 1. Prepare fresh aqueous this compound solutions for each experiment. Aqueous solutions should not be stored for more than a day.[5] 2. Verify the pH of your experimental solution before and after adding this compound. 3. Ensure the buffer has sufficient capacity to maintain the target pH. |
| Difficulty Dissolving this compound Acetate Salt | The chosen solvent is inappropriate or the salt has low solubility in the selected aqueous buffer directly. | 1. Do not attempt to dissolve this compound acetate directly in neutral aqueous buffers at high concentrations. 2. Follow the recommended protocol of first dissolving in an organic solvent like DMSO to create a high-concentration stock.[5] |
Quantitative Data Summary
The table below summarizes key physicochemical properties of this compound.
| Parameter | Value | Notes | Source(s) |
| pKa | 9.3 | This value indicates this compound is a weak base. | [1][2][3][4] |
| Aqueous Solubility (Acetate Salt) | 48.4 mg/mL at 37°C | This high solubility is primarily at an acidic pH where the molecule is fully protonated. | [2][3][4] |
| Solubility in DMSO | ~15 mg/mL | This compound acetate is readily soluble in DMSO. | [5] |
| Solubility in Ethanol | ~10 mg/mL | This compound acetate is soluble in ethanol. | [5] |
| Solubility in DMSO:PBS (1:2) at pH 7.2 | ~0.33 mg/mL | Demonstrates the significant drop in solubility in a buffered system at physiological pH. | [5] |
| Predicted Water Solubility (Free Base) | 0.0324 mg/mL | The unprotonated form has extremely low water solubility. | [3][7] |
Experimental Protocols
Protocol: Preparation of a Buffered this compound Solution for In Vitro Assays
This protocol describes the preparation of a working solution of this compound in an aqueous buffer using an intermediate DMSO stock, which is a standard method to avoid precipitation.
Materials:
-
This compound acetate powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Target aqueous buffer (e.g., HEPES, PBS), sterile-filtered
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO: a. Weigh the required amount of this compound acetate powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-15 mg/mL). c. Vortex thoroughly until the powder is completely dissolved. A brief sonication can assist with dissolution. This is your Primary Stock .
-
Prepare the Final Working Solution: a. Warm your target aqueous buffer to the temperature of your experiment (e.g., 37°C). b. Vigorously vortex or stir the warmed buffer. c. While the buffer is being mixed, add the required volume of the Primary Stock drop-by-drop to the buffer. This serial dilution method helps prevent localized high concentrations that can lead to precipitation. d. The final concentration of DMSO in your working solution should be kept to a minimum (typically <0.5%) to avoid solvent effects on the biological system.
-
Final Check and Use: a. Visually inspect the final solution for any signs of precipitation or cloudiness. b. If the experimental setup is sensitive to minor pH changes, verify the pH of the final working solution and adjust if necessary. c. Use the freshly prepared solution immediately. Do not store the final aqueous dilution for more than one day.[5]
Visualizations
Caption: Workflow for preparing a buffered this compound solution.
Caption: this compound ionization and its effect on solubility.
Caption: Troubleshooting guide for this compound precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound: Package Insert / Prescribing Information [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. GB2564444A - Liquid pharmaceutical composition of this compound - Google Patents [patents.google.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Critical Aspects in the Preparation of Extemporaneous this compound Acetate Oral Solution for Paediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Flecainide Metabolism In Vitro Liver Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on accounting for Flecainide's metabolism in in vitro liver models. Find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key metabolic data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound in the liver?
This compound is primarily metabolized in the liver through two main pathways. The major pathway is the O-dealkylation of the meta-O-dealkylated ring, primarily mediated by the cytochrome P450 enzyme CYP2D6.[1][2] A secondary, minor pathway involves the same reaction but is catalyzed by CYP1A2.[1][2] The resulting primary metabolite, meta-O-dealkylated this compound (MODF), possesses about 20% of the pharmacological activity of the parent drug.[2] This metabolite can be further oxidized to form the meta-O-dealkylated lactam of this compound (MODLF).[2] Both metabolites can also undergo phase II conjugation reactions, such as glucuronidation or sulfation, before excretion.[2]
Q2: Which in vitro liver models are most suitable for studying this compound metabolism?
The choice of in vitro model depends on the specific research question.
-
Human Liver Microsomes (HLMs) are a good choice for studying Phase I metabolism mediated by CYP enzymes and are particularly useful for determining kinetic parameters like Km and Vmax for CYP2D6 and CYP1A2. They are cost-effective and suitable for high-throughput screening.
-
Primary Human Hepatocytes are considered the "gold standard" as they contain a full complement of both Phase I and Phase II metabolic enzymes and transporters, providing a more physiologically relevant system.[3] They are ideal for studying the complete metabolic profile of this compound, including conjugation reactions.
-
S9 Fraction contains both microsomal and cytosolic enzymes and can be used to study a broader range of metabolic reactions than microsomes alone.
-
cDNA-expressed recombinant CYP enzymes (e.g., recombinant CYP2D6 and CYP1A2) are useful for isolating the contribution of a single enzyme to this compound metabolism without confounding factors from other enzymes present in more complex systems.[1]
Q3: How does the genetic polymorphism of CYP2D6 impact this compound metabolism in vitro?
CYP2D6 is a highly polymorphic enzyme, leading to different metabolizer phenotypes, such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).[2] When using in vitro models derived from genotyped donors (e.g., HLMs or hepatocytes), you can expect to see significant differences in the rate of this compound metabolism.[1] Microsomes or hepatocytes from CYP2D6 PMs will exhibit a significantly lower rate of MODF formation compared to those from EMs.[1] In these PM systems, the role of CYP1A2 in this compound metabolism becomes more prominent.[1][4]
Q4: What are the expected metabolites of this compound to monitor in my in vitro assay?
The primary metabolites to monitor are:
-
Meta-O-dealkylated this compound (MODF)
-
Meta-O-dealkylated lactam of this compound (MODLF)
In more comprehensive studies using hepatocytes, you might also consider looking for conjugated forms of these metabolites.
Troubleshooting Guide
Issue 1: Low or undetectable formation of this compound metabolites (MODF/MODLF).
| Possible Cause | Recommendation |
| Inactive Enzyme Preparation | Ensure proper storage and handling of liver microsomes or hepatocytes to maintain enzymatic activity. Perform a positive control experiment with a known substrate for CYP2D6 (e.g., bufuralol) to verify enzyme activity. |
| Missing or Degraded Cofactors | For microsomal and S9 fraction assays, ensure that the NADPH regenerating system is freshly prepared and added at the correct concentration. For hepatocyte assays, ensure the culture medium contains the necessary nutrients to support endogenous cofactor production. |
| Inappropriate Substrate Concentration | The concentration of this compound used may be too far below the Km of the metabolizing enzymes. Try a range of concentrations, for example, from 1 µM to 50 µM, to ensure you are in a range where metabolism can be detected. |
| Incorrect Incubation Time | The incubation time may be too short to allow for detectable metabolite formation. Try extending the incubation time, ensuring that the reaction remains in the linear range. |
| CYP2D6 Poor Metabolizer Phenotype | If using a single donor preparation, it may be from a CYP2D6 poor metabolizer. If possible, use pooled human liver microsomes from multiple donors to average out the effects of genetic polymorphism or test preparations from genotyped extensive metabolizers. |
| Analytical Method Sensitivity | The analytical method (e.g., HPLC-UV) may not be sensitive enough to detect low levels of metabolites. Consider using a more sensitive method like LC-MS/MS. |
Issue 2: High variability in results between experiments.
| Possible Cause | Recommendation |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting of all reagents, especially the enzyme source and substrate stock solutions. Use calibrated pipettes. |
| Variable Incubation Conditions | Maintain a consistent temperature (37°C) and shaking speed during incubation. Ensure that the reaction termination is consistent across all samples. |
| Donor-to-Donor Variability | If using single-donor preparations, variability is expected due to differences in enzyme expression and genetic polymorphisms. Use pooled donor preparations for more consistent results or a larger number of single donors to assess the range of variability. |
| Edge Effects in Plate-Based Assays | In 96-well plate assays, wells on the edge of the plate can be subject to evaporation. To mitigate this, avoid using the outer wells or fill them with buffer. |
| Sample Preparation Inconsistency | Ensure a consistent and validated sample preparation method (e.g., protein precipitation or solid-phase extraction) is used for all samples. |
Issue 3: Unexpectedly rapid depletion of the parent drug (this compound).
| Possible Cause | Recommendation |
| High Enzyme Concentration | The concentration of microsomes or hepatocytes may be too high, leading to very rapid metabolism. Try reducing the protein concentration in the incubation. |
| Non-specific Binding | This compound may be binding to the plasticware of the incubation vessel. Using low-binding plates and including a control incubation without cofactors (e.g., without NADPH) can help assess non-specific binding versus metabolism. |
| Chemical Instability | This compound may be unstable in the incubation buffer. Include a control incubation without the enzyme source to check for chemical degradation. |
Data Presentation
Table 1: Enzyme Kinetic Parameters for this compound Metabolism
| Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/mg protein or nmol CYP) | In Vitro System | Reference |
| CYP2D6 | MODF | High Affinity: ~8 | High Affinity: ~500 | Pooled Human Liver Microsomes | [1] |
| Low Affinity: ~240 | Low Affinity: ~2200 | ||||
| CYP1A2 | MODF | ~500 | ~3 | cDNA-expressed CYP1A2 | [1] |
Note: The biphasic kinetics observed in pooled human liver microsomes suggest the involvement of at least two enzymes with different affinities, which has been identified as high-affinity CYP2D6 and low-affinity CYP1A2.[1]
Experimental Protocols
Protocol 1: this compound Metabolism in Human Liver Microsomes (HLMs)
This protocol is designed to determine the rate of formation of this compound's primary metabolite, MODF.
Materials:
-
Pooled Human Liver Microsomes (from multiple donors to average genetic variation)
-
This compound acetate
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold, for reaction termination)
-
96-well incubation plate
-
Incubating shaker set to 37°C
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and then dilute to the desired starting concentrations in the phosphate buffer. The final solvent concentration in the incubation should be low (e.g., <0.5%).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup:
-
On the 96-well plate, add the phosphate buffer.
-
Add the human liver microsomes to a final protein concentration of 0.2-0.5 mg/mL.
-
Add the this compound solution to achieve the desired final concentrations (a typical range to test is 1-100 µM).
-
Include control wells:
-
Negative control (no NADPH): Replace the NADPH regenerating system with buffer to assess non-NADPH dependent metabolism.
-
Control for chemical instability (no microsomes): Replace the microsome solution with buffer.
-
-
-
Initiate the Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (if used).
-
-
Sample Processing:
-
Centrifuge the plate at 4°C (e.g., 3000 x g for 15 minutes) to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
Protocol 2: this compound Metabolism in Primary Human Hepatocytes (Suspension Culture)
This protocol assesses the metabolism of this compound in a more physiologically relevant system.
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E with appropriate supplements)
-
This compound acetate
-
96-well plate (low-binding, collagen-coated if plating)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion). Viability should be >80%.
-
Resuspend the hepatocytes in the culture medium to a final density of approximately 0.5-1.0 x 106 viable cells/mL.
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of the 96-well plate.
-
Add this compound to the desired final concentration (e.g., 1-10 µM).
-
Include a control well with hepatocytes but without this compound.
-
-
Time Course Sampling:
-
Place the plate in the incubator and gently shake.
-
At various time points (e.g., 0, 30, 60, 120, and 240 minutes), take aliquots of the cell suspension.
-
-
Sample Processing:
-
Immediately terminate the metabolic activity by adding 2-3 volumes of ice-cold acetonitrile.
-
Vortex and then centrifuge to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Quantify the disappearance of this compound and the appearance of its metabolites using a validated LC-MS/MS method.
-
Visualizations
Caption: Metabolic pathway of this compound in the human liver.
Caption: General experimental workflow for in vitro this compound metabolism assays.
References
- 1. Effects of CYP2D6 genotypes on age-related change of this compound metabolism: involvement of CYP1A2-mediated metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Personalized Medicine of this compound (The impact of the CYP2D6 and CYP1A2 polymorphism on responses to this compound) – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. bdj.co.jp [bdj.co.jp]
- 4. Effects of CYP2D6 genotypes on age-related change of this compound metabolism: involvement of CYP1A2-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of this compound and two metabolites in biological specimens by HPLC: application to a fatal intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay of this compound in serum by high-performance liquid chromatography after microscale protein precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vitro Analysis of Flecainide and Propafenone Efficacy
An objective examination of two Class Ic antiarrhythmic agents, flecainide and propafenone, reveals distinct in vitro electrophysiological and pharmacological profiles. This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a comprehensive comparison of their efficacy.
Both this compound and propafenone are potent blockers of the cardiac fast inward sodium current (INa), a characteristic of Class Ic antiarrhythmic drugs.[1][2] This primary mechanism of action leads to a slowing of conduction velocity in the heart. However, their effects on other ion channels and their electrophysiological properties exhibit notable differences, influencing their overall therapeutic and potential proarrhythmic profiles.
Electrophysiological Effects and Ion Channel Blockade
In vitro studies utilizing techniques such as the whole-cell patch-clamp method on isolated cardiomyocytes have been instrumental in elucidating the comparative efficacy of these two agents. A key area of differentiation lies in their interaction with potassium channels.
One study on adult rat ventricular myocytes found that while both drugs are potent inhibitors of the transient outward potassium current (Ito), propafenone is a more potent inhibitor of the sustained outward potassium current (IK) compared to this compound.[3] Specifically, the IC50 values for Ito inhibition were similar for this compound (3.7 µM) and propafenone (3.3 µM), whereas the IC50 for IK inhibition was significantly lower for propafenone (5 µM) compared to this compound (15 µM).[3]
Furthermore, this compound and another Class I agent, quinidine, were shown to produce a use-dependent block of Ito at a stimulation frequency of 1 Hz, an effect not observed with propafenone.[3] This suggests a different kinetic interaction with the Ito channel. Both this compound and propafenone have also been shown to block the human ether-à-go-go-related gene (hERG) potassium channel, with both drugs demonstrating a marked dependence on the F656 residue for binding.[4]
Beyond their primary sodium channel blockade, propafenone exhibits a beta-adrenergic inhibitory effect, a property not shared with this compound.[5][6] This beta-blocking activity can contribute to its antiarrhythmic effects but also differentiates its clinical and in vitro profile from the "pure" Class Ic activity of this compound.
A summary of the in vitro inhibitory concentrations (IC50) for this compound and propafenone on various ion channels is presented in the table below.
| Ion Channel | Drug | Cell Type | IC50 (µM) | Reference |
| Ito (transient outward K+ current) | This compound | Adult Rat Ventricular Myocytes | 3.7 | [3] |
| Ito (transient outward K+ current) | Propafenone | Adult Rat Ventricular Myocytes | 3.3 | [3] |
| IK (sustained outward K+ current) | This compound | Adult Rat Ventricular Myocytes | 15 | [3] |
| IK (sustained outward K+ current) | Propafenone | Adult Rat Ventricular Myocytes | 5 | [3] |
| hERG (KCNH2) K+ Channel | This compound | hERG expressing cells | 1.49 | [4] |
| RyR2 (Ryanodine Receptor 2) | This compound | Permeabilized Ventricular Myocytes | 16 | [7] |
Mechanism of Action: A Visual Representation
The primary mechanism of action for both this compound and propafenone involves the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes. This action slows the upstroke of the cardiac action potential (Phase 0), leading to decreased conduction velocity.
Experimental Protocols
The following provides a generalized methodology for assessing the in vitro efficacy of this compound and propafenone using the whole-cell patch-clamp technique.
Objective: To measure the inhibitory effects of this compound and propafenone on specific ion currents (e.g., INa, Ito, IK) in isolated cardiomyocytes.
Materials:
-
Isolated cardiomyocytes (e.g., from adult rat ventricles)
-
External and internal pipette solutions specific for the ion current being measured
-
Patch-clamp amplifier and data acquisition system
-
This compound and propafenone stock solutions
Procedure:
-
Cell Preparation: Cardiomyocytes are enzymatically isolated and maintained in a healthy, viable state.
-
Patch-Clamp Recording:
-
A glass micropipette filled with the internal solution is used to form a high-resistance seal (gigaohm seal) with the cell membrane.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit the ion current of interest. This involves holding the cell at a certain membrane potential and then applying voltage steps to activate and inactivate the channels.
-
Drug Application:
-
Baseline currents are recorded in the absence of the drug.
-
This compound or propafenone is then perfused into the experimental chamber at various concentrations.
-
-
Data Analysis: The peak current amplitude is measured before and after drug application. The percentage of current inhibition is calculated for each drug concentration to determine the IC50 value (the concentration at which 50% of the current is inhibited).
Conclusion
In vitro evidence demonstrates that while both this compound and propafenone are potent sodium channel blockers, their efficacy profiles diverge, particularly concerning their effects on potassium channels and their adrenergic blocking properties. Propafenone's more potent inhibition of the sustained outward potassium current and its beta-blocking activity are key differentiating factors. These in vitro findings provide a crucial foundation for understanding their clinical applications and for guiding further research and development in the field of antiarrhythmic drugs.
References
- 1. Medical therapy with this compound and propafenone in atrial fibrillation: Long-term clinical experience in the tertiary care setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K+ channel blocking actions of this compound compared with those of propafenone and quinidine in adult rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The differentiation of propafenone from other class Ic agents, focusing on the effect on ventricular response rate attributable to its beta-blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [New antiarrhythmia agents: propafenone and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Flecainide and Amiodarone on Ventricular Repolarization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used antiarrhythmic drugs, Flecainide and Amiodarone, focusing on their effects on ventricular repolarization. The information presented is collated from a range of experimental studies to assist researchers and professionals in understanding the nuanced electrophysiological impacts of these agents.
Introduction
Ventricular repolarization is a critical phase of the cardiac action potential, and its alteration can lead to life-threatening arrhythmias. This compound, a Class Ic antiarrhythmic agent, and Amiodarone, a Class III agent with broad-spectrum activity, are both utilized in the management of ventricular arrhythmias. However, their distinct mechanisms of action result in significantly different effects on the underlying ionic currents and the overall repolarization process. This guide delves into the experimental data comparing these two drugs.
Electrophysiological Effects: A Tabular Comparison
The following tables summarize the quantitative effects of this compound and Amiodarone on key parameters of ventricular repolarization, based on available experimental and clinical data.
Table 1: Effects on Action Potential Duration (APD) and ECG Intervals
| Parameter | This compound | Amiodarone | Key Findings |
| Action Potential Duration (APD) | Increases APD at 30% and 90% repolarization in ventricular muscle up to 10 µmol/L.[1] At higher concentrations (30 µmol/L), it can shorten the action potential.[1] | Known to prolong the action potential duration.[2] | This compound's effect on APD can be concentration-dependent, while Amiodarone consistently prolongs it. |
| Corrected QT (QTc) Interval | Slightly prolongs QTc.[3] | Significantly increases QTc.[3] | Amiodarone has a more pronounced effect on QTc prolongation, a key indicator of delayed ventricular repolarization. |
| QRS Duration | Expected to increase between 12% and 20%.[4] | Less pronounced effect compared to this compound. | This compound's potent sodium channel blockade leads to a significant widening of the QRS complex. |
Table 2: Effects on Cardiac Ion Channels
| Ion Channel | This compound | Amiodarone | Key Findings |
| Fast Sodium Current (INa) | Potent inhibitor, showing use-dependency.[1][5] At 10 µmol/L, it decreases maximal upstroke velocity (Vmax) by about 40% at 1 Hz.[1] | Blocks INa. | Both drugs block sodium channels, but this compound's action is a hallmark of its Class Ic classification and is strongly rate-dependent. |
| Rapid Delayed Rectifier Potassium Current (IKr) | Inhibits IKr.[6] | Potent inhibitor.[2] | Inhibition of IKr is a key mechanism for APD prolongation for both drugs, contributing to their antiarrhythmic and proarrhythmic potential. |
| Slow Delayed Rectifier Potassium Current (IKs) | Little to no significant effect.[2] | Inhibits IKs. | Amiodarone's broader spectrum of action includes the inhibition of IKs, further contributing to its repolarization-prolonging effects. |
| Transient Outward Potassium Current (Ito) | Potent inhibitor with an IC50 of 3.7 µM in rat ventricular myocytes.[7] | This compound demonstrates significant inhibition of Ito. | |
| L-type Calcium Current (ICaL) | No direct significant blocking effect mentioned in the provided context. | Weakly blocks ICaL. | Amiodarone's calcium channel blocking properties contribute to its negative chronotropic and dromotropic effects. |
Experimental Protocols
Whole-Cell Patch Clamp Technique for Ion Channel Analysis
This method is employed to measure the flow of ions through specific channels in isolated ventricular myocytes.
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, or rat).
-
Pipette Preparation: Borosilicate glass pipettes with a tip resistance of 2-3 MΩ are fabricated and filled with an internal solution containing, for example, CsCl, NaCl, HEPES, EGTA, MgATP, and TEA, with the pH adjusted to 7.2.[5]
-
Cellular Perfusion: A single myocyte is placed in a recording chamber and continuously perfused with an external bath solution typically containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.[8]
-
Seal Formation and Whole-Cell Configuration: The patch pipette is brought into contact with the cell membrane to form a high-resistance seal (giga-seal). A brief suction is then applied to rupture the cell membrane, establishing the whole-cell configuration.
-
Voltage Clamp and Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -80 mV). Specific voltage protocols are applied to elicit and measure the currents through the ion channels of interest (e.g., INa, IKr, IKs). The effects of this compound or Amiodarone are determined by applying the drug at various concentrations to the external solution and recording the changes in current amplitude and kinetics. Data is acquired and analyzed using specialized software.[5]
Monophasic Action Potential (MAP) Recording
MAP recording provides an in-situ measure of the action potential duration and configuration from the endocardial or epicardial surface of the heart.
-
Catheter/Probe Placement: A specialized MAP catheter is introduced into a heart chamber (endocardial) or placed on the outer surface of the heart (epicardial).[9][10] The contact electrode technique, which involves gently pressing the electrode against the tissue, is often preferred for its stability and safety.[9]
-
Signal Recording: The MAP is recorded between the contact electrode and a reference electrode. The recorded signal provides a representation of the local transmembrane action potential.[9]
-
Data Analysis: The duration of the MAP at different levels of repolarization (e.g., MAPD30, MAPD90) is measured. The effects of this compound or Amiodarone are assessed by infusing the drug and observing the changes in MAP duration and morphology.[6]
Visualizing the Mechanisms of Action
The following diagrams illustrate the primary ion channel targets of this compound and Amiodarone that influence ventricular repolarization.
Caption: this compound's primary effect on ventricular repolarization.
Caption: Amiodarone's multi-channel effects on ventricular repolarization.
Summary and Conclusion
This compound and Amiodarone exert distinct and complex effects on ventricular repolarization. This compound, as a potent sodium channel blocker, primarily slows conduction, leading to a significant increase in QRS duration with a modest effect on the QT interval. Its potassium channel blocking activity further contributes to a prolongation of the action potential duration.
In contrast, Amiodarone's hallmark is its multi-channel blocking activity, with a pronounced effect on potassium channels (IKr and IKs), leading to a significant prolongation of the action potential duration and the QT interval. Its effects on sodium and calcium channels are less pronounced than its potassium channel blockade but contribute to its overall antiarrhythmic profile.
The choice between these agents in a clinical or research setting must consider these fundamental differences in their electrophysiological signatures. The data presented in this guide, derived from experimental studies, provides a foundation for understanding their comparative effects on ventricular repolarization and for designing future investigations into their therapeutic and proarrhythmic mechanisms.
References
- 1. Effect of this compound on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniba.it [uniba.it]
- 3. Different effects of antiarrhythmic drugs on the rate-dependency of QT interval: a study with amiodarone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased atrial effectiveness of this compound conferred by altered biophysical properties of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced proarrhythmia is attributed to abnormal changes in repolarization and refractoriness in perfused guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. K+ channel blocking actions of this compound compared with those of propafenone and quinidine in adult rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Method and theory of monophasic action potential recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Flecainide versus other Class IC antiarrhythmics: a mechanistic comparison
A deep dive into the electrophysiological properties and molecular interactions of flecainide, propafenone, and moricizine reveals subtle yet critical differences that define their clinical utility and risk profiles. This guide provides a comprehensive mechanistic comparison for researchers, scientists, and drug development professionals, supported by quantitative data and detailed experimental methodologies.
Class IC antiarrhythmic agents are potent sodium channel blockers utilized in the management of cardiac arrhythmias. Their primary mechanism involves a marked depression of the rapid inward sodium current (INa), which leads to a significant slowing of conduction velocity in the atria, ventricles, and His-Purkinje system. This action is particularly effective in terminating and preventing re-entrant tachycardias. While all drugs in this class share this fundamental property, their individual interactions with the sodium channel and other cardiac ion channels differ, leading to distinct electrophysiological and clinical profiles. This guide will compare this compound, propafenone, and the less commonly used moricizine, focusing on their mechanisms of action, supported by experimental data.
Comparative Electrophysiological and Pharmacokinetic Profiles
The therapeutic and adverse effects of Class IC antiarrhythmics are dictated by their affinity for the sodium channel in its different states (resting, open, and inactivated) and the kinetics of their binding and unbinding. These properties, along with their effects on other ion channels and their pharmacokinetic profiles, are summarized below.
| Parameter | This compound | Propafenone | Moricizine |
| Primary Mechanism | Potent blocker of open Na+ channels (Nav1.5) with slow unbinding kinetics.[1][2][3][4] Also inhibits the delayed rectifier potassium current (IKr) and ryanodine receptor 2 (RyR2).[5] | Potent blocker of open Na+ channels with slow unbinding kinetics.[3] Also possesses beta-adrenergic blocking activity.[3] | Blocks inactivated Na+ channels with high affinity and slow dissociation kinetics.[6][7] Also reported to shorten the action potential duration.[8][9] |
| Sodium Channel Binding | High affinity for the open state; slow dissociation.[1][4] | High affinity for the open state; slow dissociation.[1] | Higher affinity for the inactivated state than the activated or resting states.[7] |
| Use-Dependence | Marked | Marked | Marked[10] |
| Effect on Action Potential | Minimal effect on action potential duration (APD) in most tissues, but can prolong it in ventricular and atrial muscle.[5] | May slightly prolong APD. | Shortens APD in ventricular tissue.[8][9] |
| Effect on ECG | Pronounced QRS widening; minimal effect on QT interval.[1] | Pronounced QRS widening; minimal effect on QT interval. | Increases PR and QRS intervals; may shorten the JT interval.[8] |
| Additional Properties | IKr blockade, RyR2 inhibition.[5] | Beta-blocking activity.[3] | May inhibit late sodium current (INaL).[6] |
| Bioavailability | ~90% | ~3-40% (saturable first-pass metabolism) | ~38% (significant first-pass metabolism)[9] |
| Half-life | 12-27 hours | 2-10 hours (extensive metabolizers) | 1.5-3.5 hours |
In Vitro Potency on Cardiac Ion Channels
The following table summarizes the available quantitative data on the inhibitory potency of this compound, propafenone, and moricizine on key cardiac ion channels. This data is primarily derived from patch-clamp electrophysiology studies.
| Drug | Target Ion Channel | Potency (IC50 / KD) | Experimental Model |
| This compound | Nav1.5 (open state) | KD = 11 µM[4][11] | Non-inactivating mutant of Nav1.5 expressed in Xenopus oocytes.[4] |
| ITO (transient outward K+ current) | IC50 = 3.7 µM[12] | Adult rat ventricular myocytes.[12] | |
| IK (maintained outward K+ current) | IC50 = 15 µM[12] | Adult rat ventricular myocytes.[12] | |
| Propafenone | ITO | IC50 = 3.3 µM[12] | Adult rat ventricular myocytes.[12] |
| IK | IC50 = 5 µM[12] | Adult rat ventricular myocytes.[12] | |
| Moricizine | Na+ Current (resting state) | KD = 105 µM[7] | Feline ventricular myocytes.[7] |
Mechanistic Insights from Signaling Pathways and Experimental Workflows
To understand the mechanistic comparisons, it is crucial to visualize the signaling pathways and the experimental setups used to derive the quantitative data.
Caption: Molecular targets of Class IC antiarrhythmics.
The primary technique for elucidating the mechanisms of these drugs is patch-clamp electrophysiology. The following diagram illustrates a typical experimental workflow for assessing the effect of a Class IC antiarrhythmic on the cardiac sodium channel Nav1.5.
Caption: Workflow for patch-clamp analysis of Nav1.5 channels.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Recording of Nav1.5 Currents
This protocol is a generalized representation based on common practices in the field for characterizing the effects of Class I antiarrhythmic drugs on the cardiac sodium channel, Nav1.5, expressed in a heterologous system like HEK293 cells.
1. Cell Culture and Preparation:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human cardiac sodium channel α-subunit (SCN5A).
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to ensure stable expression of Nav1.5. Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Plating for Electrophysiology: For recording, cells are plated onto glass coverslips at a low density to allow for easy isolation of single cells.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 10 HEPES, and 10 EGTA. The pH is adjusted to 7.2 with CsOH. Cesium is used to block outward potassium currents.
3. Electrophysiological Recording:
-
Apparatus: A patch-clamp amplifier, a data acquisition system, and a microscope with manipulators are used.
-
Pipettes: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Voltage-Clamp Protocol:
-
Holding Potential: Cells are held at a hyperpolarized potential of -120 mV to ensure all sodium channels are in the resting state.
-
Depolarizing Pulses: To elicit sodium currents, the membrane potential is stepped to various test potentials (e.g., from -80 mV to +60 mV in 5 mV increments) for a short duration (e.g., 50 ms).
-
Use-Dependence Protocol: To assess use-dependent block, a train of depolarizing pulses (e.g., to -20 mV for 20 ms) is applied at a specific frequency (e.g., 1 Hz or 5 Hz).
-
4. Drug Application:
-
The Class IC antiarrhythmic drug of interest is dissolved in the external solution to the desired concentrations.
-
The drug-containing solution is applied to the cell via a perfusion system that allows for rapid solution exchange.
-
Control recordings are taken before drug application, and recordings are made during drug perfusion until a steady-state block is achieved. A washout period with the control solution is also performed to assess the reversibility of the drug's effects.
5. Data Analysis:
-
The peak inward sodium current at each test potential is measured.
-
Current-voltage (I-V) relationships are plotted.
-
The percentage of current inhibition at each drug concentration is calculated to construct a dose-response curve, from which the IC50 value is determined by fitting the data to the Hill equation.
-
The time course of the onset of block during the pulse train is analyzed to determine the kinetics of use-dependent block. The recovery from block is assessed by varying the time interval between pulse trains.
Clinical Implications and Proarrhythmic Risk
The distinct mechanistic profiles of these drugs translate into different clinical applications and safety concerns.
-
This compound: Its potent and slow-unbinding sodium channel blockade makes it highly effective for suppressing atrial fibrillation and other supraventricular tachycardias in patients without structural heart disease.[2] The additional inhibition of RyR2 may contribute to its efficacy in certain genetic arrhythmia syndromes like catecholaminergic polymorphic ventricular tachycardia (CPVT).[5] However, its potent conduction slowing can be proarrhythmic, particularly in the setting of structural heart disease or ischemia, as highlighted by the Cardiac Arrhythmia Suppression Trial (CAST).
-
Propafenone: Similar to this compound, it is effective for supraventricular arrhythmias. Its beta-blocking activity can be advantageous in patients with increased sympathetic tone, but it can also lead to bradycardia and negative inotropic effects.
-
Moricizine: While also a potent sodium channel blocker, its use has largely been abandoned due to a lack of demonstrated mortality benefit and evidence of increased mortality in certain patient populations in the CAST II trial. Its distinct property of shortening the action potential duration did not translate into a superior safety profile.
Conclusion
While all Class IC antiarrhythmics share the common mechanism of potent sodium channel blockade, a deeper mechanistic analysis reveals significant heterogeneity. This compound's effects on multiple ion channels, propafenone's beta-blocking properties, and moricizine's preferential binding to the inactivated state and its effect on action potential duration are key differentiators. A thorough understanding of these nuances, supported by quantitative experimental data, is paramount for the rational use of existing agents and the development of safer and more effective antiarrhythmic therapies in the future.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medical therapy with this compound and propafenone in atrial fibrillation: Long-term clinical experience in the tertiary care setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State-dependent trapping of this compound in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Moricizine prevents atrial fibrillation by late sodium current inhibition in atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Block of Na+ channel by moricizine hydrochloride in isolated feline ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ccjm.org [ccjm.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Moricizine Hydrochloride? [synapse.patsnap.com]
- 11. Multiple targets for this compound action: implications for cardiac arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. K+ channel blocking actions of this compound compared with those of propafenone and quinidine in adult rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrophysiological Effects of Flecainide Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the electrophysiological effects of Flecainide, a class Ic antiarrhythmic agent. By summarizing key experimental data, detailing methodologies, and visualizing complex interactions, this document aims to be an essential resource for researchers in the field of cardiac electrophysiology and drug development.
Electrophysiological Profile of this compound: A Cross-Species Overview
This compound's primary mechanism of action is the potent, rate-dependent blockade of the fast inward sodium current (INa), which slows the maximum upstroke velocity (Vmax) of the cardiac action potential.[1] This effect is generally consistent across species, although notable quantitative differences in sensitivity and the modulation of other ion currents contribute to a varied electrophysiological profile. Human cardiac tissue has been shown to be more sensitive to this compound compared to other species like dogs, rabbits, and guinea pigs.[2]
Beyond its effects on INa, this compound also interacts with other key cardiac ion channels. It has been reported to inhibit the rapid component of the delayed rectifier potassium current (IKr), which can contribute to action potential duration (APD) prolongation.[3][4] Additionally, this compound can block ryanodine receptors, reducing spontaneous calcium release from the sarcoplasmic reticulum.[3][4] The net effect of this compound on the action potential duration is complex and exhibits significant species and tissue-type variability. For instance, this compound prolongs APD in ventricular and atrial muscle but can shorten it in Purkinje fibers.[5][6]
Quantitative Comparison of this compound's Electrophysiological Effects
The following tables summarize the quantitative effects of this compound on key electrophysiological parameters across different species.
Table 1: Effect of this compound on Maximum Upstroke Velocity (Vmax)
| Species | Tissue Type | This compound Concentration | Pacing Rate/Cycle Length | % Decrease in Vmax | Reference |
| Dog | Ventricular Muscle | 1 µg/mL | - | 52.5% | [5] |
| Dog | Ventricular Muscle | 10 µg/mL | - | 79.8% | [5] |
| Dog | Purkinje Fibers | 1 µg/mL | - | 18.6% | [5] |
| Dog | Purkinje Fibers | 10 µg/mL | - | 70.8% | [5] |
| Guinea Pig | Papillary Muscle | 10 µmol/L | 1 Hz | ~40% | [7] |
| Canine | Ventricular Muscle | 3 x 10-6 M | - | Significant Decrease | [8] |
Table 2: Effect of this compound on Action Potential Duration (APD)
| Species | Tissue Type | This compound Concentration | Pacing Rate/Cycle Length | Change in APD | Reference |
| Dog | Ventricular Muscle | 0.1 - 10.0 µg/mL | - | Lengthened | [5] |
| Dog | Purkinje Fibers | 0.1 - 10.0 µg/mL | - | Shortened | [5] |
| Rabbit | Ventricular Muscle | 0.1 - 10.0 µg/mL | - | Lengthened | [5] |
| Rabbit | Purkinje Fibers | 0.1 - 10.0 µg/mL | - | Shortened | [5] |
| Guinea Pig | Papillary Muscle | up to 10 µmol/L | - | Increased APD30 and APD90 | [7] |
| Guinea Pig | Papillary Muscle | 30 µmol/L | - | Shortened | [7] |
Table 3: IC50 Values for this compound on Sodium Channels
| Species/Cell Line | Channel Type | Experimental Condition | IC50 | Reference |
| Human | hNav1.5 | - | 10.7 µM | [9] |
| Human | Nav1.5 | Use-dependent block | 7.4 µM | [2] |
| Human | Nav1.5 | Resting block | 345 µM | [2] |
| Rat (expressed in HEK293t cells) | rNav1.4 | Resting block (-140 mV) | 365 µM | [10] |
| Rat (expressed in HEK293t cells) | rNav1.4 (inactivation-deficient) | Open-channel block (+30 mV) | 0.61 µM | [10] |
| Canine | Cardiac Sodium Channel | Normal [Na+]e | 14.6 µM (EC50 for Vmax depression) | [1] |
Experimental Protocols
Isolated Myocardial Fiber Electrophysiology
-
Species and Tissue Preparation: Studies on canine and rabbit hearts involved the isolation of ventricular muscle and Purkinje fibers.[5] Guinea pig studies utilized papillary muscles.[7] Tissues were dissected and placed in a tissue bath continuously superfused with oxygenated Tyrode's solution at a controlled temperature.
-
Electrophysiological Recording: Standard microelectrode techniques were employed to record intracellular action potentials. Glass microelectrodes filled with 3 M KCl were used to impale the cardiac cells. The recorded parameters included resting membrane potential, action potential amplitude, overshoot, Vmax, and APD at various levels of repolarization (e.g., APD30, APD90).
-
Drug Application: this compound was added to the superfusion solution at various concentrations to determine its effects in a concentration-dependent manner.[5][7]
-
Pacing: Tissues were stimulated at a constant frequency (e.g., 1 Hz) using external electrodes to elicit action potentials.[7] Rate-dependent effects were studied by varying the pacing frequency.
Whole-Cell Voltage Clamp in Isolated Cardiomyocytes
-
Cell Isolation: Single cardiac myocytes were enzymatically isolated from the desired cardiac tissue (e.g., canine atrium).
-
Voltage Clamp Technique: The whole-cell patch-clamp technique was used to control the membrane potential of a single myocyte and record the ionic currents flowing across the cell membrane. This allows for the direct measurement of the effect of this compound on specific ion channels.
-
Voltage Protocols: Specific voltage protocols were applied to isolate and study individual ionic currents, such as INa, IKr, and the L-type calcium current (ICaL). For example, to study the use-dependent block of INa, a train of depolarizing pulses at a specific frequency was applied.
-
Data Analysis: The recorded currents were analyzed to determine the extent of channel block by this compound, often expressed as an IC50 value, which is the concentration of the drug that causes 50% inhibition of the current.
In Vivo Electrophysiology Studies in Anesthetized Animals
-
Animal Model: Anesthetized dogs are a common model for in vivo electrophysiology studies.[11]
-
Surgical Preparation: Catheters with electrodes were inserted into the heart via peripheral blood vessels to record intracardiac electrocardiograms and to deliver programmed electrical stimulation.
-
Electrophysiological Measurements: A range of parameters were measured, including sinus cycle length, QRS duration, atrioventricular (AV) nodal conduction times, and effective refractory periods of the atria and ventricles.[11]
-
Drug Administration: this compound was administered intravenously, often in increasing doses, to assess its concentration-dependent effects on the measured electrophysiological parameters.[11]
Visualizing this compound's Mechanism and Experimental Approach
Caption: Mechanism of Action of this compound on Cardiac Ion Channels.
Caption: Experimental Workflow for Assessing this compound's Electrophysiological Effects.
References
- 1. Modulation of this compound's cardiac sodium channel blocking actions by extracellular sodium: a possible cellular mechanism for the action of sodium salts in this compound cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. State-dependent trapping of this compound in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effects of this compound on the electrophysiologic properties of isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An electrophysiological comparison of a novel class Ic antiarrhythmic agent, NIK-244 (ethacizin) and this compound in canine ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Translation of this compound- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. State-dependent Block of Wild-type and Inactivation-deficient Na+ Channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the cardiac electrophysiological effects of this compound and hydroquinidine in anesthetized dog: concentration-response relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Flecainide and Ranolazine in Atrial Fibrillation Models
In the landscape of antiarrhythmic drug development for atrial fibrillation (AF), both flecainide and ranolazine represent important therapeutic agents with distinct mechanisms of action. This guide provides a detailed, head-to-head comparison of their performance in preclinical atrial fibrillation models, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Mechanism of Action: A Tale of Two Sodium Channel Blockers
This compound, a class Ic antiarrhythmic agent, primarily exerts its effects by potently blocking the fast inward sodium current (INa).[1] This action slows the upstroke of the cardiac action potential, leading to a marked depression of conduction velocity in the atria.[2][3] By prolonging the atrial effective refractory period (AERP) in a rate-dependent manner, this compound increases the wavelength of reentrant circuits, making them less sustainable and thereby terminating AF.[2] Additionally, this compound has been shown to inhibit the rapid component of the delayed rectifier potassium current (IKr) and ryanodine receptor opening, which may contribute to its antiarrhythmic profile.[1]
Ranolazine, initially developed as an antianginal drug, exhibits a more complex and atrial-selective mechanism of action. It preferentially inhibits the late component of the inward sodium current (late INa) over the peak INa.[4] This action is particularly relevant in pathological conditions where late INa is enhanced. Ranolazine also blocks the rapidly activating delayed-rectifier potassium current (IKr), which contributes to a prolongation of the action potential duration (APD).[4] A key feature of ranolazine is its atrial-selective effect on the peak sodium current, which is more pronounced at faster heart rates characteristic of AF.[4] This atrial-selectivity is attributed to differences in sodium channel inactivation between atrial and ventricular myocytes.[4]
Electrophysiological Effects: A Quantitative Comparison
While direct head-to-head studies in the same experimental model are limited, data from separate studies in canine models of atrial fibrillation allow for a comparative analysis of the electrophysiological effects of this compound and ranolazine.
| Electrophysiological Parameter | This compound | Ranolazine | Animal Model |
| Atrial Effective Refractory Period (AERP) | Significant prolongation[2] | Significant prolongation[5][6] | Canine Sterile Pericarditis/Idiopathic AF |
| Atrial Conduction Time (CT) | Significant prolongation | Significant prolongation[5][6] | Canine Sterile Pericarditis |
| Atrial Fibrillation Cycle Length (AFCL) | Prolonged | Prolonged by a mean of 34 ms[5][6] | Canine Sterile Pericarditis |
| Atrial Flutter Cycle Length (AFL CL) | Not reported | Prolonged by a mean of 43 ms[5][6] | Canine Sterile Pericarditis |
| Ventricular Conduction | Significant prolongation of AV conduction[3] | Minimal effect at therapeutic concentrations | Canine |
| Action Potential Duration (APD) | Prolongs in atrial and ventricular muscle[1] | Atrial-selective prolongation[4] | Canine |
Anti-Arrhythmic Efficacy in Atrial Fibrillation Models
In a canine model of idiopathic atrial fibrillation, this compound demonstrated the ability to terminate sustained AF by increasing the duration and homogeneity of atrial refractoriness, which in turn reduced the number of reentrant circuits.[2]
Ranolazine has also shown efficacy in terminating induced atrial flutter and fibrillation in a canine sterile pericarditis model.[5][6] The termination of arrhythmias was attributed to the interruption of the regular driver of the arrhythmia.[5][6] In coronary-perfused canine atria, ranolazine effectively suppressed persistent acetylcholine-mediated AF and prevented its re-induction.[4]
Experimental Protocols
Canine Sterile Pericarditis Model of Atrial Fibrillation
This model is utilized to create a substrate for inducible atrial arrhythmias.
-
Induction of Pericarditis: In anesthetized dogs, a sterile pericarditis is induced by injecting a sclerosing agent (e.g., talc) into the pericardial space. This creates an inflammatory response and subsequent electrophysiological changes in the atria.
-
Electrophysiological Study: After a recovery period (typically 2-4 days), an electrophysiological study is performed. Bipolar or multipolar electrode catheters are positioned in the atria to record intracardiac electrograms and for programmed electrical stimulation.
-
Arrhythmia Induction: Atrial fibrillation or flutter is induced by rapid atrial pacing or programmed electrical stimulation.
-
Drug Administration: Once sustained arrhythmia is established, the test compound (e.g., ranolazine) is administered intravenously as a bolus followed by a continuous infusion.[6]
-
Data Acquisition and Analysis: Continuous monitoring of atrial electrograms is performed to assess changes in AF/AFL cycle length and to determine the time to arrhythmia termination. Electrophysiological parameters such as AERP and conduction time are measured before and after drug administration at various pacing cycle lengths.[6]
Canine Idiopathic Atrial Fibrillation Model
This model identifies dogs with a natural predisposition to sustained AF.
-
Screening: Dogs are screened for their ability to sustain atrial fibrillation induced by rapid atrial pacing in the absence of vagal stimulation.
-
Electrophysiological Mapping: In dogs with inducible sustained AF, high-density epicardial mapping is performed using a multielectrode plaque to record atrial activation during AF.
-
Drug Intervention: this compound is administered intravenously, and its effects on AF are continuously monitored.
-
Data Analysis: Activation maps are constructed to analyze the number and dynamics of reentrant wavelets before and after drug administration. Changes in atrial refractoriness are also measured.[2]
Isolated Perfused Rabbit Heart Model with Optical Mapping
This ex vivo model allows for high-resolution mapping of atrial electrical activity.
-
Heart Isolation and Perfusion: Rabbit hearts are excised and retrogradely perfused on a Langendorff apparatus with a cardioplegic solution, followed by a transition to a physiological buffer.
-
Optical Mapping Setup: The heart is stained with a voltage-sensitive dye (e.g., di-4-ANEPPS). High-speed cameras and appropriate filters are used to record the fluorescence changes, which correlate with the transmembrane potential.[7][8][9]
-
Arrhythmia Induction: Atrial fibrillation is induced by rapid burst pacing.
-
Data Processing and Analysis: The optical signals are processed to create activation maps, action potential duration maps, and dominant frequency maps to characterize the arrhythmia and the effects of the administered drug.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To better understand the distinct and overlapping mechanisms of this compound and ranolazine, as well as the experimental procedures, the following diagrams are provided.
References
- 1. This compound: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idiopathic atrial fibrillation in dogs: electrophysiologic determinants and mechanisms of antiarrhythmic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological effects of a new antiarrhythmic agent, this compound, on the intact canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological Basis for the Antiarrhythmic Actions of Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ranolazine terminates atrial flutter and fibrillation in a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. cinc.org [cinc.org]
- 8. Validation of Intraoperative Catheter Phase Mapping Using a Simultaneous Optical Measurement System in Rabbit Ventricular Myocardium [jstage.jst.go.jp]
- 9. Optical mapping of contracting hearts - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anti-Arrhythmic Effects of Flecainide and Beta-Blockers: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of flecainide, beta-blockers, and their combination on cardiac electrophysiology and arrhythmogenesis. The synergistic action of these two classes of drugs, particularly in the context of catecholaminergic polymorphic ventricular tachycardia (CPVT), is a subject of significant clinical interest. This document summarizes key experimental findings, details the methodologies employed in these studies, and visually represents the underlying molecular pathways and experimental procedures.
I. Overview of Synergistic Mechanisms
The combination of this compound and beta-blockers is a cornerstone in the management of CPVT, an inherited arrhythmia syndrome characterized by stress-induced ventricular arrhythmias.[1][2] The synergistic efficacy of this combination therapy stems from their complementary mechanisms of action at the cellular level.
Beta-blockers , such as propranolol and metoprolol, primarily act by antagonizing β-adrenergic receptors, thereby reducing the downstream signaling cascade triggered by catecholamines. This leads to a decrease in the phosphorylation of key calcium-handling proteins, including the ryanodine receptor (RyR2), which mitigates the propensity for spontaneous diastolic calcium release from the sarcoplasmic reticulum (SR) – a key trigger for arrhythmias in CPVT.
This compound , a class Ic antiarrhythmic agent, exhibits a multi-target profile. Its primary action is the blockade of cardiac sodium channels (Nav1.5), which slows conduction velocity. However, emerging in vitro evidence has robustly demonstrated that this compound also directly inhibits RyR2 channels, independent of its sodium channel blocking effects.[3][4] This direct inhibition of RyR2 further suppresses spontaneous calcium release, complementing the action of beta-blockers. The dual action of this compound on both the arrhythmogenic trigger (diastolic calcium release) and the substrate (conduction) contributes to its potent anti-arrhythmic effects in CPVT.
II. Quantitative Data on In Vitro Effects
The following tables summarize quantitative data from in vitro studies, highlighting the individual and combined effects of this compound and beta-blockers on key electrophysiological parameters.
| Parameter | This compound | Beta-Blocker (Propranolol) | This compound + Propranolol | Experimental Model | Reference |
| Action Potential Duration (APD) | Variable: can increase or decrease depending on tissue type and concentration[5] | Shortens APD90 in a long QT syndrome type 3 hiPSC-CM model[6] | Not explicitly reported in direct comparison | Guinea pig papillary muscle[5], hiPSC-CMs[6] | [5][6] |
| Maximal Upstroke Velocity (Vmax) | Decreases (use-dependent)[5] | No significant direct effect on Vmax | Not explicitly reported in direct comparison | Guinea pig papillary muscle[5] | [5] |
| Arrhythmogenic Events (Spontaneous Ca2+ waves) | Suppresses spontaneous Ca2+ waves in CPVT models[3] | Prevents adrenergic-induced Ca2+-cycling abnormalities[6] | Highly effective in suppressing ventricular arrhythmias in CPVT patients, suggesting strong in vitro synergy[1][2] | Cardiomyocytes from CPVT mouse models, hiPSC-CMs[3][6] | [1][2][3][6] |
| Activation-Recovery Interval (ARI) Dispersion | Greatly enhances ARI dispersion (pro-arrhythmic effect)[7] | Not reported alone | Reduces this compound-induced increase in ARI dispersion[7] | Isolated perfused rabbit hearts[7] | [7] |
III. Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro findings. Below are summaries of key experimental protocols cited in this guide.
A. Single Cardiomyocyte Electrophysiology and Calcium Imaging
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., mouse, rat, rabbit) or differentiated from human induced pluripotent stem cells (hiPSC-CMs). For studying specific channelopathies like CPVT, cardiomyocytes from genetically modified animal models (e.g., RyR2 mutant mice) or patient-derived hiPSC-CMs are utilized.[3][6]
-
Electrophysiological Recordings: Action potentials and ion currents are recorded using the patch-clamp technique in the whole-cell configuration. Standard intracellular and extracellular solutions are used to maintain cell viability and isolate specific currents of interest.
-
Calcium Imaging: Intracellular calcium dynamics are monitored using fluorescent calcium indicators (e.g., Fluo-4 AM). Spontaneous calcium sparks and waves are imaged using a laser-scanning confocal microscope.
-
Drug Application: this compound and beta-blockers are acutely applied to the superfusion solution at clinically relevant concentrations. The effects are typically measured after a steady-state is reached.
B. Permeabilized Myocyte Experiments
-
Rationale: To isolate the effects of drugs on intracellular calcium handling machinery, independent of sarcolemmal ion channels and receptors, the cell membrane is permeabilized.
-
Procedure: Isolated cardiomyocytes are exposed to a saponin-containing solution, which creates pores in the sarcolemma while leaving the sarcoplasmic reticulum intact.
-
Experimental Setup: The permeabilized cells are placed in an internal solution mimicking the intracellular environment, with controlled concentrations of calcium, ATP, and other relevant ions. The effects of this compound on SR calcium release are then directly assessed.
C. Single RyR2 Channel Recordings in Lipid Bilayers
-
Objective: To study the direct interaction of this compound with the RyR2 channel at the single-molecule level.
-
Methodology: SR vesicles containing RyR2 channels are isolated from cardiac muscle. These vesicles are then fused into an artificial planar lipid bilayer separating two chambers (cis and trans), mimicking the cytoplasmic and SR luminal sides, respectively.
-
Data Acquisition: The activity of a single RyR2 channel is recorded as ionic current flowing across the bilayer under voltage-clamp conditions. The open probability and conductance of the channel are analyzed before and after the addition of this compound to the cis (cytoplasmic) chamber.
IV. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Molecular pathways of synergistic action.
Caption: In vitro experimental workflow diagram.
V. Conclusion
The synergistic anti-arrhythmic effects of this compound and beta-blockers are well-supported by in vitro evidence, primarily through their complementary actions on the β-adrenergic signaling pathway and intracellular calcium handling via the RyR2 channel. While direct head-to-head in vitro comparisons of the combination versus individual agents are not extensively reported, the mechanistic studies provide a strong rationale for their combined use. This compound's dual ability to directly inhibit the arrhythmogenic trigger (diastolic calcium release) and modulate the arrhythmogenic substrate (conduction), coupled with the beta-blocker's upstream inhibition of the adrenergic trigger, provides a powerful multi-faceted anti-arrhythmic strategy. Further in vitro studies directly comparing the electrophysiological effects of this compound, beta-blockers, and their combination in various arrhythmia models would be valuable to further elucidate the nuances of their synergistic interactions.
References
- 1. frontiersin.org [frontiersin.org]
- 2. The Role of this compound in the Management of Catecholaminergic Polymorphic Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irbe.library.vanderbilt.edu [irbe.library.vanderbilt.edu]
- 4. This compound Paradoxically Activates Cardiac Ryanodine Receptor Channels under Low Activity Conditions: A Potential Pro-Arrhythmic Action [openresearch-repository.anu.edu.au]
- 5. Effect of this compound on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative study on the proarrhythmic effects of some antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating iPSC-CMs as a Predictive Model for Flecainide Cardiotoxicity Screening
A Comparative Guide for Researchers and Drug Development Professionals
The accurate assessment of a drug's potential for cardiotoxicity is a critical and often challenging aspect of pharmaceutical development. Flecainide, a Class Ic antiarrhythmic agent, is known for its complex cardiac safety profile, including the risk of proarrhythmia. This guide provides a comprehensive comparison of human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) with other preclinical models for evaluating this compound-induced cardiotoxicity, supported by experimental data and detailed protocols.
Performance Comparison: iPSC-CMs vs. Alternative Models
Human iPSC-CMs offer a unique, human-relevant platform for cardiotoxicity screening, overcoming many of the limitations associated with traditional animal models.[1][2][3] Their ability to recapitulate key aspects of human cardiac physiology makes them a valuable tool in predicting clinical outcomes.[4][5]
| Parameter | iPSC-CMs | Primary Cardiomyocytes (e.g., rat, rabbit) | In Vivo Animal Models (e.g., dog, monkey) |
| Physiological Relevance | High (human genetics and cellular physiology)[2][6] | Moderate to High (species-specific differences in ion channel expression and kinetics)[7] | Moderate (systemic effects can be observed, but species differences in cardiac electrophysiology are a major limitation)[2] |
| Predictivity of Human Response | High, particularly for ion channel-mediated effects.[4][5] Can model patient-specific responses.[8][9] | Moderate, due to inter-species variations. | Moderate, significant discrepancies in drug responses have been reported. |
| Throughput | High, amenable to automated, multi-well plate formats.[8][10] | Low, limited cell availability and viability. | Very Low, expensive and labor-intensive. |
| Cost | Moderate to High (initial investment in cell lines and differentiation), but cost-effective for high-throughput screening.[4][11] | High, due to animal sourcing and cell isolation procedures. | Very High, requires extensive animal care, housing, and specialized equipment. |
| Ethical Considerations | Minimal, reduces the need for animal testing (3Rs principle).[4][11] | High, involves animal sacrifice. | High, significant ethical concerns regarding animal welfare. |
| Data Reproducibility | Good, with standardized protocols and cell sources.[12] | Variable, dependent on isolation success and donor variability. | Variable, influenced by animal genetics, health, and environmental factors. |
Experimental Data Summary: this compound's Effects on iPSC-CMs
Studies utilizing iPSC-CMs have consistently demonstrated their ability to detect the known electrophysiological effects of this compound.
| Assay Type | Endpoint Measured | This compound Effect on iPSC-CMs | Concentration Range |
| Multi-electrode Array (MEA) | Field Potential Duration (FPD) | Prolongation, indicative of effects on repolarization.[4][9][11] | 0.3 - 10 µM |
| Spike Amplitude | Reduction, reflecting sodium channel blockade.[11] | 0.3 - 1 µM | |
| Beat Rate | Concentration-dependent inhibition.[10][13] | EC50: ~17.46 µM[13] | |
| Arrhythmic Events | Induction of arrhythmias at higher concentrations.[5][11] | >1 µM | |
| Calcium Imaging | Calcium Transient Duration | Prolongation. | Not specified |
| Calcium Release Irregularity | Suppression of irregular calcium release in certain disease models.[14][15] | Not specified | |
| Beating Rate | Concentration-dependent inhibition.[10][13] | Not specified |
Experimental Protocols
Multi-electrode Array (MEA) Analysis of this compound Effects
This protocol outlines the general steps for assessing the electrophysiological effects of this compound on iPSC-CMs using an MEA system.
1. Cell Culture and Plating:
-
Culture iPSC-CMs according to the manufacturer's instructions until a spontaneously beating syncytium is formed.
-
Plate the iPSC-CMs onto fibronectin-coated MEA plates at a sufficient density to form a confluent monolayer.
-
Allow the cells to equilibrate on the MEA plate for several days prior to the experiment.
2. Compound Preparation and Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations.
-
Record baseline electrophysiological activity for a defined period (e.g., 5-10 minutes) before adding the compound.
-
Add the this compound solutions to the wells and allow for an equilibration period (e.g., 25-30 minutes).[9][12]
3. Data Acquisition and Analysis:
-
Record the field potentials from each electrode in the MEA plate.
-
Analyze the recorded waveforms to extract key parameters, including:
-
Field Potential Duration (FPD): A measure of repolarization duration.
-
Spike Amplitude: Reflects the depolarization phase, primarily influenced by sodium channel activity.
-
Beat Period/Rate: The frequency of spontaneous contractions.
-
Arrhythmic Events: Detection of early afterdepolarizations (EADs) or other irregularities.[12]
-
-
Compare the post-treatment data to the baseline recordings to determine the concentration-dependent effects of this compound.
Calcium Transient Assay for this compound Cardiotoxicity
This protocol describes the general procedure for evaluating the impact of this compound on intracellular calcium handling in iPSC-CMs.
1. Cell Preparation:
-
Culture iPSC-CMs in a suitable format (e.g., 96-well plate).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM, or FLIPR Calcium 6) according to the dye manufacturer's protocol.[14][15][16] This typically involves a 30-60 minute incubation period.
2. Compound Addition:
-
Prepare this compound solutions at various concentrations in the appropriate assay buffer or culture medium.
-
Record baseline calcium transients for a few minutes before compound addition.
-
Add the this compound solutions to the wells.
3. Data Acquisition and Analysis:
-
Use a high-speed fluorescence imaging system (e.g., FLIPR) to record the changes in intracellular calcium concentration over time.[10]
-
Analyze the calcium transient waveforms to determine parameters such as:
-
Peak Amplitude: The maximum intracellular calcium concentration during a contraction.
-
Transient Duration: The time it takes for the calcium level to return to baseline.
-
Beat Rate: The frequency of the calcium transients.
-
Irregularities: The presence of abnormal calcium release events.
-
-
Quantify the concentration-dependent effects of this compound on these parameters.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.
Conclusion
The evidence strongly supports the validation of iPSC-CMs as a robust and predictive model for this compound cardiotoxicity screening. Their human relevance, scalability, and ability to recapitulate known electrophysiological and proarrhythmic effects of this compound offer significant advantages over traditional preclinical models.[4][5][11] The integration of iPSC-CM-based assays, such as MEA and calcium imaging, into early-stage drug development pipelines can lead to more informed decision-making, reduce late-stage attrition, and ultimately contribute to the development of safer medicines.[1][17]
References
- 1. Cardiomyocytes from human iPSCs are valuable tools to assess non-clinical cardiotoxicity [axolbio.com]
- 2. cellarray.jp [cellarray.jp]
- 3. Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes for Preclinical Cardiotoxicity Screening in Cardio-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of electrophysiological data from human-induced pluripotent stem cell-derived cardiomyocytes to functional preclinical safety assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | iPSC-cardiomyocytes in the preclinical prediction of candidate pharmaceutical toxicity [frontiersin.org]
- 7. Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Building Multi-Dimensional Induced Pluripotent Stem Cells-Based Model Platforms to Assess Cardiotoxicity in Cancer Therapies [frontiersin.org]
- 9. Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmia-inducing drugs with multi-electrode array analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. axionbiosystems.com [axionbiosystems.com]
- 13. Advancing Cardiovascular Drug Screening Using Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound ameliorates arrhythmogenicity through NCX flux in Andersen-Tawil syndrome-iPS cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound ameliorates arrhythmogenicity through NCX flux in Andersen-Tawil syndrome-iPS cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. openaccesspub.org [openaccesspub.org]
- 17. researchgate.net [researchgate.net]
Comparative Analysis of Flecainide's Impact on Wild-Type and Mutant Sodium Channels
A Guide for Researchers and Drug Development Professionals
Flecainide is a Class Ic antiarrhythmic agent primarily utilized for the management of cardiac arrhythmias, including paroxysmal supraventricular tachycardia (PSVT) and atrial fibrillation.[1][2] Its principal mechanism of action involves the potent blockade of voltage-gated sodium channels, particularly the cardiac isoform Nav1.5, which is encoded by the SCN5A gene.[1][3] this compound exhibits a state-dependent binding mechanism, showing a high affinity for channels in the open or activated state.[1][3][4] This results in a potent, use-dependent inhibition of the sodium current, slowing the upstroke of the cardiac action potential and reducing conduction velocity.[2]
However, the efficacy and safety of this compound can be significantly altered by mutations in the SCN5A gene and other genes involved in cardiac electrophysiology. These mutations give rise to various inherited channelopathies, such as Long QT Syndrome Type 3 (LQT3), Brugada Syndrome (BrS), and Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT).[5][6] Understanding the differential impact of this compound on wild-type versus mutant channels is crucial for optimizing therapy, predicting patient response, and developing novel, targeted antiarrhythmic drugs. This guide provides a comparative analysis of this compound's effects, supported by experimental data and detailed methodologies.
Mechanism of Action: State-Dependent Blockade
This compound's interaction with sodium channels is highly dependent on the conformational state of the channel. It binds weakly to channels in the resting (closed) state but exhibits a much higher affinity for channels that are open or inactivated, which occur during depolarization.[7][8][9] This "use-dependent" or "frequency-dependent" block means its inhibitory effect is more pronounced at faster heart rates when channels are opening more frequently.[7] this compound's slow dissociation from its binding site further contributes to its potent effect by prolonging the refractory period.[1][10]
Caption: State-dependent binding of this compound to the Nav1.5 channel.
Comparative Electrophysiological Data
The sensitivity of sodium channels to this compound is quantified by parameters such as the half-maximal inhibitory concentration (IC50). This value can vary significantly between wild-type and mutant channels, and under different experimental conditions (e.g., resting vs. frequent stimulation).
| Channel Type | Condition | Parameter | Value (µM) | Reference |
| Wild-Type (WT) Nav1.5 | Resting / Low Frequency | IC50 | 345 | [7][9] |
| Use-Dependent (10 Hz) | IC50 | 7.4 | [7][9] | |
| Wild-Type (WT) rNav1.4 | Resting State (-140 mV) | IC50 (estimated) | 365 | [11][12] |
| Open-Channel Block (+30 mV) | IC50 | 0.61 | [11][12] | |
| LQT-3 (ΔKPQ) Mutant | Peak Current | IC50 | 80 | [11] |
| Late Current | IC50 | 19 | [11] | |
| Non-inactivating Mutant | Open-Channel Block | K_D | 11 | [7][9] |
| Myotonia (R1448C) hNav1.4 | Inactivated State | K_I | ~18 | [8] |
| Wild-Type hNav1.4 | Inactivated State | K_I | ~18 | [8] |
Impact on Specific Channelopathies
This compound's utility varies dramatically depending on the specific channel mutation and the resulting clinical syndrome.
Long QT Syndrome Type 3 (LQT3)
LQT3 is a "gain-of-function" disorder caused by SCN5A mutations that impair channel inactivation, leading to a persistent late sodium current (I_Na,L).[13] This sustained inward current prolongs the cardiac action potential and the QT interval on the ECG, predisposing patients to life-threatening arrhythmias. This compound is often effective in LQT3 because it preferentially blocks these persistently open channels, thereby shortening the action potential duration.[11][13] In patients with the D1790G SCN5A mutation, long-term this compound therapy has been shown to be relatively safe and effective, significantly shortening the corrected QT interval (QTc).[13][14] For instance, one study reported a mean QTc decrease of 53 ms in carriers of the D1790G mutation treated with this compound.[14] Similarly, it has shown therapeutic benefit in patients with the V411M mutation.[15][16]
Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)
CPVT is an inherited arrhythmia syndrome typically caused by mutations in the ryanodine receptor (RyR2) or calsequestrin (CASQ2) genes, which regulate calcium release from the sarcoplasmic reticulum.[6][17] While not primarily a sodium channelopathy, this compound has emerged as an effective therapy. Its antiarrhythmic effect in CPVT is believed to be twofold:
-
Sodium Channel Blockade: By blocking Nav1.5, this compound raises the threshold for action potential initiation, making it harder for delayed afterdepolarizations (DADs)—the triggers for arrhythmia in CPVT—to reach threshold.[4]
-
Direct RyR2 Inhibition: Studies have shown that this compound directly binds to and inhibits the RyR2 channel, reducing the spontaneous diastolic calcium leak from the sarcoplasmic reticulum that causes DADs.[1][6][17][18] This dual-target mechanism makes this compound particularly effective in many CPVT patients who are refractory to standard beta-blocker therapy.[4]
Caption: Dual mechanism of this compound in preventing CPVT arrhythmias.
Familial Atrial Fibrillation and Brugada Syndrome
In some gain-of-function SCN5A mutations associated with familial atrial fibrillation, such as M1875T, the channel exhibits an increased peak sodium current.[19][20] Interestingly, atrial tissue from mice with this mutation showed a dampened response to this compound, suggesting that some mutations can reduce the drug's efficacy.[19][20]
Conversely, in Brugada Syndrome, which is often caused by "loss-of-function" SCN5A mutations, sodium channel blockers like this compound are contraindicated.[21] They can exacerbate the reduction in sodium current, unmask the characteristic ECG pattern, and potentially trigger malignant arrhythmias.[21]
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
This technique is the gold standard for studying the effects of drugs on ion channels. The following is a generalized protocol for assessing this compound's block of Nav1.5 channels expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Culture and Transfection:
-
Human embryonic kidney (HEK293t) cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with plasmids containing the cDNA for the wild-type or mutant SCN5A α-subunit and the β1-subunit using a method like calcium phosphate precipitation.[22] A reporter gene (e.g., CD8) is co-transfected to identify successfully transfected cells.[22]
2. Solutions and Recordings:
-
Internal (Pipette) Solution (in mM): 100 NaF, 30 NaCl, 10 EGTA, and 10 HEPES, adjusted to pH 7.2 with CsOH.[22]
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, and 10 HEPES, adjusted to pH 7.4 with NaOH.[23]
-
Drug Preparation: this compound acetate is dissolved in the external solution to achieve the desired final concentrations. A stock solution is often prepared in DMSO.[22]
-
Recording: Whole-cell sodium currents are recorded at room temperature (22–24°C) using an patch-clamp amplifier.[22] Pipette resistance is typically 0.5–1.0 MΩ, and series resistance is compensated to minimize voltage errors.[22]
3. Voltage Protocols:
-
Resting/Tonic Block: Cells are held at a hyperpolarized potential (e.g., -140 mV) where most channels are in the resting state. Test pulses to a depolarized potential (e.g., -10 mV) are applied at a very low frequency (e.g., every 30-60 seconds) before and after drug application to measure the reduction in peak current.[11][12]
-
Use-Dependent Block: To measure block under conditions mimicking a fast heart rate, a train of depolarizing pulses (e.g., 20 ms pulses to -10 mV) is applied at a set frequency (e.g., 10 Hz).[7] The progressive decrease in peak current during the pulse train indicates the development of use-dependent block.
-
Recovery from Inactivation: To assess how this compound affects the recovery of channels from the inactivated state, a two-pulse protocol is used. A conditioning pulse inactivates the channels in the presence of the drug, followed by a variable recovery interval at a hyperpolarized potential, and then a test pulse to measure the fraction of recovered channels.[7][24]
Caption: Experimental workflow for assessing use-dependent block.
Conclusion
The action of this compound is not uniform across all sodium channels. While it is a potent blocker of wild-type Nav1.5, its effects are significantly modulated by channel mutations. For gain-of-function mutations that cause a persistent late current, as seen in LQT3, this compound can be a highly effective therapeutic by selectively targeting these aberrant channels.[13][14] Its unique dual-target action on both Nav1.5 and RyR2 channels provides a mechanistic basis for its efficacy in CPVT.[4][6] However, in the context of loss-of-function mutations like those in Brugada Syndrome, or mutations that alter the drug's binding affinity, this compound can be ineffective or even proarrhythmic.[20][21] This comparative analysis underscores the critical importance of genetic information and detailed electrophysiological characterization in guiding the clinical use of this compound, paving the way for a more personalized approach to arrhythmia management.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. egpat.com [egpat.com]
- 3. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | The Antiarrhythmic Mechanisms of this compound in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]
- 5. Channel openings are necessary but not sufficient for use-dependent block of cardiac Na(+) channels by this compound: evidence from the analysis of disease-linked mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. State-dependent trapping of this compound in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different this compound sensitivity of hNav1.4 channels and myotonic mutants explained by state-dependent block - PMC [pmc.ncbi.nlm.nih.gov]
- 9. State-dependent trapping of this compound in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A protocol to differentiate drug unbinding characteristics from cardiac sodium channel for proarrhythmia risk assessment | FDA [fda.gov]
- 11. State-dependent Block of Wild-type and Inactivation-deficient Na+ Channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. State-dependent block of wild-type and inactivation-deficient Na+ channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Long-term this compound therapy in type 3 long QT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a Therapeutic Option in a Patient With Long QT Syndrome Type 3 Caused by the Heterozygous V411M Mutation in the SCN5A Gene - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 16. This compound, a therapeutic option in a patient with long QT syndrome type 3 caused by the heterozygous V411M mutation in the SCN5A gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Role of this compound in the Management of Catecholaminergic Polymorphic Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Familial atrial fibrillation mutation M1875T-SCN5A increases early sodium current and dampens the effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Familial atrial fibrillation mutation M1875T-SCN5A increases early sodium current and dampens the effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. rupress.org [rupress.org]
- 23. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 24. sophion.com [sophion.com]
Flecainide's effects on cardiac electrophysiology: a comparison between healthy and diseased tissue
For Researchers, Scientists, and Drug Development Professionals
Flecainide, a class Ic antiarrhythmic agent, is a potent sodium channel blocker utilized in the management of various cardiac arrhythmias.[1] Its efficacy is, however, intricately linked to the underlying health of the myocardial tissue, exhibiting distinct electrophysiological effects in healthy versus diseased hearts. This guide provides a comprehensive comparison of this compound's impact on cardiac electrophysiology, supported by experimental data and detailed protocols, to inform preclinical and clinical research in arrhythmia and drug development.
Quantitative Electrophysiological Effects
The differential impact of this compound on healthy and diseased cardiac tissue is most evident in the quantitative changes to key electrophysiological parameters.
| Parameter | Healthy Tissue | Diseased Tissue (e.g., Ischemic, Infarcted) |
| Action Potential Duration (APD) | Minimal change or slight prolongation in ventricular and atrial muscle; shortens in Purkinje fibers.[2][3] | Can be significantly prolonged, contributing to proarrhythmic risk.[4] |
| Conduction Velocity (CV) | Moderate, rate-dependent slowing of conduction. A 10% prolongation of the HV and QRS intervals can be observed at a resting heart rate.[5] | Marked and disproportionate slowing of conduction, particularly in areas of existing slow conduction, which can facilitate re-entrant arrhythmias.[6][7] |
| Effective Refractory Period (ERP) | Modest increase.[3] | Can be significantly lengthened, but this effect is often outweighed by the pronounced slowing of conduction. |
| Maximum Upstroke Velocity (Vmax) of Action Potential | Significant, use-dependent reduction. At a stimulation rate of 1 Hz, 10 μmol/L of this compound can decrease Vmax by about 40%.[8] | More pronounced reduction, especially at faster heart rates, exacerbating conduction slowing. |
Mechanism of Action: A Tale of Two Tissues
This compound primarily exerts its effects by blocking the fast inward sodium channel, NaV1.5, in a state-dependent manner, with a higher affinity for open or activated channels.[5] This leads to a reduction in the slope of phase 0 of the cardiac action potential, thereby slowing conduction.[5] It also inhibits the ryanodine receptor 2 (RyR2), modulating intracellular calcium release.[1]
In healthy cardiac tissue , the uniform distribution of ion channels and consistent cellular coupling allows for a relatively predictable and homogenous effect of this compound. The drug effectively suppresses ectopic foci and terminates re-entrant circuits without critically compromising overall cardiac conduction.
Conversely, in diseased cardiac tissue , such as in the context of ischemia or myocardial infarction, the electrophysiological substrate is altered.[6] This includes areas of fibrosis, altered ion channel expression, and regional differences in resting membrane potential. In this environment, this compound's potent sodium channel blockade can unmask or exacerbate conduction abnormalities. The pronounced slowing of conduction in already compromised tissue can create a substrate for unidirectional block and re-entry, the very mechanism it is intended to suppress, leading to a proarrhythmic effect.[6][9] This is the primary concern that contraindicates the use of this compound in patients with structural heart disease.[2]
Experimental Protocols
Patch-Clamp Electrophysiology for NaV1.5 Blockade
This protocol is designed to assess the tonic and use-dependent block of the cardiac sodium channel NaV1.5 by this compound in isolated cardiomyocytes.
1. Cell Preparation:
- Isolate ventricular myocytes from a suitable animal model (e.g., adult rat or guinea pig) via enzymatic digestion.
- Plate the isolated cells in a recording chamber on the stage of an inverted microscope.
2. Recording Setup:
- Use a whole-cell patch-clamp amplifier and data acquisition system.
- Pull borosilicate glass pipettes to a resistance of 1-3 MΩ when filled with the internal solution.
- Internal Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP (pH 7.2 with CsOH).
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
3. Voltage-Clamp Protocol:
- Establish a whole-cell recording configuration.
- Hold the cell at a membrane potential of -100 mV.
- Tonic Block Assessment:
- Apply a depolarizing pulse to -20 mV for 50 ms every 30 seconds to elicit the sodium current (INa).
- After establishing a stable baseline, perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 1-10 µM).
- Continue recording until a new steady-state block is achieved.
- Use-Dependent Block Assessment:
- Apply a train of depolarizing pulses to -20 mV for 50 ms at varying frequencies (e.g., 1 Hz, 2 Hz, 5 Hz).
- Measure the progressive reduction in the peak INa during the pulse train in the presence of this compound.
4. Data Analysis:
- Measure the peak inward sodium current amplitude before and after drug application.
- Calculate the percentage of tonic and use-dependent block at each this compound concentration and frequency.
Optical Mapping of Cardiac Tissue
This protocol allows for the visualization and quantification of action potential propagation and duration across a whole-heart or tissue preparation.
1. Heart Preparation:
- Excise the heart from an animal model (e.g., rabbit or mouse) and cannulate the aorta for Langendorff perfusion.
- Perfuse with a cardioplegic solution to arrest the heart, followed by a Tyrode's solution.
- Stain the heart with a voltage-sensitive dye (e.g., di-4-ANEPPS) by adding it to the perfusate.
2. Recording Setup:
- Place the perfused heart in a temperature-controlled chamber.
- Use a high-speed, high-resolution camera to record the fluorescence from the epicardial surface.
- Excite the dye with a filtered light source (e.g., LED or laser) and record the emitted fluorescence through a long-pass filter.
- To minimize motion artifacts, add a mechanical uncoupler such as blebbistatin to the perfusate.[10]
3. Pacing Protocol:
- Place a stimulating electrode on the epicardial surface.
- Pace the heart at a constant cycle length (e.g., 300 ms) to establish a baseline.
- Introduce this compound into the perfusate at the desired concentration.
- Repeat the pacing protocol and record the changes in fluorescence.
4. Data Analysis:
- Process the recorded optical signals to generate maps of activation time and action potential duration (APD).
- Calculate the conduction velocity by measuring the distance and time of activation between two points on the activation map.
- Quantify the changes in APD and conduction velocity before and after this compound administration.
Visualizations
Caption: this compound's primary signaling targets in a cardiomyocyte.
Caption: Workflow for assessing this compound's electrophysiological effects.
Caption: Differential effects of this compound in healthy vs. diseased tissue.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Twenty-five years in the making: this compound is safe and effective for the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proarrhythmic actions of this compound in an isolated tissue model of ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in Ventricular Arrhythmias: From Old Myths to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Electrophysiological effects of this compound on anisotropic conduction and reentry in infarcted canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proarrhythmic Effects Of Antiarrhythmic Drugs: Case Study Of this compound Induced Ventricular Arrhythmias During Treatment Of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for high-resolution optical mapping of ex vivo rat heart for electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the proarrhythmic potential of Flecainide using computational models
A Comparative Guide for Researchers and Drug Development Professionals
The assessment of a drug's potential to induce cardiac arrhythmias, a property known as proarrhythmia, is a critical step in pharmaceutical development. Flecainide, a Class IC antiarrhythmic agent, is a potent sodium channel blocker effective in treating a variety of tachyarrhythmias. However, its clinical use is tempered by a known proarrhythmic potential, particularly in patients with structural heart disease. Computational modeling has emerged as a powerful tool to dissect the complex electrophysiological mechanisms underlying such proarrhythmic risk. This guide provides a comparative analysis of this compound's proarrhythmic potential, validated through computational models, and contrasts its effects with other antiarrhythmic agents.
Quantitative Comparison of Antiarrhythmic Drugs on Cardiac Ion Channels
Computational models rely on accurate data describing how a drug interacts with various cardiac ion channels. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and comparator drugs on key cardiac currents, providing a quantitative basis for their differential effects on cardiac electrophysiology.
| Drug | I_Na (Fast Sodium Current) | I_Kr (Rapid Delayed Rectifier K+ Current) | I_Kur (Ultrarapid Delayed Rectifier K+ Current) | I_to (Transient Outward K+ Current) | I_CaL (L-type Calcium Current) | RyR2 (Ryanodine Receptor 2) |
| This compound | 7.4 µM (use-dependent)[1] | 1.49 µM[1] | 38.14 µM[1] | 15.2 µM | 27.1 µM | 20 µM |
| Lidocaine | ~10 µM (inactivated state)[2] | - | - | - | - | - |
| Propafenone | - | - | 4.4 µM[3] | 4.8 µM[3] | 1.5-1.7 µM[3] | - |
| Quinidine | - | - | - | - | - | - |
Note: IC50 values can vary depending on the experimental conditions and model systems used. The use-dependent nature of this compound's sodium channel block is a critical factor in its proarrhythmic potential.
Impact on Cardiac Action Potential: A Computational Perspective
The integrated effect of these ion channel interactions manifests as changes in the cardiac action potential (AP). Computational simulations allow for a detailed analysis of these changes.
| Drug | Concentration | Effect on AP Upstroke Velocity (Vmax) | Effect on Action Potential Duration (APD) |
| This compound | 1 µM | Significant reduction, especially at higher pacing rates | Shortened APD at normal K+ levels, no effect at low K+ levels[4] |
| This compound | 2 µM | Substantially reduced upstroke velocity (<285 V/s)[5] | - |
| Quinidine | 5 µM | Reduced Vmax | Prolonged APD, especially at slow rates and low K+ levels[4] |
| Lidocaine | 15 µM | Reduced Vmax | Shortened APD at all rates and K+ concentrations[4] |
Experimental Protocols
In Silico Simulation using the ten Tusscher Human Ventricular Cell Model
The ten Tusscher model is a widely used in silico model of the human ventricular cardiomyocyte.[6][7][8][9]
Methodology:
-
Model Selection: The epicardial, endocardial, or M-cell variant of the ten Tusscher model is chosen based on the specific research question.[7][10]
-
Parameterization: The baseline model parameters are adjusted to incorporate the specific ion channel conductances and kinetics relevant to the study.
-
Drug Modeling: The effects of the drug on individual ion channels are incorporated into the model using mathematical formulations, typically based on IC50 and Hill coefficient values obtained from in vitro patch-clamp experiments. For drugs with complex kinetics, like the use-dependent block of sodium channels by this compound, more sophisticated Markov models may be employed.
-
Simulation Protocol: The virtual cell is paced at various frequencies (e.g., 1 Hz, 2 Hz) to simulate different heart rates.
-
Data Analysis: Key electrophysiological parameters are measured from the simulated action potentials, including:
-
Action Potential Duration at 50% and 90% repolarization (APD50, APD90)
-
Maximum upstroke velocity (Vmax)
-
Resting membrane potential
-
Emergence of early afterdepolarizations (EADs) or delayed afterdepolarizations (DADs) as markers of proarrhythmia.
-
Ex Vivo Validation using Langendorff-Perfused Rabbit Heart and Optical Mapping
Optical mapping of isolated hearts provides experimental validation for the predictions of computational models.[11][12][13][14]
Methodology:
-
Heart Preparation: A rabbit heart is isolated and retrogradely perfused via the aorta on a Langendorff apparatus with a warmed, oxygenated Tyrode's solution.
-
Dye Loading: The heart is stained with a voltage-sensitive dye (e.g., di-4-ANEPPS) and often a calcium-sensitive dye (e.g., Rhod-2 AM) to allow for simultaneous optical recording of transmembrane potential and intracellular calcium.
-
Excitation-Contraction Uncoupling: An excitation-contraction uncoupler, such as blebbistatin, is added to the perfusate to minimize motion artifacts during optical recording.
-
Pacing Protocol: The heart is paced at various frequencies using electrodes placed on the epicardial surface.
-
Drug Perfusion: The drug of interest is added to the perfusate at desired concentrations.
-
Optical Mapping: High-speed cameras record the fluorescence signals from the heart's surface. These signals are then processed to reconstruct action potentials and calcium transients from thousands of sites simultaneously.
-
Data Analysis: The optical mapping data is analyzed to determine:
-
Conduction velocity and patterns of electrical activation.
-
Action potential duration and morphology.
-
The induction and dynamics of arrhythmias, such as ventricular tachycardia or fibrillation.
-
Visualizing the Proarrhythmic Mechanism of this compound
The following diagrams illustrate the key pathways and workflows involved in assessing the proarrhythmic potential of this compound.
Caption: Signaling pathway of this compound's proarrhythmic effects.
Caption: Workflow for computational validation of proarrhythmic potential.
The Comprehensive In Vitro Proarrhythmia Assay (CiPA) Initiative
The CiPA initiative represents a paradigm shift in proarrhythmia risk assessment, moving away from a primary focus on hERG block and QT prolongation towards a more holistic, mechanistic approach.[15] CiPA integrates data from three key components:
-
In Vitro Ion Channel Assays: Characterization of a drug's effect on multiple human cardiac ion channels.
-
In Silico Reconstruction: Integration of the ion channel data into a computational model of the human ventricular cardiomyocyte to predict a "Torsade Metric Score," a measure of proarrhythmic risk.
-
Human Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): An in vitro experimental system to confirm the in silico predictions and identify any unexpected effects.
Within the CiPA framework, this compound's known potent block of the fast sodium current, in addition to its effects on IKr and other channels, would be integrated into the in silico model. This multi-channel effect, particularly the significant impact on depolarization, is a key factor that computational models can leverage to predict its proarrhythmic risk beyond simple repolarization assays.
Conclusion
Computational models provide an invaluable platform for validating and understanding the proarrhythmic potential of drugs like this compound. By integrating data on multi-ion channel effects, these models can simulate changes in the cardiac action potential and predict the likelihood of arrhythmogenic events. The comparative data presented here highlights the distinct electrophysiological signatures of different antiarrhythmic agents, offering a rationale for their varying safety profiles. As computational tools and in silico methodologies, such as those championed by the CiPA initiative, become more sophisticated and validated, they will play an increasingly integral role in guiding safer drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Lidocaine block of cardiac sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential effects on action potential duration of class IA, B and C antiarrhythmic drugs: modulation by stimulation rate and extracellular K+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Computational Model to Predict the Effects of Class I Anti-Arrhythmic Drugs on Ventricular Rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lehman.edu [lehman.edu]
- 7. Ten Tusscher, Noble, Noble, Panfilov, 2004 — Physiome Model Repository [models.cellml.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. ten Tusscher, Panfilov, 2006 — Physiome Model Repository [models.cellml.org]
- 11. researchgate.net [researchgate.net]
- 12. Multiparametric Optical Mapping of the Langendorff-perfused Rabbit Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. scholars.northwestern.edu [scholars.northwestern.edu]
- 15. spauldingclinical.com [spauldingclinical.com]
A comparative study of Flecainide's effects on different animal species' hearts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrophysiological effects of Flecainide on the hearts of various animal species. The data presented is compiled from a range of experimental studies and is intended to serve as a resource for researchers in pharmacology and cardiology.
Executive Summary
This compound, a Class Ic antiarrhythmic agent, primarily exerts its effects by blocking the fast inward sodium channel (Nav1.5) in cardiac cells.[1] This action slows the upstroke of the cardiac action potential, leading to decreased conduction velocity in the atria, ventricles, and His-Purkinje system.[2] While this is the principal mechanism, this compound also demonstrates effects on other ion channels, including the delayed rectifier potassium channel (IKr) and the ryanodine receptor 2 (RyR2), contributing to its complex electrophysiological profile.[3] Species-specific differences in the expression and function of these channels can lead to varied responses to the drug. This guide outlines these differences, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.
Quantitative Comparison of Electrophysiological Effects
The following tables summarize the dose-dependent effects of this compound on key cardiac electrophysiological parameters across different animal species.
Table 1: Effect of this compound on Maximal Upstroke Velocity (Vmax) of the Cardiac Action Potential
| Animal Species | Tissue/Cell Type | This compound Concentration | Stimulation Frequency (Hz) | % Decrease in Vmax | Reference(s) |
| Dog | Ventricular Muscle | 1 µg/mL | Not Specified | 52.5% | [4] |
| Ventricular Muscle | 10 µg/mL | Not Specified | 79.8% | [4] | |
| Purkinje Fibers | 1 µg/mL | Not Specified | 18.6% | [4] | |
| Purkinje Fibers | 10 µg/mL | Not Specified | 70.8% | [4] | |
| Rabbit | Ventricular Myocardium | Dose II (serum: 0.44 µg/mL) | 1.0 | 17.6% | Not specified |
| Guinea Pig | Papillary Muscle | 10 µmol/L | 1 | ~40% | [5] |
| Ventricular Muscle | 5 µM | Not Specified | 41.4% | [6] | |
| LV Cardiomyocyte Model | 1 µM | Not Specified | 14% | [7] | |
| LV Cardiomyocyte Model | 3 µM | Not Specified | 32% | [7] |
Table 2: Effect of this compound on Action Potential Duration (APD)
| Animal Species | Tissue/Cell Type | This compound Concentration | Parameter | Effect | Reference(s) |
| Dog | Ventricular Muscle | 0.1 - 10.0 µg/mL | APD | Lengthened | [4] |
| Purkinje Fibers | 0.1 - 10.0 µg/mL | APD | Shortened | [4] | |
| Rabbit | Atrial Myocytes | 1 - 100 µM | APD | Prolonged | Not specified |
| LV Cardiomyocyte Model | 1 µM | APD | +5% | [7] | |
| LV Cardiomyocyte Model | 3 µM | APD | +9% | [7] | |
| Guinea Pig | Papillary Muscle | up to 10 µmol/L | APD | Increased | [5] |
| Papillary Muscle | 30 µmol/L | APD | Shortened | [5] | |
| LV Cardiomyocyte Model | 1 µM | APD | +5% | [7] | |
| LV Cardiomyocyte Model | 3 µM | APD | +9% | [7] | |
| Rat | Telemetered Conscious Rat | 16 mg/kg (IV) | PR Interval | +181% | [8] |
| Telemetered Conscious Rat | 16 mg/kg (IV) | QRS Interval | +94% | [8] |
Table 3: Effect of this compound on Effective Refractory Period (ERP)
| Animal Species | Tissue/Cell Type | This compound Concentration/Dose | Effect on ERP | Reference(s) |
| Dog | Ventricular Muscle | 0.1 - 10.0 µg/mL | Increased | [4] |
| Purkinje Fibers | 1 µg/mL | Shortened | [4] | |
| Purkinje Fibers | 10 µg/mL | Restored to control | [4] | |
| Myocardial Infarction Model | 2 mg/kg (IV) | Prolonged in normal, border, and infarct zones | [9] | |
| Rabbit | Ventricular Myocardium | Dose II (serum: 0.44 µg/mL) | 19.5% Prolongation | Not specified |
| Guinea Pig | Atrium | ≥ 3 x 10⁻⁵ M | Lengthened | [10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols employed in key studies.
In Vitro Microelectrode Studies in Canine and Rabbit Myocardium
-
Objective: To determine the electrophysiological effects of this compound on isolated cardiac muscle.
-
Animal Models: Adult mongrel dogs and New Zealand white rabbits.
-
Tissue Preparation: Right ventricular papillary muscles and free-running Purkinje fibers were dissected from the hearts. Tissues were superfused with Tyrode's solution at 37°C, gassed with 95% O₂ and 5% CO₂.
-
Electrophysiological Recordings: Standard glass microelectrodes filled with 3 M KCl were used to impale cardiac fibers. The maximal rate of rise of phase 0 of the action potential (Vmax), action potential amplitude, overshoot, and action potential duration (APD) were measured. The effective refractory period (ERP) was also determined.
-
Drug Administration: this compound was added to the superfusate at concentrations ranging from 0.1 to 10.0 µg/mL.[4]
-
Data Analysis: Concentration-response curves were generated to quantify the effects of this compound on the measured parameters.
Whole-Cell Voltage-Clamp Studies in Guinea Pig Cardiomyocytes
-
Objective: To investigate the effects of this compound on sodium channel availability.
-
Animal Model: Hartley guinea pigs.
-
Cell Isolation: Single ventricular cells were isolated by enzymatic digestion.
-
Electrophysiological Recordings: The whole-cell voltage-clamp technique was employed to measure sodium currents (INa). Experiments were conducted at 17°C.
-
Drug Administration: this compound (3 µM) was applied to the bath solution.[11]
-
Data Analysis: Use-dependent block of INa was assessed by applying trains of depolarizing pulses.
In Vivo Electrophysiological Studies in Anesthetized Dogs
-
Objective: To compare the cardiac electrophysiologic effects of this compound and its metabolites.
-
Animal Model: Anesthetized dogs.
-
Experimental Setup: Each dog received two dose levels of this compound (2 and 4 mg/kg), its metabolite S-24623 (4 and 8 mg/kg), or S-26191 (4 and 10 mg/kg) administered intravenously.[12]
-
Measurements: Cardiac electrophysiologic characteristics, including sinus cycle length, atrioventricular nodal effective and functional refractory periods, and right ventricular effective refractory period, were measured.[12]
-
Data Analysis: The effects of each compound on the measured parameters were compared.
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the blockade of voltage-gated sodium channels in cardiac myocytes. The following diagrams illustrate this and other key interactions.
Caption: this compound's primary and secondary signaling targets in a cardiac myocyte.
Caption: Generalized experimental workflows for in vitro and in vivo studies of this compound.
Conclusion
The effects of this compound on the heart show significant variability across different animal species. While the primary mechanism of sodium channel blockade is consistent, the extent of Vmax depression, and the effects on action potential duration and refractoriness differ. These differences are likely attributable to variations in ion channel subtypes, densities, and autonomic tone among species. This comparative guide highlights the importance of considering species-specific cardiac electrophysiology in preclinical drug development and safety assessment. The provided data and protocols serve as a valuable reference for designing and interpreting future studies on this compound and other antiarrhythmic agents.
References
- 1. Clinical electrophysiologic effects of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic and electrophysiologic actions of this compound in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effects of this compound on the electrophysiologic properties of isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of combined use of class I antiarrhythmic agents on Vmax of guinea-pig ventricular muscles [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Electrophysiological effects of this compound in a canine 7 day old myocardial infarction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Electrophysiologic effects of this compound on guinea pig atrium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use- and concentration-dependent effects of this compound in guinea pig right ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiologic effects of this compound acetate and its major metabolites in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Flecainide and Class IA/IB Antiarrhythmics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the electrophysiological mechanisms of Flecainide, a Class IC antiarrhythmic agent, with those of Class IA and Class IB antiarrhythmics. The information presented herein is supported by experimental data to facilitate a clear understanding of their distinct modes of action at the molecular and cellular levels.
Differentiating Sodium Channel Blockade: A Tale of Three Subclasses
All Class I antiarrhythmic drugs exert their primary effect by blocking the fast voltage-gated sodium channels (Nav1.5) in cardiomyocytes, which are responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1] However, the nuanced differences in how they interact with these channels lead to their distinct electrophysiological profiles and clinical applications.[2] The Vaughan Williams classification subdivides Class I agents based on the kinetics of their interaction with the sodium channel and their effect on the action potential duration (APD).[2][3][4]
This compound (Class IC): Characterized by its potent and long-lasting sodium channel blockade, this compound exhibits slow association and dissociation kinetics.[2] This results in a marked depression of the rate of depolarization (Vmax) and a significant slowing of conduction velocity in atrial, His-Purkinje, and ventricular tissues.[5] A key feature of this compound is its minimal effect on the action potential duration.[2][3]
Class IA Antiarrhythmics (e.g., Quinidine, Procainamide): These agents demonstrate intermediate kinetics of sodium channel blockade.[2] In addition to their effect on sodium channels, they also inhibit certain potassium channels, leading to a prolongation of the action potential duration and, consequently, the effective refractory period (ERP).[5][6]
Class IB Antiarrhythmics (e.g., Lidocaine, Mexiletine): This subclass is distinguished by its rapid association and dissociation from the sodium channel.[2] Their effect is more pronounced in depolarized or ischemic tissue.[6] Class IB agents typically shorten the action potential duration.[2][3]
Quantitative Comparison of Electrophysiological Properties
The following table summarizes the key quantitative differences in the mechanisms of this compound, Class IA, and Class IB antiarrhythmics based on experimental data.
| Parameter | This compound (Class IC) | Class IA (e.g., Quinidine) | Class IB (e.g., Lidocaine) |
| Sodium Channel Blockade Potency | Strong[1][3] | Moderate[1][3] | Weak[1][3] |
| Binding/Unbinding Kinetics | Slow[2][5] | Intermediate[2][5] | Fast[2][5] |
| Recovery from Block (Time Constant) | ~10-30 seconds[7][8] | ~1-10 seconds[7] | < 1 second |
| Effect on Action Potential Duration (APD) | No significant change or slight increase[2][3] | Prolongs[2][3][6] | Shortens[2][3][6] |
| Effect on Effective Refractory Period (ERP) | Minimal change[3] | Prolongs[3][6] | Shortens[3] |
| Use-Dependence | Marked[5] | Moderate[6] | Mild |
| State-Dependent Binding Preference | Open/Activated State[5][9] | Open State[5][9] | Inactivated State[6] |
Signaling Pathways and Logical Relationships
The distinct mechanisms of these antiarrhythmic subclasses can be visualized through their interaction with the sodium channel and the resulting effect on the cardiac action potential.
References
- 1. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. CV Pharmacology | Vaughan-Williams Classification of Antiarrhythmic Drugs [cvpharmacology.com]
- 4. droracle.ai [droracle.ai]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of use-dependent ventricular conduction slowing by antiarrhythmic drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
Validating Flecainide's Therapeutic Window: A Comparative Guide for a New Animal Model of Arrhythmia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the therapeutic window of Flecainide, a class Ic antiarrhythmic agent, in a novel animal model of arrhythmia. By objectively comparing its performance with established models and providing detailed experimental methodologies, this document aims to support robust preclinical research and drug development.
This compound's Therapeutic Window: A Comparative Overview
This compound's efficacy and toxicity are dose-dependent, creating a therapeutic window that can vary across species. Understanding these differences is crucial when validating a new animal model. The following tables summarize key pharmacokinetic and pharmacodynamic parameters of this compound in established animal models and humans.
Table 1: Comparative Therapeutic and Toxic Doses of this compound in Different Species
| Species | Arrhythmia Model | Effective Dose/Concentration | Toxic/Proarrhythmic Dose/Concentration | Route of Administration | Reference |
| Human | Various | 0.2 - 1.0 µg/mL (plasma) | > 1.0 µg/mL (plasma) | Oral | [1] |
| Dog | Myocardial Infarction | 1.0 - 2.0 mg/kg (loading dose) + 1.0 mg/kg/h (infusion) | EC50 for proarrhythmia: ~6 mg/L (plasma) | Intravenous | [2][3] |
| Mouse | Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) | 20 mg/kg | Not specified | Intraperitoneal | |
| Rabbit | - | 7.5 mg/kg (produced serum concentration of 0.19 µg/mL) | 8 µmol/kg (lethal) | Intraperitoneal / Intravenous | [4][5] |
Table 2: Comparative Electrophysiological Effects of this compound
| Species | Key Electrophysiological Effects | Noted Proarrhythmic Effects | Reference |
| Human | Slows conduction (His-Purkinje system), prolongs PR interval, mild effect on QT interval.[6] | Increased mortality in patients with prior myocardial infarction.[6] | [6] |
| Dog | Slows conduction throughout the cardiac conduction system.[2] | Proarrhythmia observed in healthy dogs and more frequently in dogs with myocardial infarction.[2][7] | [2][7] |
| Mouse | Minimal effects on intracellular Ca2+ homeostasis, reduces Na+ channel availability. | Not prominently reported in cited studies. | |
| Rabbit | Dose-dependent increase in atrial and ventricular effective refractory period (ERP).[5] | Negative inotropic effect and dose-related hypotension.[5] | [5] |
Experimental Protocols for Validation in a New Animal Model
This section outlines a comprehensive protocol for validating the therapeutic window of this compound in a novel animal model of arrhythmia.
Animal Model and Arrhythmia Induction
The choice of animal model and arrhythmia induction method is critical and should be relevant to the clinical arrhythmia being studied.[8][9]
-
Animal Selection: Justify the selection of the new animal model based on its physiological and electrophysiological similarities to humans.
-
Arrhythmia Induction:
-
Pharmacological Induction: Agents like aconitine, digoxin, or adrenaline can be used to induce arrhythmias.[10]
-
Electrical Induction: Programmed electrical stimulation (PES) or burst pacing can be employed to induce ventricular or atrial arrhythmias.[11][12]
-
Surgical Models: Models such as coronary artery ligation can create a substrate for ischemia-induced arrhythmias.[6]
-
Experimental Workflow for Therapeutic Window Validation
The following workflow provides a step-by-step guide for determining the effective and toxic doses of this compound.
Detailed Methodologies
-
In Vivo Electrophysiology Study:
-
Anesthetize the animal and maintain a stable body temperature.[11]
-
Insert a catheter with pacing and recording electrodes into the heart via a major vein or artery.[12]
-
Record baseline intracardiac electrograms (ECG).
-
Perform programmed electrical stimulation (PES) protocols to determine baseline arrhythmia inducibility. This typically involves a train of stimuli followed by one or more premature stimuli.[12]
-
-
Drug Administration and Monitoring:
-
Administer this compound via the appropriate route (e.g., intravenous infusion, intraperitoneal injection).
-
Allow for a stabilization period after each dose.
-
Continuously monitor surface ECG and intracardiac electrograms for changes in cardiac rhythm, conduction intervals (PR, QRS, QT), and the emergence of proarrhythmic events.
-
Collect blood samples at predefined time points to determine plasma concentrations of this compound.
-
-
Data Analysis:
-
Quantify the incidence and duration of induced arrhythmias at baseline and after each dose of this compound.
-
Measure changes in electrophysiological parameters.
-
Correlate the antiarrhythmic effects and any observed toxicity with the administered dose and resulting plasma concentration.
-
This compound's Mechanism of Action: Signaling Pathways
This compound primarily exerts its antiarrhythmic effects by blocking cardiac sodium channels. However, it also affects other ion channels, contributing to its overall electrophysiological profile.
Conclusion
The validation of a new animal model for arrhythmia research requires a systematic approach to defining the therapeutic window of established antiarrhythmic drugs like this compound. By carefully considering the comparative data from existing models and implementing a rigorous experimental protocol, researchers can ensure the translational relevance of their findings. This guide provides the necessary framework to conduct such validation studies, ultimately contributing to the development of safer and more effective antiarrhythmic therapies.
References
- 1. This compound: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Effects of this compound acetate on ventricular tachyarrhythmia and fibrillation in dogs with recent myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiologic effects of this compound relative to serum and tissue concentrations in rabbits after chronic drug administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on atrial and ventricular refractoriness in rabbits in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SCREENING OF DRUGS USED IN ANTIARRYTHMIA | PPTX [slideshare.net]
- 7. Determinants and mechanisms of this compound-induced promotion of ventricular tachycardia in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical assessment of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug screening methods for antiarrhythmic agents | PPTX [slideshare.net]
- 11. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo cardiac electrophysiology in mice: Determination of atrial and ventricular arrhythmic substrates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Flecainide in a Laboratory Setting
Essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for flecainide, ensuring laboratory safety, regulatory compliance, and environmental protection.
This compound, an antiarrhythmic agent, requires careful handling and disposal due to its inherent toxicity. For research, scientific, and drug development professionals, understanding the correct disposal protocols is paramount to maintaining a safe laboratory environment and adhering to stringent federal, state, and local regulations. Improper disposal can lead to environmental contamination and potential harm to human health.
Regulatory Landscape and this compound Classification
While this compound is not specifically listed as a P- or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA), its toxicological profile necessitates that it be managed with a high degree of caution. Safety Data Sheets (SDS) consistently identify this compound as harmful if swallowed, a cause of skin and eye irritation, and a potential respiratory irritant. Furthermore, it is recognized as potentially damaging to fertility or an unborn child and is very toxic to aquatic life with long-lasting effects.
Given these hazardous characteristics, the recommended best practice for laboratories is to manage all pharmaceutical waste, including non-RCRA designated substances like this compound, as hazardous waste. This approach ensures the highest level of safety and compliance.
Hazard Profile of this compound
A summary of the key hazards associated with this compound, as identified in various Safety Data Sheets, is presented below. This information underscores the importance of proper handling and disposal.
| Hazard Category | Description |
| Acute Oral Toxicity | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
| Reproductive Toxicity | May damage fertility or the unborn child. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. |
Step-by-Step Disposal Protocol for this compound in a Laboratory Setting
The following protocol provides a clear, procedural guide for the safe disposal of this compound and its associated waste materials in a research environment.
1. Waste Segregation and Collection:
-
Identify all this compound waste streams: This includes pure this compound powder, solutions containing this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated labware (e.g., vials, pipettes, plates).
-
Use designated hazardous waste containers: Collect all this compound-contaminated materials in a clearly labeled, leak-proof, and sealed hazardous waste container. The container should be compatible with the waste type.
-
Do not mix with other waste: Avoid mixing this compound waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Labeling and Storage:
-
Properly label the waste container: The label should clearly state "Hazardous Waste" and identify the contents, including "this compound." Note the accumulation start date.
-
Store in a designated area: Keep the sealed waste container in a secure, secondary containment area that is away from general laboratory traffic and incompatible materials.
3. Arrange for Professional Disposal:
-
Contact your institution's EHS department: Your EHS office will provide specific guidance on their procedures for pharmaceutical waste pickup and disposal.
-
Utilize a licensed hazardous waste vendor: The disposal of this compound waste must be handled by a certified and licensed hazardous waste management company. This is typically coordinated through your EHS department.
-
Incineration is the preferred method: The standard and most environmentally sound disposal method for non-RCRA pharmaceutical waste is incineration at a permitted facility.[1][2] This ensures the complete destruction of the active pharmaceutical ingredient.
4. Documentation:
-
Maintain accurate records: Keep a detailed log of the this compound waste generated, including quantities and disposal dates. This is crucial for regulatory compliance and internal tracking.
Important Considerations:
-
Never dispose of this compound down the drain: The environmental toxicity of this compound makes drain disposal unacceptable and illegal in many jurisdictions. The EPA's Subpart P regulations explicitly prohibit the sewering of hazardous pharmaceutical waste by healthcare facilities.
-
Do not dispose of this compound in regular or biohazardous trash: This can lead to environmental contamination and poses a risk to sanitation workers.
-
Consult your institutional policies: Always adhere to the specific waste management guidelines established by your research institution or company.
This compound Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste in a laboratory.
By adhering to these stringent disposal protocols, researchers and scientists can ensure the safety of their personnel, maintain compliance with environmental regulations, and build a foundation of trust in their laboratory's chemical handling and safety practices.
References
Essential Safety and Handling Guide for Flecainide in a Laboratory Setting
This document provides crucial safety, handling, and disposal protocols for Flecainide acetate in a research environment. Adherence to these guidelines is essential for ensuring personnel safety and regulatory compliance. This compound is a pharmacologically active substance that requires careful handling due to its potential health hazards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound acetate is classified as hazardous. It is harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child.[1][2] It can also cause damage to the cardiovascular system. Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles or a full-face shield.[3][4] | Protects against splashes, dust, and aerosols, preventing serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective suit.[5] | Prevents skin contact, which can cause irritation.[1][5] |
| Respiratory Protection | Use within a laboratory fume hood or other ventilated enclosure.[4] If dust is generated and engineering controls are absent, a particle filter respirator (e.g., N95) is required. | Prevents inhalation of dust, which may cause respiratory tract irritation.[1][2] |
| General Hygiene | Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[2] Immediately remove contaminated clothing.[1] | Prevents accidental ingestion and cross-contamination. |
Quantitative Safety Data
The following table summarizes key quantitative safety and therapeutic data for this compound.
| Data Point | Value | Species | Source |
| Acute Oral Toxicity (LD50) | 170 mg/kg | Mouse | [1] |
| 1,346 mg/kg | Rat | [1] | |
| Acute Subcutaneous Toxicity (LD50) | 188 mg/kg | Mouse | [1] |
| 215 mg/kg | Rat | [1] | |
| Occupational Exposure Limit (TWA) | 0.2 mg/m³ | N/A | [3] |
| Therapeutic Serum Concentration | 0.2 - 1.0 mcg/mL | Human | [6][7][8][9] |
| Toxic Serum Concentration | > 1.0 mcg/mL | Human | [6] |
Operational and Disposal Plans
Step-by-Step Handling and Storage Procedures
-
Engineering Controls : Always handle this compound powder in a well-ventilated area, preferably within a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[3][4]
-
Pre-Handling Check : Before handling, ensure all necessary PPE is available and in good condition. Confirm that an eye-wash station and safety shower are accessible.
-
Weighing and Transfer : When weighing or transferring the powder, use techniques that minimize dust generation. Take precautionary measures against static discharge.[1]
-
Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][10] It should be stored locked up and segregated from incompatible materials such as strong oxidizing agents.
-
End-of-Work Hygiene : After handling, decontaminate the work surface with a suitable solvent or detergent.[3] Wash hands and other exposed skin thoroughly.[3]
Emergency Procedures: Spills and Exposure
In Case of a Spill:
-
Evacuate and Secure : Alert others in the area and restrict access.
-
Ventilate : Ensure the area is well-ventilated.
-
Don PPE : Wear all required PPE, including respiratory protection, gloves, and eye protection.[3][4]
-
Containment : Prevent the spread of the powder. Avoid generating dust during cleanup.[3]
-
Cleanup : Carefully sweep or vacuum the spilled solid material and place it into a suitable, labeled container for hazardous waste disposal.[3]
-
Decontamination : Clean the spill surface thoroughly with a detergent or appropriate solvent to remove any residual contamination.[3]
In Case of Personnel Exposure:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, consult a physician.[5]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[5]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[5][4]
Waste Disposal Plan
All this compound waste is considered hazardous and must be disposed of accordingly.
-
Waste Collection : Collect all waste material (including spilled powder, contaminated PPE, and empty containers) in a designated, clearly labeled, and sealed hazardous waste container.[11]
-
Container Rinsing : The first rinse of any container that held this compound must be collected and disposed of as hazardous chemical waste.[11] Subsequent rinses can be managed according to local guidelines.
-
Disposal : Dispose of the waste container through an approved hazardous waste disposal service in accordance with all local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.[1]
Visual Workflow: this compound Spill Response
The following diagram outlines the logical workflow for responding to a this compound spill in the laboratory.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound, Serum - Logan Health Medical Center Laboratory Test Catalog [logan.testcatalog.org]
- 7. This compound toxicity—Clinical diagnosis and management of an urgent condition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Early Recognition and Management of this compound Toxicity: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
